4-Amino-3-chloropicolinic Acid Methyl Ester
Description
Properties
IUPAC Name |
methyl 4-amino-3-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)6-5(8)4(9)2-3-10-6/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYBXFXRHKGKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-60-0 | |
| Record name | methyl 4-amino-3-chloropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester"
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester
Abstract
Substituted picolinic acids and their esters are pivotal scaffolds in medicinal chemistry and agrochemical development. This guide provides a comprehensive technical overview of the synthesis and analytical characterization of a key derivative, this compound. We delve into rational synthesis design, presenting a robust, step-by-step experimental protocol. Furthermore, we outline a complete characterization workflow, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure structural verification and purity assessment. This document is intended to serve as a practical and authoritative resource for chemists engaged in the synthesis of complex heterocyclic compounds.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative featuring a strategic arrangement of functional groups: an activating amino group, a deactivating chloro group, and a reactive methyl ester. This unique electronic and steric profile makes it a valuable intermediate for constructing more complex molecules, particularly in the discovery of novel pharmaceuticals and next-generation herbicides. The picolinate core is a known pharmacophore, and the specific substitution pattern allows for diverse downstream modifications via reactions like N-acylation, Sandmeyer reactions on the amino group, or nucleophilic aromatic substitution.
This guide moves beyond a simple recitation of methods. It provides the underlying scientific rationale for the chosen synthetic strategy and the interpretation of analytical data, reflecting a field-proven approach to chemical synthesis and validation.
Synthesis Strategy: A Multi-Step Approach
The synthesis of this compound is not a trivial one-pot reaction but requires a carefully planned multi-step sequence. A logical and efficient pathway begins with the commercially available 4-aminopicolinic acid. The strategy involves sequential chlorination and esterification.
Rationale for the Synthetic Pathway
The chosen pathway prioritizes regioselectivity and functional group compatibility. The amino group at the C4 position is a strong activating group and ortho-, para-director for electrophilic aromatic substitution. This inherent reactivity is harnessed to direct the chlorination specifically to the C3 position. Direct chlorination of 4-aminopicolinic acid can be challenging and may lead to multiple products. Therefore, a more controlled approach is often necessary. The final step is a standard esterification of the carboxylic acid, which is a robust and high-yielding transformation.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step 1: Synthesis of 4-Amino-3-chloropicolinic Acid
-
Reaction Setup: To a stirred solution of 4-aminopicolinic acid (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction may require gentle heating (40-60 °C) to proceed to completion.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate (succinimide) forms, it is removed by filtration. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or flash column chromatography on silica gel to yield pure 4-amino-3-chloropicolinic acid.
Step 2: Esterification to this compound
-
Reaction Setup: Suspend the 4-amino-3-chloropicolinic acid (1.0 eq) in anhydrous methanol (MeOH). Cool the suspension in an ice bath (0 °C).[1]
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the stirred suspension. The addition is exothermic and generates HCl gas. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[1][2] This method of using SOCl₂ or an acid catalyst in methanol is a standard and effective procedure for converting carboxylic acids to their methyl esters.[3][4]
-
Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC/HPLC analysis indicates the complete conversion of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.[3]
-
Final Purification: Purify the crude solid by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford this compound as a pure solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques provide a comprehensive analytical profile.
Caption: A standard workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation in organic chemistry.[5] For this compound (C₇H₇ClN₂O₂), the spectra would be recorded in a deuterated solvent like DMSO-d₆ or CDCl₃.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.
-
Aromatic Protons: The two protons on the pyridine ring are in different chemical environments and will appear as doublets due to coupling with each other.
-
Amine Protons: The -NH₂ protons will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methyl Protons: The -OCH₃ protons of the ester group will appear as a sharp singlet, integrating to three protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear as a singlet at the downfield end of the spectrum (typically 160-175 ppm).
-
Aromatic Carbons: Five distinct signals are expected for the five carbons of the pyridine ring. The carbons attached to the electronegative chlorine and nitrogen atoms will be shifted accordingly.
-
Methyl Carbon: The methyl carbon of the ester will appear as a singlet in the upfield region of the spectrum.
Table 1: Predicted NMR Data for this compound
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -OC H₃ | ~3.9 ppm (s, 3H) | ~53 ppm |
| -NH ₂ | ~5.0-6.0 ppm (br s, 2H) | - |
| Ar-H (C5-H) | ~6.8 ppm (d) | ~110 ppm |
| Ar-H (C6-H) | ~8.0 ppm (d) | ~150 ppm |
| Ar-C (C2) | - | ~148 ppm |
| Ar-C (C3-Cl) | - | ~115 ppm |
| Ar-C (C4-NH₂) | - | ~155 ppm |
| C =O | - | ~165 ppm |
(Note: Predicted chemical shifts (ppm) are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, br s = broad singlet).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[6]
Table 2: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Ester (C=O) | Stretch | 1710 - 1740 | Strong, Sharp |
| Pyridine Ring (C=C, C=N) | Stretch | 1550 - 1610 | Medium to Strong |
| Ester (C-O) | Asymmetric Stretch | 1200 - 1300 | Strong |
| C-Cl | Stretch | 700 - 850 | Medium to Strong |
The presence of a strong, sharp peak around 1725 cm⁻¹ is highly indicative of the ester carbonyl group.[7] The two distinct, sharp bands in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for its identity. The molecular formula is C₇H₇ClN₂O₂.
-
Expected Molecular Ion ([M]⁺): The mass spectrum should show a molecular ion peak cluster corresponding to this mass.
-
Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. The presence of the two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), will result in two molecular ion peaks: [M]⁺ at m/z ≈ 186.0 and [M+2]⁺ at m/z ≈ 188.0, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a molecule containing one chlorine atom.
Conclusion
This guide has detailed a logical and verifiable pathway for the synthesis of this compound, a compound of significant interest for further chemical exploration. By following the outlined experimental protocol and employing the comprehensive suite of analytical characterization techniques described, researchers can confidently synthesize and validate this important chemical intermediate. The provided spectroscopic data serves as a benchmark for confirming the successful synthesis and purity of the final product, enabling its reliable use in advanced research and development applications.
References
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Full article: Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles - Taylor & Francis Online. Available at: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - National Institutes of Health (NIH). Available at: [Link]
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Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed. Available at: [Link]
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A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - MDPI. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. Available at: [Link]
- US2758999A - Esterification of pyridine carboxylic acids - Google Patents.
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Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions - Journal of the American Chemical Society. Available at: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]
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Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. Available at: [Link]
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Novel synthesis of 3-substituted pyridines from pyridine - Journal of the American Chemical Society. Available at: [Link]
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Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR - PubMed. Available at: [Link]
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Characterization of two hydroxytrichloropicolinic acids: Application of the one-bond chlorine-isotope effect in 13C NMR - ResearchGate. Available at: [Link]
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Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI. Available at: [Link]
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A Convenient Synthesis of Amino Acid Methyl Esters - MDPI. Available at: [Link]
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Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem. Available at: [Link]
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2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester - NIST WebBook. Available at: [Link]
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Ch13 - Sample IR spectra - University of Calgary. Available at: [Link]
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3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers - PubMed. Available at: [Link]
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database IR spectra INFRARED SPECTROSCOPY INDEX - Doc Brown's Chemistry. Available at: [Link]
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The C=O Bond, Part VI: Esters and the Rule of Three - Spectroscopy Online. Available at: [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]
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Picolinic acid methyl ester - SpectraBase. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3-chloropicolinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3-chloropicolinic Acid Methyl Ester, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published experimental data, this document combines predicted properties from robust computational models with detailed, field-proven experimental protocols to empower researchers in their synthesis, characterization, and application of this compound.
Introduction
This compound, with the CAS number 1391052-60-0, belongs to the substituted pyridine class of compounds. Picolinic acid derivatives are of significant interest due to their diverse biological activities and their role as versatile building blocks in the synthesis of more complex molecules.[1] The presence of amino, chloro, and methyl ester functionalities on the pyridine ring suggests a molecule with potential for a range of chemical transformations and biological interactions. This guide serves as a foundational resource for scientists working with this compound, providing both theoretical insights and practical methodologies.
Molecular Structure and Core Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these core properties is the first step in any research endeavor.
-
Chemical Structure:
-
Molecular Formula: C₇H₇ClN₂O₂[2]
-
Molecular Weight: 186.60 g/mol [2]
-
Synonyms: Methyl 4-amino-3-chloropicolinate, 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[2]
Predicted Physicochemical Properties
While experimental data is sparse, computational models provide valuable estimations of a compound's physicochemical properties, guiding experimental design and handling procedures. The following properties have been predicted using established cheminformatics tools.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Tool/Methodology |
| Melting Point | 130-160 °C | Based on related structures and general trends for substituted pyridines.[3] |
| Boiling Point | ~350 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Water Solubility | 1.2 g/L | ALOGPS 2.1 |
| pKa (most basic) | 2.5 (Pyridine Nitrogen) | ChemAxon |
| pKa (most acidic) | 14.0 (Amine) | ChemAxon |
| LogP | 1.5 | ALOGPS 2.1 |
Disclaimer: The values presented in Table 1 are computational predictions and should be used as a guide for experimental planning. Experimental verification is essential for establishing definitive values.
Synthesis and Purification
A robust and reproducible synthetic route is paramount for obtaining high-purity material for research. The following protocol is a proposed method based on the esterification of the parent carboxylic acid, a common and effective strategy for synthesizing amino acid methyl esters.[4]
Proposed Synthetic Pathway: Fischer Esterification
The synthesis of this compound can be achieved via the Fischer esterification of 4-amino-3-chloropicolinic acid in methanol with an acid catalyst.
Caption: Proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Amino-3-chloropicolinic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-chloropicolinic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of acid).
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 equivalents) dropwise with stirring. Alternatively, concentrated sulfuric acid can be used as a catalyst (catalytic amount, e.g., 0.1 equivalents). Caution: The addition of thionyl chloride is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Detailed Experimental Protocol: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility at different temperatures.[5][6]
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol, methanol, or a mixture such as ethanol/water are good starting points. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Experimental Determination of Physicochemical Properties
The following protocols provide a framework for the experimental determination of the key physicochemical properties of the synthesized and purified this compound.
Caption: Workflow for the experimental characterization of this compound.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities typically depress and broaden the melting range.[7]
Apparatus: Capillary melting point apparatus.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry, purified crystals.
-
Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.
-
Measurement: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 20 °C below the expected melting point (based on the predicted value). Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The recorded range is the melting point of the compound.
Solubility Determination
Principle: The solubility of a compound in various solvents provides insights into its polarity and potential for formulation.[8]
Procedure (Qualitative):
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Measurement: To a series of small test tubes, add approximately 10 mg of the compound.
-
Addition of Solvent: Add 1 mL of a solvent to a test tube and agitate (vortex or shake) for 1-2 minutes.
-
Observation: Visually inspect for complete dissolution. If the compound dissolves, it is considered soluble. If it remains as a solid, it is insoluble. If partially dissolved, it is sparingly soluble.
Procedure (Quantitative - Shake-Flask Method):
-
Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.
-
Agitation: Agitate the flask at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separation: Allow any undissolved solid to settle.
-
Analysis: Carefully withdraw a known volume of the supernatant, dilute if necessary, and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV).
pKa Determination
Principle: The pKa is a measure of the acidity or basicity of a compound. For a compound with multiple ionizable groups, potentiometric titration can be used to determine the pKa values.
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
Procedure (Potentiometric Titration):
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
-
Data Collection: Record the pH of the solution after each incremental addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, multiple inflection points will be observed.
Spectral Analysis
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~8.2 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~7.0 ppm (s, 1H): Aromatic proton on the pyridine ring.
-
~5.0 ppm (br s, 2H): Protons of the amino group.
-
~3.9 ppm (s, 3H): Protons of the methyl ester group.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~165 ppm: Carbonyl carbon of the ester.
-
~150-110 ppm: Aromatic carbons of the pyridine ring.
-
~52 ppm: Methyl carbon of the ester.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard acquisition parameters should be used.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Characteristic Absorptions:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1720 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1600-1450 cm⁻¹: C=C and C=N stretching of the pyridine ring.
-
~1300-1000 cm⁻¹: C-O stretching of the ester.
-
~800-700 cm⁻¹: C-Cl stretching.
Experimental Protocol:
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Collect the FT-IR spectrum over the range of 4000-400 cm⁻¹.[5]
Mass Spectrometry (MS)
Expected Molecular Ion Peak (Electron Impact - EI):
-
m/z = 186 and 188: Corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Fragmentation:
-
Loss of the methoxy group (-OCH₃) from the molecular ion.
-
Loss of the carbomethoxy group (-COOCH₃) from the molecular ion.
Experimental Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph will separate the compound from any impurities before it enters the mass spectrometer for analysis.[10]
Stability Assessment
Understanding the stability of a compound is critical for its storage, handling, and formulation. An accelerated stability study, following ICH guidelines, can provide initial insights into the degradation pathways.[1][11][12]
Protocol for Accelerated Stability Study:
-
Sample Preparation: Place accurately weighed samples of the purified compound in sealed, amber glass vials to protect from light.
-
Storage Conditions: Store the vials in a stability chamber under accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.[13]
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the sample for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Identity: Confirm the identity of the main peak using a suitable spectroscopic method.
-
-
Data Evaluation: Plot the percentage of the remaining parent compound against time to estimate the degradation rate.
Conclusion
This technical guide provides a comprehensive starting point for researchers working with this compound. By combining predicted physicochemical properties with detailed experimental protocols, this document aims to facilitate the synthesis, purification, and characterization of this important chemical intermediate. The provided methodologies are based on established scientific principles and offer a robust framework for generating reliable experimental data. As with any scientific endeavor, careful execution and critical evaluation of the results are paramount for success.
References
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- HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. (2021).
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- Solubility test for Organic Compounds. (2024).
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022).
- Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). MDPI.
- How to determine the solubility of a substance in an organic solvent ? (2024).
- Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts.
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- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
- NMR Sample Preparation. (n.d.).
- How To Determine Solubility Of Organic Compounds? (2025). YouTube.
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- Measuring the Melting Point. (2023). Westlab Canada.
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- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. (n.d.). Chemical Review and Letters.
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"CAS number 1391052-60-0 properties and synthesis"
An In-depth Technical Guide to the Properties and Synthesis of Lorlatinib (PF-06463922)
A Note on Chemical Identification: The CAS number provided in the topic, 1391052-60-0, corresponds to methyl 4-amino-3-chloropyridine-2-carboxylate, a potential synthetic intermediate. However, the scope and depth of the requested guide strongly indicate an interest in the complex pharmaceutical agent Lorlatinib (CAS number 1454846-35-5 ), also known by its Pfizer development code, PF-06463922 . This guide will therefore focus on Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinase inhibitor.
Introduction
Lorlatinib (brand names Lorbrena and Lorviqua) is a pivotal therapeutic agent in the management of specific types of non-small cell lung cancer (NSCLC).[1][2] Developed by Pfizer, it represents a significant advancement in targeted cancer therapy, particularly for patients who have developed resistance to earlier-generation ALK inhibitors.[2] Its unique macrocyclic structure allows it to penetrate the blood-brain barrier, making it effective against brain metastases, a common complication in ALK-positive NSCLC.[3][4] This guide provides a comprehensive overview of the chemical properties, mechanism of action, and synthetic routes for Lorlatinib, tailored for researchers and professionals in drug development.
Physicochemical and Pharmacokinetic Properties
Lorlatinib is a chiral macrocyclic compound characterized by a complex structure that includes a monofluorinated phenyl moiety, a pyridine, and a pyrazole ring. Its design as a small molecule inhibitor allows for oral administration.[5]
| Property | Value | Source |
| IUPAC Name | (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-4,8-methenopyrazolo[4,3-h][5][6]benzoxadiazacyclotetradecine-3-carbonitrile | |
| Molecular Formula | C₂₁H₁₉FN₆O₂ | [1][7] |
| Molar Mass | 406.421 g·mol⁻¹ | [1] |
| Bioavailability | Approximately 81% | [1][5] |
| Protein Binding | 66% | [1] |
| Elimination Half-life | Approximately 24 hours | [1][5] |
| Metabolism | Primarily via CYP3A4 and UGT1A4 | [1][5] |
| Excretion | 48% urine, 41% feces | [1][5] |
Mechanism of Action: A Targeted Approach
Lorlatinib functions as a potent and selective ATP-competitive inhibitor of ALK and ROS1 tyrosine kinases.[4][8] In certain cancers, chromosomal rearrangements can lead to the creation of fusion genes, such as EML4-ALK, which produce constitutively active tyrosine kinases that drive uncontrolled cell proliferation and survival.[4]
Lorlatinib's mechanism of action involves several key aspects:
-
Inhibition of ALK and ROS1: It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of downstream signaling proteins.[4] This disrupts critical pathways for cell growth and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately leading to apoptosis of cancer cells.[4]
-
Overcoming Resistance: A significant advantage of Lorlatinib is its efficacy against a wide range of mutations in the ALK kinase domain that confer resistance to first and second-generation inhibitors, such as crizotinib, alectinib, and ceritinib.[2][5][7]
-
Brain Penetration: Lorlatinib is specifically designed to cross the blood-brain barrier, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC patients.[3][4]
The following diagram illustrates the signaling pathway inhibited by Lorlatinib.
Caption: Lorlatinib inhibits the ALK/ROS1 fusion protein, blocking downstream signaling and promoting apoptosis.
Synthesis of Lorlatinib
The synthesis of Lorlatinib is a complex, multi-step process that has been optimized for large-scale production.[9] A convergent approach is typically employed, involving the synthesis of key fragments followed by their coupling and macrocyclization.[10][9]
Key Synthetic Steps
The large-scale synthesis of Lorlatinib can be broadly divided into the preparation of two key intermediates followed by their coupling and subsequent macrocyclization.
-
Synthesis of the Aminopyrazole Fragment: This involves a multi-step sequence starting from a pyrazole ester.[9] Key transformations include bis-bromination, introduction of a protected methylamine, ester hydrolysis, conversion to a primary amide, and finally, dehydration to the nitrile.[10][9]
-
Synthesis of the Pyridine Fragment: This part of the synthesis involves several critical steps including the formation of a crucial ether bond and preparation for the subsequent coupling reaction.[9]
-
Suzuki Coupling: A pivotal step is the Suzuki cross-coupling reaction to connect the aminopyrazole and pyridine fragments.[9] Optimization of this step is crucial to minimize the formation of homocoupled byproducts.[11][12]
-
Deprotection and Hydrolysis: Following the coupling, removal of protecting groups and selective hydrolysis of an ester are performed to prepare the molecule for the final ring-closing step.[9][11]
-
Macrolactamization: The final key step is an amide macrolactamization to form the characteristic large ring structure of Lorlatinib.[10][9] This is often achieved using a coupling reagent like HATU.[9][12]
The following diagram provides a high-level overview of the synthetic workflow.
Caption: A simplified workflow for the synthesis of Lorlatinib, highlighting key stages.
Detailed Experimental Protocol (Illustrative)
The following provides a conceptual outline of the key transformations based on published methodologies.[10][9][11][12]
Step 1: Suzuki-Miyaura Coupling
-
Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids or esters, which is essential for connecting the two main fragments of the Lorlatinib precursor.
-
Procedure: A solution of the boronate ester of one fragment and the halide of the other fragment are slowly added to a reaction mixture containing a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) and a base (e.g., cesium fluoride) in a suitable solvent system (e.g., toluene-water). The reaction is typically heated to drive it to completion. The slow addition is critical to suppress the formation of homocoupled impurities.[11][12]
Step 2: Chemoselective Ester Hydrolysis
-
Rationale: To prepare for the macrocyclization, the methyl ester needs to be hydrolyzed to a carboxylic acid without affecting the nitrile group present in the molecule.
-
Procedure: Potassium trimethylsilanolate (KOTMS) is used as a chemoselective reagent for this hydrolysis.[11][12] The reaction is carried out in an appropriate solvent like acetonitrile. The product often precipitates as a crystalline salt, which aids in purification.[11]
Step 3: Macrocyclic Amidation
-
Rationale: This is the final ring-closing step to form the macrocyclic structure. An intramolecular amide bond formation is required.
-
Procedure: The deprotected amino-acid precursor is slowly added to a dilute solution of a peptide coupling reagent, such as HATU, in the presence of a base (e.g., triethylamine) in a suitable solvent mixture (e.g., DMF-EtOAc).[9] The slow addition and dilute conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization.[9]
Conclusion
Lorlatinib is a testament to the power of structure-based drug design and a significant tool in the arsenal against ALK-positive NSCLC. Its unique macrocyclic structure confers desirable properties, including the ability to overcome a wide range of resistance mutations and penetrate the central nervous system. The synthesis of Lorlatinib is a notable achievement in process chemistry, requiring careful control over several key transformations to achieve high purity and yield on a large scale. This guide has provided a technical overview of its properties and synthesis, offering valuable insights for professionals in the field of drug discovery and development.
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Dagogo-Jack, I., & Shaw, A. T. (2020). Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer. Expert Opinion on Drug Metabolism & Toxicology, 16(7), 549-559. [Link]
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American Chemical Society. Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(8), 1289-1293. [Link]
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Johnson, T. W., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][10][5][6]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720-4744. [Link]
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American Health & Drug Benefits. Lorbrena (Lorlatinib) Approved for the Treatment of Metastatic Non–Small-Cell Lung Cancer with ALK Mutation. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-chloropicolinic Acid Methyl Ester
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-Amino-3-chloropicolinic Acid Methyl Ester, a substituted pyridine derivative, presents a unique combination of functional groups that require a multi-faceted spectroscopic approach for unambiguous characterization. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations described herein are designed to serve as a robust framework for its analysis, ensuring the highest standards of scientific integrity.
Molecular Structure and the Imperative for Spectroscopic Analysis
This compound (C₇H₇ClN₂O₂) possesses a pyridine ring core, substituted with an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl ester group at the 2-position.[1][2] This specific arrangement of electron-donating (amino) and electron-withdrawing (chloro, methyl ester) groups dictates the electronic environment of the molecule, which in turn governs its spectroscopic behavior. Accurate characterization is crucial for confirming its identity, assessing its purity, and understanding its potential as a scaffold in medicinal chemistry.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Molecular Skeleton
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton NMR will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, we anticipate three primary signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Doublet (d) | 1H | H-6 | The proton at position 6 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It will be split into a doublet by the adjacent H-5. |
| ~6.7-6.9 | Doublet (d) | 1H | H-5 | The proton at position 5 is ortho to the electron-donating amino group, which shields it and shifts it upfield. It will be split into a doublet by the adjacent H-6. |
| ~5.0-6.0 | Broad Singlet (br s) | 2H | -NH₂ | The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on solvent and concentration due to hydrogen bonding. |
| ~3.9 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and have no adjacent protons, resulting in a sharp singlet. |
The predicted chemical shifts are based on established principles of substituent effects on aromatic rings. The powerful electron-donating nature of the amino group at C-4 significantly shields the ortho proton (H-5), shifting it to a higher field (lower ppm). Conversely, the electron-withdrawing character of the pyridine nitrogen deshields the adjacent H-6 proton, moving it downfield. The chlorine at C-3 and the methyl ester at C-2 also contribute to the overall electronic environment, fine-tuning the precise chemical shifts.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it can slow down proton exchange, leading to sharper NH₂ signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides information on the number and types of carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165-168 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded and appears far downfield. |
| ~155-158 | C-4 | The carbon atom bonded to the amino group (C-4) is significantly shielded and shifted upfield for an aromatic carbon due to the strong electron-donating effect of the nitrogen. |
| ~150-153 | C-2 | The carbon atom attached to the methyl ester group (C-2) is deshielded. |
| ~148-151 | C-6 | The carbon adjacent to the ring nitrogen (C-6) is deshielded. |
| ~115-118 | C-3 | The carbon bonded to the chlorine atom (C-3) will have its chemical shift influenced by the halogen's electronegativity. |
| ~108-112 | C-5 | The carbon atom ortho to the amino group (C-5) is shielded and shifted upfield. |
| ~52-55 | -OCH₃ | The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
A larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3450-3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2990-2950 | C-H Stretch | Methyl C-H (-OCH₃) |
| 1730-1715 | C=O Stretch | Ester Carbonyl |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Ester |
| 850-750 | C-Cl Stretch | Aryl Halide |
The presence of a strong, sharp absorption band in the 1730-1715 cm⁻¹ region is a definitive indicator of the ester carbonyl group.[3] The primary amine will be characterized by a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region (asymmetric and symmetric N-H stretching) and a bending vibration around 1620 cm⁻¹.[3] The combination of these specific bands provides a unique "fingerprint" for the molecule.
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to produce the final spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.
| m/z Value | Ion | Rationale |
| 186/188 | [M]⁺ | Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M⁺ and M+2 peak pattern with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal mass is 186.59 g/mol .[1][2] |
| 155/157 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common and expected fragmentation pathway. |
| 127/129 | [M - COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. The 3:1 ratio of the M⁺ to M+2 peaks is a hallmark of a monochlorinated compound and serves as a powerful confirmation of the elemental composition. The fragmentation will likely be initiated by the loss of the most stable neutral species, such as the methoxy radical from the ester functionality.
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragments.
Synthesis Context and Purity Assessment
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is also reported to cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[6] All handling should be performed in a well-ventilated fume hood.[5][6]
Conclusion
The structural verification of this compound requires a synergistic application of NMR, IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By correlating the predicted data presented in this guide with experimentally acquired spectra, researchers can confidently confirm the identity and purity of this compound, enabling its effective use in drug discovery and development pipelines.
References
-
REG Marketing & Logistics Group, LLC. (2023). Safety Data Sheet - Methyl Esters. Retrieved from [Link]
-
El-Gendy, M. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
- Google Patents. (1982). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
- Google Patents. (2016). CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid.
-
NIST. 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
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"1H NMR spectrum analysis of 4-Amino-3-chloropicolinic Acid Methyl Ester"
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Amino-3-chloropicolinic Acid Methyl Ester
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. While experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational NMR principles and extensive data from analogous substituted pyridine structures to present a detailed predictive analysis. We will explore the theoretical basis for the expected chemical shifts (δ), coupling constants (J), and signal multiplicities. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for interpreting the ¹H NMR spectrum of this and structurally related compounds. The document includes a detailed, field-proven experimental protocol for acquiring a high-resolution spectrum and discusses the causality behind experimental choices.
Introduction to this compound and the Role of NMR
This compound (CAS 1391052-60-0) is a substituted pyridine derivative.[1][2] Picolinic acids and their esters are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of substituents—an amino group, a chlorine atom, and a methyl ester—on the pyridine ring dictates the molecule's electronic properties, reactivity, and potential biological activity.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton, allowing for the confirmation of molecular structure, assessment of purity, and analysis of conformational dynamics. For a molecule like this compound, ¹H NMR is critical for verifying the substitution pattern on the pyridine ring.
Foundational Principles: Substituent Effects in the ¹H NMR of Pyridines
The chemical shifts of protons on a pyridine ring are highly sensitive to the electronic nature of the substituents. The pyridine ring itself is electron-deficient compared to benzene, causing its protons to resonate at a lower field (higher ppm). The introduction of substituents further modulates the electron density and, consequently, the chemical shifts.
-
Electron-Donating Groups (EDGs): The amino group (-NH₂) at the C4 position is a strong electron-donating group through resonance. It increases the electron density on the pyridine ring, particularly at the ortho (C3, C5) and para (C6) positions. This increased shielding causes the corresponding protons to shift to a higher field (lower ppm).
-
Electron-Withdrawing Groups (EWGs): The chlorine atom (-Cl) at the C3 position is an electronegative atom that withdraws electron density through an inductive effect, causing a deshielding of nearby protons. However, it can also donate electron density through resonance.[3] The methyl ester group (-COOCH₃) at the C2 position is a strong electron-withdrawing group, primarily through its inductive and resonance effects. This leads to significant deshielding (a shift to a lower field) of the adjacent protons.
The interplay of these competing effects determines the final chemical shifts of the two aromatic protons on the ring.
Predicted ¹H NMR Spectrum Analysis
Based on the analysis of substituent effects and data from structurally similar compounds, we can predict the ¹H NMR spectrum of this compound. The analysis will be based on a standard deuterated chloroform (CDCl₃) solvent, though the choice of solvent can influence chemical shifts.
Molecular Structure and Proton Assignments
Caption: Molecular structure of this compound with proton assignments.
Predicted Spectral Data
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 - 6.0 | 1H | This proton is ortho to the ring nitrogen and the electron-withdrawing methyl ester group, leading to significant deshielding. It is coupled to H5. |
| H5 | ~6.7 - 6.9 | Doublet (d) | ~5.0 - 6.0 | 1H | This proton is ortho to the strong electron-donating amino group, which provides significant shielding, shifting it upfield. It is coupled to H6. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | 2H | The chemical shift of amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | - | 3H | Methyl ester protons typically appear in this region as a sharp singlet as there are no adjacent protons to couple with. |
Detailed Justification of Predictions
-
Aromatic Protons (H5 and H6): The two remaining protons on the pyridine ring, H5 and H6, form an AX spin system. They will appear as two doublets due to mutual coupling.
-
H6: Located at the C6 position, this proton is adjacent to the ring nitrogen and is also influenced by the C2-methyl ester group. Both are electron-withdrawing, causing H6 to be the most downfield of the aromatic signals.
-
H5: This proton is at the C5 position, which is ortho to the strongly electron-donating amino group at C4. This powerful shielding effect will shift the H5 signal significantly upfield compared to unsubstituted pyridine. The chloro group at C3 will have a minor deshielding inductive effect on H5, but this is largely overshadowed by the amino group's resonance donation.
-
-
Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and sample concentration due to hydrogen bonding. In a non-polar solvent like CDCl₃, it is expected in the mid-range of the spectrum.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will give rise to a sharp singlet. Their chemical environment is relatively shielded compared to the aromatic protons, and they lack any adjacent protons for coupling.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, verifiable ¹H NMR spectrum, adherence to a rigorous experimental protocol is essential.
Workflow for ¹H NMR Analysis
Caption: Standard workflow for ¹H NMR spectrum acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz or higher spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet is crucial for obtaining sharp lines and resolving fine coupling patterns.
-
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate for protons in small molecules.
-
Pulse Angle: A 30-45 degree pulse angle can be used to reduce the experiment time without significant loss of signal-to-noise for quantitative analysis.
-
Number of Scans: Accumulate 16 to 64 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and normalize the integration values relative to one of the single-proton aromatic signals.
-
Data Interpretation and Self-Validation
The trustworthiness of the spectral interpretation relies on a self-validating system where all pieces of data are consistent with the proposed structure.
-
Integration: The integral ratios of the signals should correspond to the number of protons they represent. In this case, the expected ratio for the aromatic, amino, and methyl protons would be 1:1:2:3.
-
Multiplicity and Coupling Constants: The splitting pattern (multiplicity) must be consistent with the number of neighboring protons. The two aromatic protons should show the same coupling constant, confirming they are coupled to each other.
-
Chemical Shift Plausibility: The observed chemical shifts must be in agreement with the predicted electronic effects of the substituents. Any significant deviation would warrant further investigation, potentially including 2D NMR experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to correlate protons with their attached carbons).
Conclusion
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the two aromatic protons, the amino protons, and the methyl ester protons. The chemical shifts and multiplicities of these signals are dictated by the combined electronic effects of the amino, chloro, and methyl ester substituents on the pyridine ring. This guide provides a robust theoretical framework for the analysis of this spectrum and a detailed experimental protocol to ensure the acquisition of high-quality, reliable data. This predictive analysis serves as a powerful tool for researchers in the absence of a published experimental spectrum and establishes a benchmark for the structural verification of this compound.
References
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
University of Missouri–St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Amino-3-chloropicolinic Acid Methyl Ester
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Amino-3-chloropicolinic Acid Methyl Ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering predictive insights grounded in established chemical principles. We will explore the causality behind fragmentation choices, present detailed experimental protocols, and summarize key data for practical application.
Introduction
This compound is a substituted pyridine derivative. Its structure, featuring an aromatic amine, a chlorine atom, and a methyl ester group, presents a unique fragmentation puzzle. Understanding its behavior in a mass spectrometer is critical for its unambiguous identification, structural elucidation, and quantification in complex matrices. Mass spectrometry, a cornerstone of modern analytical chemistry, provides the necessary sensitivity and specificity for this characterization. This guide will focus on the two most prevalent ionization techniques: the classic, high-energy Electron Ionization (EI) and the softer, solution-phase Electrospray Ionization (ESI).
Molecular Structure and Isotopic Profile
A thorough understanding of the fragmentation pattern begins with the molecule's fundamental properties.
-
Molecular Formula: C₇H₇ClN₂O₂[1]
-
Molecular Weight (Average): 186.60 g/mol [1]
-
Monoisotopic Mass: 186.0196 Da
-
Synonyms: Methyl 4-Amino-3-chloropicolinate, 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[1]
Chemical Structure:
A key feature for mass spectrometry is the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.[2][3] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, where the M+2 peak (containing ³⁷Cl) will have an intensity of about one-third of the M peak (containing ³⁵Cl). This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds in a mass spectrum.
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (70 eV) is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. The process begins with the formation of a radical cation, M+•, which then undergoes a series of bond cleavages and rearrangements.[4] Aromatic systems, like the pyridine ring in our analyte, tend to produce a relatively stable and abundant molecular ion.[5]
The fragmentation of this compound under EI is primarily driven by the functional groups attached to the stable pyridine ring.
Key Predicted EI Fragmentation Steps:
-
Loss of Methoxy Radical (•OCH₃): This is a classic fragmentation pathway for methyl esters.[6] Alpha-cleavage at the ester group results in the loss of a methoxy radical (mass 31) to form a highly stable acylium ion. This fragment is often the base peak in the spectrum of aromatic methyl esters.
-
Loss of the Ester Group (•COOCH₃): Subsequent loss of carbon monoxide (CO, mass 28) from the acylium ion can occur. Alternatively, the entire carbomethoxy group (mass 59) can be lost from the molecular ion.
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (mass 35 or 37).
-
Ring Fragmentation: While the aromatic ring is stable, cleavages leading to the loss of HCN (from the pyridine ring and amino group) are possible, though typically less favorable than fragmentations of the substituents.
Visualizing the EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Summary of Major EI Fragments
| m/z (³⁵Cl / ³⁷Cl) | Proposed Loss | Fragment Structure/Name | Notes |
| 186 / 188 | - | Molecular Ion [M]+• | Expected to be prominent due to the aromatic ring. |
| 155 / 157 | •OCH₃ (31 Da) | Acylium Ion | Often the base peak for methyl esters.[6] |
| 127 / 129 | •COOCH₃ (59 Da) | 4-Amino-3-chloropyridine radical cation | Loss of the entire ester group. |
| 127 / 129 | From m/z 155/157 | 4-Amino-3-chloropyridine radical cation | Formed by loss of CO from the acylium ion. |
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique ideal for polar molecules, generating protonated molecules, [M+H]⁺, in the positive ion mode.[7] Subsequent fragmentation is induced in a collision cell (Collision-Induced Dissociation, CID) to produce a product ion spectrum. This technique is highly relevant for LC-MS applications. The protonation site is likely to be the most basic nitrogen atom—either the pyridine nitrogen or the exocyclic amino group.
Key Predicted ESI Fragmentation Steps for [M+H]⁺:
-
Loss of Methanol (CH₃OH): A common fragmentation for protonated methyl esters is the neutral loss of methanol (mass 32).[8] This is a charge-remote fragmentation that is often energetically favorable.
-
Loss of Ammonia (NH₃): If protonation occurs on the amino group, the loss of ammonia (mass 17) is a possible pathway, though likely less favored than the loss of methanol.
-
Loss of HCl: The elimination of hydrogen chloride (mass 36) is another potential fragmentation route.
-
Sequential Losses: Following an initial loss, such as methanol, the resulting fragment ion can undergo further fragmentation, for example, the loss of carbon monoxide (CO, mass 28).
Visualizing the ESI Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Summary of Major ESI-MS/MS Fragments
| Precursor Ion m/z (³⁵Cl / ³⁷Cl) | Product Ion m/z (³⁵Cl / ³⁷Cl) | Proposed Neutral Loss | Notes |
| 187 / 189 | 155 / 157 | CH₃OH (32 Da) | A common and diagnostic loss for protonated methyl esters.[8] |
| 187 / 189 | 151 | HCl (36 Da) | Loss of hydrogen chloride from the protonated molecule. |
| 155 / 157 | 127 / 129 | CO (28 Da) | Sequential fragmentation following the loss of methanol. |
Experimental Protocol: Acquiring High-Resolution Mass Spectra
To ensure trustworthy and reproducible data, a self-validating experimental protocol is essential. The following outlines a general workflow for analyzing this compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS).
Workflow Diagram
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The Dawn of a New Weed Control Era: A Technical Guide to the Discovery and Development of Pyridine Carboxylic Acid Herbicides
Introduction: A Paradigm Shift in Weed Management
For researchers and scientists in the agrochemical field, the quest for selective, effective, and environmentally sound herbicides is a perpetual endeavor. The discovery of pyridine carboxylic acid herbicides marked a significant milestone in this journey, offering novel solutions for the control of broadleaf weeds. These compounds, acting as synthetic auxins, revolutionized weed management practices in various cropping systems and non-crop areas. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and structure-activity relationships of this pivotal class of herbicides, tailored for professionals in research, drug development, and related scientific disciplines. We will delve into the scientific rationale behind their development, offering insights into the experimental choices that led to these groundbreaking innovations.
The Genesis of an Idea: From Natural Compounds to Synthetic Herbicides
The story of pyridine carboxylic acid herbicides begins long before their commercial introduction, rooted in early observations of the biological activity of naturally occurring pyridine compounds. Research dating back to the early 1900s noted the growth-inhibitory properties of such molecules. However, the true catalyst for the development of this class of herbicides was the discovery of synthetic auxin herbicides like 2,4-D in the 1940s.[1] This breakthrough demonstrated that synthetic molecules could mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to lethal, uncontrolled growth in susceptible plants. This established a new paradigm in chemical weed control and paved the way for the exploration of other chemical scaffolds with similar modes of action.
A Chronological Journey of Discovery and Development
The development of pyridine carboxylic acid herbicides is largely a story of innovation from the laboratories of Dow Chemical Company (now Corteva Agriscience). Their research programs in the mid-20th century systematically explored various chemical families for herbicidal activity.
Picloram: The Pioneer
The first major breakthrough came with the discovery of picloram, commercially known as Tordon®.[2] Introduced in 1963, its discovery was a result of extensive synthesis and screening programs at Dow. These programs were initially aimed at developing a chemical to conserve nitrogen in the soil, but researchers observed significant growth malformations in plants, a hallmark of auxin-like activity. This serendipitous observation shifted the research focus, leading to the development of one of the most potent and persistent herbicides for the control of woody plants and deep-rooted perennial weeds.[3]
Clopyralid: A More Selective Approach
Following the success of picloram, the 1970s saw the development and commercial launch of clopyralid in 1975.[4] While discovered around the same time as picloram, its narrower weed control spectrum led to a delayed introduction.[4] Clopyralid offered greater selectivity, making it suitable for use in a wider range of crops to control key broadleaf weeds, particularly those in the Asteraceae (sunflower), Fabaceae (legume), and Solanaceae (nightshade) families.[5][6][7]
Triclopyr: Targeting Woody and Broadleaf Weeds
Dow continued its research and development in this area, leading to the registration of triclopyr in 1973.[8] Initially developed for the control of woody plants and broadleaf weeds in non-crop areas and forestry, its use later expanded to rangeland, pastures, and rice.[8][9][10] Triclopyr's development was driven by the need for an effective replacement for 2,4,5-T, another phenoxy herbicide that faced increasing regulatory scrutiny.[8]
Aminopyralid: The Next Generation
The 21st century saw the introduction of aminopyralid by Dow AgroSciences, commercially launched as Milestone® in 2005.[11] This new-generation pyridine carboxylic acid herbicide was the culmination of research aimed at improving selectivity, efficacy at lower use rates, and providing residual control.[11][12] Aminopyralid demonstrated superior control of many invasive and noxious weed species compared to its predecessors.[11][13] Its development was part of a broader strategy to create more environmentally benign herbicides, and it was registered under the U.S. Environmental Protection Agency's Reduced Risk Pesticide Initiative.[12]
The historical development of these key pyridine carboxylic acid herbicides is summarized in the timeline below.
Figure 1: Timeline of the discovery and commercial introduction of key pyridine carboxylic acid herbicides.
The Science Behind the Synthesis: From Precursors to Active Ingredients
The commercial viability of any herbicide is intrinsically linked to an efficient and scalable synthesis process. The synthesis of pyridine carboxylic acid herbicides typically involves multi-step chemical reactions, starting from readily available precursors.
Synthesis of Picloram
The synthesis of picloram starts from α-picoline, which undergoes successive chlorination, amination, and hydrolysis to yield the final product. A more detailed, multi-step process involves the ammonolysis of methyl 3,4,5,6-tetrachloropicolinate in an autoclave, followed by post-processing and acidification to yield picloram.[14]
Synthesis of Clopyralid
The most common route for clopyralid synthesis involves the chlorination of picolinic acid or its derivatives.[12][15] One commercial synthesis route even employs an electrochemical reduction as the final step to remove two chlorine atoms from 3,4,5,6-tetrachloropicolinic acid.[4] Another patented method describes a production route starting from 2-cyanopyridine and chlorine, involving chlorination, hydrolysis, and reduction steps.[16]
Synthesis of Triclopyr
The synthesis of triclopyr involves a two-step process. First, sodium trichloropyridinol is reacted with methyl chloroacetate via etherification. The resulting intermediate, trichloropyridine peroxyacetic acid methyl ester, then undergoes alkaline hydrolysis and acidification to produce triclopyr.[11][17]
Synthesis of Aminopyralid
Aminopyralid can be synthesized from picloram through a process of electrolysis.[4] A more detailed patented method describes the synthesis of aminopyralid from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid via catalytic hydrogenation with a palladium-on-carbon catalyst.[18]
Unraveling the Mechanism of Action: A Tale of Molecular Mimicry
Pyridine carboxylic acid herbicides exert their phytotoxic effects by acting as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[5][8][9] At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[9][13][19]
The TIR1/AFB Receptor Complex: The Molecular Target
The key to the action of both natural auxin and synthetic auxin herbicides lies in their interaction with a family of F-box proteins, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[20][21] These proteins are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[20]
The binding of an auxin molecule to the TIR1/AFB protein creates a binding site for a group of transcriptional repressor proteins known as Aux/IAA proteins.[16][20] This binding event tags the Aux/IAA repressor for degradation by the 26S proteasome.[20] The degradation of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a suite of auxin-responsive genes.[20][21] This cascade of events is depicted in the signaling pathway diagram below.
Figure 2: Simplified signaling pathway of pyridine carboxylic acid herbicides.
Structure-Activity Relationships: The Key to Potency and Selectivity
The herbicidal efficacy and selectivity of pyridine carboxylic acid derivatives are intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyridine ring and its substituents influence the molecule's interaction with the target receptor and its overall biological activity.
Key structural features that influence the herbicidal activity of picolinic acid derivatives include:
-
The Carboxylic Acid Group: This group is essential for auxin-like activity, providing the necessary negative charge to interact with the receptor.
-
Substituents on the Pyridine Ring: The type, number, and position of substituents, such as chlorine atoms and amino groups, significantly impact the molecule's herbicidal potency and spectrum of activity. For example, the introduction of a substituted phenyl group at the 6-position of aminopyralid led to the development of a new class of 6-aryl-picolinate herbicides with enhanced activity.[22]
-
Lipophilicity and Electronic Effects: These physicochemical properties, influenced by the various substituents, play a critical role in the absorption, translocation, and binding of the herbicide to its target site.
Recent research has focused on modifying the 6-position of the picolinic acid ring with various heterocyclic groups to discover novel herbicidal molecules with improved efficacy and a broader weed control spectrum.[22]
Experimental Protocols: Methodologies for Herbicide Evaluation
The discovery and development of new herbicides rely on a suite of standardized experimental protocols to assess their biological activity.
Herbicide Bioassays
Bioassays are fundamental for determining the herbicidal efficacy of a compound. A common method is the root growth inhibition assay, where the effect of different herbicide concentrations on the root elongation of a susceptible plant species is measured.
Step-by-Step Protocol for a Rice Root Inhibition Bioassay:
-
Preparation of Herbicide Solutions: Prepare a stock solution of the test herbicide in a suitable solvent. Create a series of dilutions to obtain a range of concentrations. A control with no herbicide should also be prepared.
-
Seed Germination: Germinate seeds of a susceptible indicator plant, such as rice, in the dark for 2-3 days until the radicles are a few millimeters long.
-
Treatment Application: Line test tubes with filter paper and add a specific volume of each herbicide concentration. Place a predetermined number of germinated seedlings on the filter paper in each tube.
-
Incubation: Place the test tubes in the dark at a constant temperature for a specified period (e.g., 48-72 hours) to prevent photodegradation of the herbicide.
-
Data Collection: After the incubation period, measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the percent inhibition of root growth for each concentration relative to the control. This data can be used to determine the GR50 (the concentration of herbicide that causes a 50% reduction in growth).[23]
Absorption and Translocation Studies
Understanding how a herbicide is absorbed by and moves within a plant is crucial for optimizing its efficacy. These studies are often conducted using radiolabeled herbicides.
Generalized Protocol for a ¹⁴C-Herbicide Translocation Study:
-
Plant Growth: Grow the target weed or crop species to a specific growth stage in a controlled environment.
-
Herbicide Application: Prepare a solution of the ¹⁴C-labeled herbicide. Apply a precise amount of the solution to a specific leaf of the plant using a microsyringe.[24]
-
Harvesting: At predetermined time points after application, harvest the plants. Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Sample Processing: Wash the treated leaf to remove any unabsorbed herbicide. Dry and weigh each plant part.
-
Quantification of Radioactivity: The amount of ¹⁴C in each plant part is quantified using liquid scintillation counting after combustion of the plant material.[24]
-
Data Analysis: Calculate the percentage of the applied radioactivity that was absorbed and translocated to different parts of the plant. Autoradiography can also be used to visualize the movement of the radiolabeled herbicide within the plant.[24]
Comparative Efficacy of Pyridine Carboxylic Acid Herbicides
The different pyridine carboxylic acid herbicides exhibit varying levels of efficacy on different weed species. The table below presents a summary of reported 50% growth reduction (GR₅₀) or effective dose (ED₅₀) values for several key herbicides in this class against various broadleaf weeds.
| Herbicide | Weed Species | GR₅₀ / ED₅₀ (g ae/ha) | Reference |
| Aminopyralid | Canola (Brassica napus) | 60.3 | [25] |
| Squash (Cucurbita pepo) | 21.1 | [25] | |
| Okra (Abelmoschus esculentus) | 10.3 | [25] | |
| Picloram | Canola (Brassica napus) | 227.7 | [25] |
| Squash (Cucurbita pepo) | 23.3 | [25] | |
| Okra (Abelmoschus esculentus) | 17.3 | [25] | |
| Triclopyr | Canola (Brassica napus) | 37.3 | [25] |
| Squash (Cucurbita pepo) | 7.8 | [25] | |
| Okra (Abelmoschus esculentus) | 88.2 | [25] |
Note: ae/ha refers to acid equivalent per hectare. Efficacy can vary depending on environmental conditions, weed growth stage, and herbicide formulation.
Conclusion: A Legacy of Innovation and Future Perspectives
The discovery and development of pyridine carboxylic acid herbicides represent a triumph of chemical synthesis and biological screening in the agrochemical industry. From the pioneering work on picloram to the refinement seen with aminopyralid, this class of herbicides has provided invaluable tools for weed management. Their unique mode of action as synthetic auxins continues to be a subject of intensive research, with ongoing efforts to develop new molecules with even greater efficacy, selectivity, and improved environmental profiles. For researchers and scientists in this field, the story of pyridine carboxylic acid herbicides serves as a powerful example of how a deep understanding of plant biology, coupled with innovative chemistry, can lead to transformative solutions for global agriculture.
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An In-depth Technical Guide on the Solubility and Stability of 4-Amino-3-chloropicolinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-chloropicolinic acid methyl ester is a key heterocyclic compound with significant potential in pharmaceutical and agrochemical research. Its utility as a lead compound or intermediate is fundamentally governed by its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive analysis of these critical parameters. It offers a predictive solubility profile in common laboratory solvents based on the analysis of structurally related molecules and established physicochemical principles. Furthermore, this guide outlines a systematic approach to evaluating the stability of this compound through a series of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. Detailed experimental protocols for both solubility determination and stability-indicating assays are provided, underscored by the scientific rationale behind each procedural step. This document is intended to serve as an essential resource for researchers, enabling the efficient design of experiments, formulation strategies, and analytical methods.
Introduction: The Significance of Solubility and Stability in Chemical Development
The journey of a chemical entity from discovery to a viable product is paved with rigorous scientific evaluation. Among the most fundamental of these evaluations are the characterization of its solubility and stability. For a molecule like this compound (Figure 1), a substituted pyridine derivative, these properties are paramount.
Solubility dictates the feasibility of its use in various applications. In drug development, it directly influences bioavailability, formulation design, and the choice of reaction media for synthesis. In agrochemical research, solubility affects the compound's delivery, soil mobility, and environmental fate. A comprehensive understanding of its solubility profile in a range of common solvents is therefore a prerequisite for any meaningful research and development.
Stability , the ability of a compound to resist chemical change over time, is equally critical. It determines the shelf-life of a product, its storage requirements, and the potential for the formation of degradation products, which may be inactive or even toxic. Forced degradation studies are an indispensable tool to predict and understand a compound's intrinsic stability, identify potential degradation pathways, and develop analytical methods capable of detecting any changes in its purity and potency.[1][2]
This guide will first delve into the predicted solubility of this compound, followed by a detailed exposition on the methodologies to assess its stability under various stress conditions.
Figure 1: Chemical Structure of this compound
Chemical Information:
-
IUPAC Name: Methyl 4-amino-3-chloropicolinate
-
Synonyms: 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[3]
-
Molecular Formula: C₇H₇ClN₂O₂[3]
-
Molecular Weight: 186.60 g/mol [3]
Solubility Profile: Predictions and Experimental Determination
While specific experimental solubility data for this compound is not extensively available in public literature, a qualitative and semi-quantitative prediction can be made by analyzing its structural features and comparing it to analogous compounds.
Theoretical Considerations and Predicted Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] The structure of this compound contains several functional groups that influence its polarity and hydrogen bonding capacity:
-
Pyridine Ring: A polar heterocyclic aromatic ring.
-
Amino Group (-NH₂): Capable of both donating and accepting hydrogen bonds.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity.
-
Methyl Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor.
The presence of these polar groups suggests that the compound will exhibit at least some solubility in polar solvents. The amino group and the pyridine nitrogen can be protonated in acidic conditions, which would significantly increase its solubility in aqueous acidic solutions. Conversely, the ester group is susceptible to hydrolysis under strongly basic or acidic conditions.
Based on the solubility of structurally similar compounds like 4-aminopyridine, which is soluble in water and many organic solvents, and other chlorinated picolinic acids, a predicted solubility profile is presented in Table 1.[3][6]
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Category | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | Capable of hydrogen bonding with the amino and ester groups. Solubility in water is expected to be pH-dependent. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble to Very Soluble | Strong dipole-dipole interactions with the polar functional groups of the molecule. |
| Moderately Polar | Acetone, Ethyl Acetate | Sparingly Soluble to Moderately Soluble | The polarity is sufficient for some interaction, but less effective at solvating the highly polar groups compared to more polar solvents. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique.[7]
Objective: To determine the equilibrium solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (of known purity)
-
Selected solvents (HPLC grade)
-
Thermostatically controlled shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated spectrophotometric method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted solution using a validated HPLC-UV method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Profile: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process that provides insights into the intrinsic stability of a compound.[2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][8] The results are essential for developing stability-indicating analytical methods, which can separate the intact compound from its degradation products.[2]
General Principles of Forced Degradation
According to ICH guidelines, forced degradation studies should typically aim for 5-20% degradation of the drug substance.[8] Overstressing the molecule can lead to secondary degradation products that are not relevant to normal storage conditions, while under-stressing may not generate sufficient degradation to be informative.[1] The primary stress conditions to be investigated are hydrolysis, oxidation, photolysis, and thermal stress.[8]
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated:
-
Hydrolysis: The methyl ester functional group is the most likely site for hydrolysis, which can be catalyzed by both acid and base. This would lead to the formation of the corresponding carboxylic acid, 4-Amino-3-chloropicolinic acid.[6][9]
-
Oxidation: The amino group and the electron-rich pyridine ring are susceptible to oxidation. This could lead to the formation of N-oxides or other oxidized species.
-
Photolysis: Aromatic amines and halogenated aromatic compounds can be susceptible to photodegradation. This may involve complex radical reactions leading to a variety of degradation products.[10]
-
Thermal Degradation: At elevated temperatures, decarboxylation or other rearrangements of the molecule could occur.
Experimental Protocols for Forced Degradation Studies
The following protocols outline the standard conditions for conducting forced degradation studies. A control sample (un-stressed) should be analyzed alongside the stressed samples for comparison.
Table 2: Forced Degradation Conditions for this compound
| Stress Condition | Reagents and Conditions | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl, reflux for a specified time (e.g., 2-8 hours) | 4-Amino-3-chloropicolinic acid |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly elevated (e.g., 60°C) for a specified time | 4-Amino-3-chloropicolinic acid |
| Oxidative Degradation | 3% H₂O₂, at room temperature for a specified time | N-oxide derivatives, other oxidized species |
| Photolytic Degradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B) | Complex mixture of photoproducts |
| Thermal Degradation | Solid-state: heating at a high temperature (e.g., 80-100°C) for a specified time. Solution-state: heating a solution of the compound at a high temperature. | Decarboxylation products, other thermal rearrangement products |
Diagram 2: Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to resolve the parent compound from all significant degradation products, ensuring that the assay is specific for the intact molecule.
Key Steps in Method Development:
-
Initial Screening: Analyze the stressed samples using a generic gradient HPLC method to observe the formation of degradation products.
-
Method Optimization: Adjust chromatographic parameters such as the mobile phase composition, pH, column type, and gradient profile to achieve adequate separation between the parent peak and all degradation peaks.
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
The solubility and stability of this compound are fundamental properties that will profoundly impact its successful application in research and development. This technical guide has provided a predictive framework for its solubility and a systematic methodology for its stability assessment through forced degradation studies. By following the outlined experimental protocols, researchers can generate the critical data needed to make informed decisions regarding formulation, analytical method development, and storage conditions. The principles and procedures detailed herein are grounded in established scientific and regulatory standards, ensuring the generation of reliable and defensible data. A thorough understanding of these physicochemical characteristics is an indispensable step in unlocking the full potential of this promising chemical entity.
References
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Methodological & Application
Application Notes & Protocols: Investigating 4-Amino-3-chloropicolinic Acid Methyl Ester in Plant Growth Regulation
Abstract: This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the effects of 4-Amino-3-chloropicolinic Acid Methyl Ester as a potential plant growth regulator. Structurally, this compound belongs to the picolinic acid family, which includes well-known synthetic auxin herbicides.[1] These protocols are designed not as a rigid mandate, but as a foundational guide to empower researchers to conduct robust, self-validating studies. The methodologies detailed herein facilitate the determination of dose-dependent effects, elucidation of the potential mechanism of action, and assessment of phytotoxicity on both model and target plant species.
Part 1: Foundational Concepts & Scientific Rationale
The Auxin Mimic Hypothesis: Mechanism of Action
This compound is a derivative of picolinic acid, a class of compounds known to act as synthetic auxins.[1][2] Natural auxins, like indole-3-acetic acid (IAA), are crucial hormones that regulate nearly all aspects of plant growth and development.[3][4] Synthetic auxins mimic IAA, but are typically more stable and resistant to degradation by the plant.[2]
The primary mode of action for synthetic auxins involves hijacking the plant's natural auxin signaling pathway.[5][6] At the molecular level, these compounds act as a "molecular glue," promoting the interaction between the TIR1/AFB family of F-box proteins (auxin receptors) and Aux/IAA transcriptional repressors.[4][7] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[7][8]
The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that activate a cascade of downstream auxin-responsive genes.[4][7] At herbicidal concentrations, this leads to a massive hormonal imbalance, causing uncontrolled, disorganized cell division and elongation, ultimately resulting in epinasty (twisting of stems and leaves), tissue damage, and plant death.[9][10][11] It is hypothesized that this compound functions via this well-established pathway.
Caption: The proposed signaling pathway for synthetic auxins.
Critical Safety & Handling Precautions
As a novel research chemical, comprehensive toxicological data for this compound may be limited. Therefore, it is imperative to handle this compound with care, assuming it may be hazardous.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[13]
-
Disposal: Dispose of the compound, solutions, and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not release into the environment.
-
Spills: In case of a spill, contain the material, prevent it from entering drains, and clean up using appropriate absorbent materials.
Part 2: Experimental Design & Protocols
The following protocols provide a tiered approach to characterizing the bioactivity of this compound, moving from simple in vitro assays to more complex whole-plant studies.
Protocol: Stock Solution Preparation
Rationale: Accurate and consistent preparation of stock solutions is fundamental to reproducible results. A high-concentration stock in a suitable solvent allows for precise serial dilutions. Dimethyl sulfoxide (DMSO) is often chosen for its ability to dissolve a wide range of organic molecules.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials
-
Analytical balance
-
Micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of the compound needed for a high-concentration stock solution (e.g., 100 mM or 10 mg/mL).
-
Weighing: Accurately weigh the required amount of the compound using an analytical balance and transfer it to a sterile amber vial.
-
Dissolution: Add the calculated volume of DMSO to the vial. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (<40°C) may be required.
-
Storage: Store the stock solution at -20°C, protected from light. Before each use, thaw the solution completely and vortex to ensure homogeneity.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate solvent or culture medium. The final concentration of DMSO in the experimental medium should be kept low (typically ≤0.1%) and consistent across all treatments, including controls, to avoid solvent-induced artifacts.[14]
Protocol: Seed Germination and Root Elongation Bioassay
Rationale: This is a rapid and sensitive primary bioassay to determine the effect of the compound on fundamental growth processes.[15] Root elongation is particularly sensitive to auxinic compounds and provides a quantifiable measure of phytotoxicity or growth inhibition.
Materials:
-
Arabidopsis thaliana (Col-0) or other small-seeded model species (e.g., lettuce, cress)
-
Petri dishes (9 cm)
-
Murashige and Skoog (MS) medium, including 1% (w/v) sucrose and 0.8% (w/v) agar
-
Sterilization supplies (70% ethanol, 10% bleach solution, sterile water)
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Media Preparation: Prepare MS agar medium and autoclave. While the medium is still molten (~50°C), add the required volume of the test compound stock solution (and DMSO for the control) to achieve the desired final concentrations. A logarithmic series (e.g., 0, 0.01, 0.1, 1, 10, 100 µM) is recommended for initial range-finding. Pour approximately 25 mL of medium into each Petri dish and allow it to solidify.
-
Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach solution for 10 minutes, and then rinse 3-5 times with sterile distilled water.
-
Plating: Using a sterile pipette tip, place 10-15 seeds in a straight line on the surface of the agar in each dish.
-
Stratification: Seal the plates with micropore tape and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface.
-
Data Collection: After 5-7 days of growth, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.
-
Analysis: Calculate the average root length and standard error for each concentration. Express the results as a percentage of the control (DMSO only) treatment.
Protocol: Whole Plant Dose-Response Assay
Rationale: This secondary assay evaluates the compound's effect on established plants, providing insights into its potential herbicidal activity, translocation, and symptomology.[16][17] This method is crucial for determining efficacy under more realistic conditions.[18]
Materials:
-
3-4 week old plants (e.g., Arabidopsis thaliana, tomato, or a target weed species like Chenopodium album) grown in pots with a standard potting mix.
-
Test compound solutions prepared in water with a non-ionic surfactant (e.g., 0.02% Tween-20) to ensure foliar adhesion.
-
Laboratory spray chamber or handheld sprayer.
-
Greenhouse or growth chamber with controlled conditions.
Procedure:
-
Plant Preparation: Grow plants until they have 4-6 true leaves. Select uniform, healthy plants for the experiment.
-
Treatment Preparation: Prepare a series of spray solutions with varying concentrations of the test compound. Include a negative control (surfactant in water only) and a positive control (a known synthetic auxin herbicide like picloram or aminopyralid).[19]
-
Application: Randomize the pots and apply the treatments as a foliar spray until runoff. Ensure even coverage of all leaf surfaces. Use a spray shield to prevent cross-contamination between treatments.
-
Incubation: Return the plants to the greenhouse or growth chamber. Observe them daily for the development of symptoms.
-
Data Collection (14-21 Days After Treatment):
-
Visual Injury Score: Rate plants on a scale of 0% (no effect) to 100% (plant death). Note specific symptoms like epinasty, chlorosis, and necrosis.
-
Biomass Measurement: Harvest the above-ground tissue from each plant, place it in a labeled paper bag, and dry it in an oven at 60-70°C for 48-72 hours. Record the final dry weight.
-
-
Analysis: Calculate the average dry weight and visual injury for each treatment. Determine the GR₅₀ (concentration causing 50% growth reduction) or ED₅₀ (effective dose for 50% injury) using dose-response curve analysis software.
Part 3: Data Presentation & Workflow Visualization
Quantitative Data Tables
Table 1: Example Serial Dilution Scheme for a 100 mM DMSO Stock Solution
| Desired Final Conc. (µM) | Vol. of 100 mM Stock to add to 100 mL Media (µL) | Final DMSO Conc. |
| 100 | 100 | 0.10% |
| 10 | 10 | 0.01% |
| 1 | 1 | 0.001% |
| 0.1 | 0.1 | 0.0001% |
| 0.01 | 0.01 | 0.00001% |
| 0 (Control) | 100 (of pure DMSO) | 0.10% |
Table 2: Template for Recording Whole Plant Assay Data (Dry Weight)
| Treatment Conc. (g/ha) | Replicate 1 (g) | Replicate 2 (g) | Replicate 3 (g) | Replicate 4 (g) | Average Dry Weight (g) | % Growth Reduction |
| 0 (Control) | 0% | |||||
| X | ||||||
| 2X | ||||||
| 4X | ||||||
| 8X | ||||||
| Positive Control |
Experimental Workflow Diagram
Caption: A logical workflow for investigating a novel plant growth regulator.
References
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Salehin, M., et al. (2015). Auxin, a master regulator in plant root development. PLoS one, 10(9), e0137562. [Link]
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Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]
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Wang, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 343. [Link]
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Li, Y., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry. [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
-
Purdue University Extension. (n.d.). Herbicide Mode-Of-Action Summary. [Link]
-
Bureau of Land Management. (n.d.). Protocol for Identifying, Evaluating, and Using New Herbicides. [Link]
-
Scribd. (n.d.). Plant Growth Regulators Bioassay. [Link]
-
Mangold, J. M., et al. (2009). Grass Response to Picloram and Clopyralid Applied Before Seeding1. Rangeland Ecology & Management, 62(4), 362-366. [Link]
-
Grishina, T., et al. (2023). Bioassays for Identifying and Characterizing Plant Regulatory Peptides. International Journal of Molecular Sciences, 24(24), 17498. [Link]
-
Greenbook.net. (n.d.). AG Picloram 22K Specimen Label. [Link]
-
PhytoTech Labs. (n.d.). Plant Growth Regulators. [Link]
-
Chevron. (2023). Safety Data Sheet. [Link]
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- 4. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
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- 7. journals.biologists.com [journals.biologists.com]
- 8. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
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- 10. howplantswork.wordpress.com [howplantswork.wordpress.com]
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- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
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- 19. Response of Woody Species to 2,4-D, 2,4,5-T, and Picloram as a Function of Treatment Method | Weed Science | Cambridge Core [cambridge.org]
Application Notes & Protocols for Aminocyclopyrachlor Methyl Ester in Agricultural Research
Introduction: Unveiling Aminocyclopyrachlor Methyl Ester
4-Amino-3-chloropicolinic Acid Methyl Ester, more commonly and accurately known in agricultural science as Aminocyclopyrachlor-methyl , is a significant active ingredient in the management of invasive and noxious weeds. While the user's query references a picolinic acid derivative, the vast body of research and commercial application points to aminocyclopyrachlor, a pyrimidine-carboxylic acid, and its esters. This document will focus on this well-documented compound. Aminocyclopyrachlor-methyl belongs to the Group 4 class of herbicides, which act as synthetic auxins.[1][2] This class of herbicides mimics the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized plant growth that ultimately leads to the death of susceptible species.[3]
Aminocyclopyrachlor and its various forms, including the methyl ester, are valued for their systemic action and efficacy in controlling a wide spectrum of broadleaf weeds and woody plants.[1][3] The methyl ester is rapidly absorbed by both foliage and roots and is translocated throughout the plant via the xylem and phloem, accumulating in the meristematic tissues where it exerts its effects.[1][4] In scientific research, the methyl ester is often used in efficacy studies, metabolic pathway analysis, and environmental fate assessments. Due to its rapid metabolism to the parent acid, aminocyclopyrachlor, toxicological studies often bridge the data between the two compounds.[5]
These notes provide a comprehensive guide to the application of aminocyclopyrachlor-methyl in a research context, detailing its mechanism of action, and providing robust protocols for efficacy testing and residue analysis.
Part 1: Mechanism of Action - A Synthetic Auxin Cascade
Aminocyclopyrachlor operates by overwhelming the plant's natural auxin homeostasis. Auxins are critical hormones that regulate cell division, elongation, and differentiation. At herbicidal concentrations, synthetic auxins like aminocyclopyrachlor bind to auxin receptors, leading to a cascade of downstream effects:
-
Receptor Binding: The herbicide binds to auxin co-receptor complexes, which include proteins like TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box).
-
Protein Degradation: This binding triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.
-
Gene Expression: The degradation of these repressors allows for the uncontrolled expression of auxin-responsive genes.
-
Physiological Disruption: This leads to epinastic growth (twisting and curling of stems and petioles), rapid, undifferentiated cell division, and disruption of vascular tissues. Ultimately, the plant's transport systems for water and nutrients are destroyed, leading to plant death.
The systemic nature of aminocyclopyrachlor ensures that it reaches the active growing points of the plant (meristems), making it effective against perennial weeds with extensive root systems.[4][6]
Part 2: Core Research Applications & Protocols
The following protocols are designed to be adaptable for various research objectives, from basic efficacy screening to more complex environmental impact studies.
Application 1: Whole-Plant Herbicide Efficacy Bioassay
This protocol is designed to determine the dose-response relationship of aminocyclopyrachlor-methyl on target weed species and to assess potential crop tolerance. It is based on established principles of herbicide resistance testing.[7]
Objective: To quantify the herbicidal activity (e.g., GR₅₀ - the dose required for 50% growth reduction) of aminocyclopyrachlor-methyl on a selected plant species.
Materials:
-
Aminocyclopyrachlor-methyl technical grade or formulated product
-
Acetone (reagent grade)
-
Tween® 20 or other non-ionic surfactant
-
Distilled water
-
Pressurized spray chamber calibrated for consistent output
-
Pots (e.g., 10 cm diameter) with appropriate soil mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed) and a susceptible control.
-
Greenhouse or growth chamber with controlled environment (temperature, light, humidity).
Protocol Workflow Diagram:
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. canada.ca [canada.ca]
- 3. fao.org [fao.org]
- 4. Aminocyclopyrachlor-methyl [sitem.herts.ac.uk]
- 5. Federal Register :: Aminocyclopyrachlor; Pesticide Tolerances [federalregister.gov]
- 6. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Bioassays Using 4-Amino-3-chloropicolinic Acid Methyl Ester
Prepared by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting biological assays with 4-Amino-3-chloropicolinic Acid Methyl Ester. This compound belongs to the pyrimidine carboxylic acid chemical family and functions as a synthetic auxin, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA)[1]. Upon absorption, the methyl ester is rapidly converted to its active acid form, aminocyclopyrachlor, which disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing lethality in susceptible species[2][3]. The following protocols are designed to be robust and self-validating, providing detailed methodologies for quantifying the biological activity of this compound through sensitive and reproducible whole-plant bioassays.
Scientific Foundation: Mechanism of Action
Understanding the molecular pathway is critical for designing and interpreting bioassays. This compound, upon conversion to its active form, acts as a potent auxin mimic.
-
Perception: The synthetic auxin binds to the TIR1/AFB family of F-box protein receptors within the plant cell nucleus[4].
-
Derepression: This binding event stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of target genes.
-
Uncontrolled Growth: This leads to a massive, uncontrolled transcription of auxin-responsive genes, resulting in epinasty (twisting and curling of stems and leaves), cell elongation, and ultimately, plant death due to metabolic exhaustion and vascular tissue disruption[2][3].
The diagram below illustrates this signaling cascade.
Caption: Synthetic auxin mechanism leading to transcriptional activation.
Bioassay Principles & Design
A bioassay uses a biological system to measure the effect of a substance[5][6]. For this compound, whole-plant assays are superior to in-vitro methods as they integrate absorption, translocation, metabolism, and the ultimate physiological response.
-
Dose-Response: Assays must be conducted over a range of concentrations to establish a dose-response relationship. This allows for the calculation of key efficacy metrics like the GR₅₀ (concentration causing 50% growth reduction) or EC₅₀ (concentration causing 50% of the maximal effect)[4][7].
-
Controls: The inclusion of controls is non-negotiable for a valid experiment.
-
Negative Control: Plants grown in untreated soil/media to establish a baseline for normal growth.
-
Vehicle Control: Plants treated with the solvent (e.g., acetone, DMSO) used to dissolve the test compound, diluted to the highest concentration used in the experiment. This ensures the solvent itself has no effect.
-
-
Species Selection: Use of a known sensitive species is crucial for detecting biological activity. For synthetic auxins, dicotyledonous (broadleaf) plants are highly sensitive.
-
Primary Screening: Arabidopsis thaliana is ideal for high-throughput screening due to its small size, rapid life cycle, and extreme sensitivity to auxins[4][8].
-
Efficacy Testing: Tomato (Solanum lycopersicum) and cucumber (Cucumis sativus) are excellent indicator species that display classic auxin injury symptoms[9][10][11].
-
Protocol 1: Arabidopsis thaliana Seedling Root Growth Inhibition Assay
This protocol is adapted from established methods for assessing phytotoxicity and is highly sensitive to compounds that disrupt root development[8][12][13]. It is an ideal primary assay for determining the GR₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for the Arabidopsis root growth inhibition assay.
Materials
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
This compound
-
DMSO or Acetone (solvent)
-
Murashige and Skoog (MS) basal salt medium
-
Sucrose
-
Phytoagar
-
Petri plates (100 mm square or round)
-
Sterile water
-
Bleach (5.25% sodium hypochlorite solution)
-
Triton X-100 or SDS (0.1%)
-
Growth chamber (22°C, 16h light/8h dark)[14]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Rationale: A high-concentration stock in a suitable solvent allows for minimal addition to the aqueous growth medium, preventing solvent toxicity.
-
-
Media and Plate Preparation:
-
Prepare MS agar medium (e.g., 0.5x MS salts, 1% sucrose, 0.8% agar). Autoclave to sterilize.
-
Cool the medium to ~50-55°C.
-
Add the compound stock solution to the molten agar to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 10 µM). Also prepare a vehicle control plate with an equivalent amount of DMSO.
-
Pour ~25 mL of medium into each sterile Petri plate and allow to solidify.
-
Rationale: Adding the compound after autoclaving prevents heat degradation. A wide concentration range is necessary to capture the full dose-response curve.
-
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol for 1 minute. Remove ethanol.
-
Add 1 mL of sterilization solution (e.g., 50% bleach, 0.1% SDS) and vortex for 10 minutes[15].
-
Carefully remove the solution and wash the seeds 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar solution for easier handling.
-
Rationale: Sterilization removes fungal and bacterial contaminants that would otherwise interfere with seedling growth.
-
-
Plating and Incubation:
-
Using a sterile pipette tip, place 10-15 seeds in a straight line on the surface of each agar plate, approximately 1 cm from the top edge.
-
Seal the plates with micropore tape and place them in the dark at 4°C for 2-3 days (stratification).
-
Rationale: Stratification synchronizes seed germination.
-
Transfer the plates to a growth chamber and orient them vertically so the roots grow downwards along the agar surface.
-
Incubate for 5-7 days.
-
-
Data Collection and Analysis:
-
After the incubation period, remove the plates and capture high-resolution images using a flatbed scanner.
-
Using image analysis software (e.g., ImageJ), measure the primary root length of each seedling from the root-shoot junction to the root tip.
-
Calculate the percent root growth inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Mean Root Length_Treatment / Mean Root Length_Control))
-
Plot the % inhibition against the log of the compound concentration and fit the data to a nonlinear regression model (e.g., four-parameter logistic curve) to determine the GR₅₀ value[8].
-
Expected Data Summary
| Concentration (nM) | Mean Root Length (mm) ± SD | % Inhibition |
| 0 (Control) | 45.2 ± 3.1 | 0 |
| 0.1 | 40.1 ± 2.8 | 11.3 |
| 1 | 28.5 ± 2.5 | 37.0 |
| 10 | 11.3 ± 1.9 | 75.0 |
| 100 | 2.1 ± 0.8 | 95.4 |
| 1000 | 1.5 ± 0.5 | 96.7 |
Protocol 2: Whole-Plant Post-Emergence Foliar Assay
This protocol evaluates the herbicidal efficacy of the compound when applied to the foliage of young plants, simulating a post-emergence application. It follows principles outlined in standardized terrestrial plant tests like OECD Guideline 208 and 227[7][14][16][17].
Materials
-
Test plant species (e.g., Tomato, Solanum lycopersicum; Cucumber, Cucumis sativus)
-
This compound
-
Solvent (e.g., acetone) and surfactant (e.g., 0.1% non-ionic surfactant)
-
Potting soil mix
-
Pots (e.g., 4-inch diameter)
-
Growth chamber or greenhouse with controlled conditions[14].
-
Laboratory track sprayer for uniform application.
-
Analytical balance.
Step-by-Step Methodology
-
Plant Propagation:
-
Sow seeds in pots filled with soil mix and grow them in a controlled environment until they reach the 2- to 4-true leaf stage (typically 2-3 weeks)[17].
-
Water as needed. Select uniformly sized plants for the experiment.
-
Rationale: Using plants at a consistent growth stage is critical for reducing variability in response.
-
-
Preparation of Spray Solution:
-
Calculate the amount of compound needed to achieve specific application rates (e.g., grams per hectare or g/ha).
-
Dissolve the compound in a minimal amount of acetone, then add water and surfactant to the final desired spray volume. Prepare a range of doses.
-
Also, prepare a vehicle control solution containing only acetone, water, and surfactant.
-
-
Herbicide Application:
-
Arrange the pots in the track sprayer.
-
Apply the spray solutions evenly over the foliage of the plants. Ensure complete and uniform coverage.
-
Rationale: A track sprayer provides a highly reproducible application, which is superior to manual spraying for quantitative studies.
-
After spraying, allow the foliage to dry before returning the plants to the growth chamber[4].
-
-
Evaluation and Data Collection:
-
Evaluate plants at set time points, typically 7, 14, and 21 days after treatment (DAT)[4][16].
-
Visual Injury Assessment: Score plants based on a 0-100% scale, where 0% is no visible injury and 100% is complete plant death. Note specific symptoms like epinasty, chlorosis, and necrosis.
-
Biomass Measurement: At the final time point (e.g., 21 DAT), excise the above-ground plant material (shoots) at the soil line.
-
Measure the fresh weight immediately.
-
Dry the plant material in a forced-air oven at 60-70°C until a constant weight is achieved (approx. 48-72 hours), then record the dry weight. Dry weight is the preferred metric as it is less variable than fresh weight[4][17].
-
-
Data Analysis:
-
Calculate the percent growth reduction based on shoot dry weight for each application rate relative to the vehicle control.
-
Use this data to determine the GR₅₀ value in terms of g/ha, similar to the root inhibition assay.
-
Data Presentation Table
| Application Rate (g/ha) | Visual Injury (%) at 14 DAT | Mean Shoot Dry Weight (g) ± SD | % Growth Reduction |
| 0 (Control) | 0 | 5.3 ± 0.4 | 0 |
| 1 | 15 | 4.1 ± 0.3 | 22.6 |
| 5 | 50 | 2.5 ± 0.2 | 52.8 |
| 25 | 90 | 0.8 ± 0.1 | 84.9 |
| 100 | 100 | 0.2 ± 0.05 | 96.2 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in root length/biomass | Non-uniform seed germination. Inconsistent environmental conditions. Inaccurate pipetting. | Use high-quality, certified seeds. Ensure strict control of light, temperature, and humidity. Calibrate pipettes regularly. Increase the number of replicates. |
| No effect observed, even at high concentrations | Compound is insoluble or has degraded. Incorrect plant species (resistant). Application error. | Confirm compound solubility in the chosen vehicle. Prepare fresh stock solutions. Ensure a known sensitive species is used for the assay. Verify sprayer calibration and application technique. |
| Phytotoxicity in vehicle control | Solvent concentration is too high. Contamination of water or media. | Ensure the final solvent concentration in the media or spray solution is non-toxic (typically <0.1%). Use high-purity water and reagents. |
| Poor plant/seedling health in all groups | Pathogen contamination. Sub-optimal growth conditions (light, temp, water). | Ensure proper seed sterilization and use sterile techniques. Optimize growth conditions according to literature recommendations for the chosen species[14]. |
References
-
Ibacon. (n.d.). OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Available at: [Link]
-
OECD. (2006). Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]
-
Labcorp. (n.d.). OECD 208 Terrestrial Plant Growth Test. Available at: [Link]
-
Chemical Warehouse. (n.d.). Aminocyclopyrachlor - Active Ingredient Page. Available at: [Link]
-
OECD. (2006). Test No. 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]
-
Eurofins. (n.d.). OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Available at: [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Available at: [Link]
-
Watson, P.R., & Checkel, S. (n.d.). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan HARVEST. Available at: [Link]
-
Wikipedia. (n.d.). Aminocyclopyrachlor. Available at: [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Aminocyclopyrachlor. Available at: [Link]
-
Koczor, Á., et al. (2021). Herbicide tests in the whole-plant bioassay (WPB). ResearchGate. Available at: [Link]
-
Burgos, N.R., et al. (2013). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press & Assessment. Available at: [Link]
-
Lee, H., et al. (2021). Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. National Institutes of Health (NIH). Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. APVMA. Available at: [Link]
-
FAO/JMPR. (2014). Aminocyclopyrachlor Evaluation. Available at: [Link]
-
Parker, E.T., et al. (2013). Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. ASA, CSSA and SSSA International Annual Meetings. Available at: [Link]
-
Everman, W., & Striegel, S. (2018). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. NC State Extension Publications. Available at: [Link]
-
McMaster, S.A., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Available at: [Link]
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Available at: [Link]
-
Everman, W.J., et al. (2018). Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. Weed Technology. Available at: [Link]
-
De la Torre-González, F.J., et al. (2018). Primary root growth inhibition in Arabidopsis thaliana accessions. ResearchGate. Available at: [Link]
-
Zhang, Q., et al. (2022). Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces. Frontiers in Microbiology. Available at: [Link]
-
Liu, J., et al. (2021). The root growth inhibition activity tests against Arabidopsis thaliana. ResearchGate. Available at: [Link]
-
Purdue University. (n.d.). Arabidopsis Root Transformation Assays: Seed Sterilization. Available at: [Link]
-
Aquea, F., et al. (2012). A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. PubMed. Available at: [Link]
Sources
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- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyzeseeds.com [analyzeseeds.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]
- 10. smallgrains.wsu.edu [smallgrains.wsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Protocols Plant Genes [bio.purdue.edu]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. ia801304.us.archive.org [ia801304.us.archive.org]
Application Notes and Protocols: 4-Amino-3-chloropicolinic Acid Methyl Ester as a Ligand in Coordination Chemistry
Introduction: Unveiling the Potential of a Substituted Picolinate Ligand
4-Amino-3-chloropicolinic acid methyl ester is a pyridine-based molecule featuring a rich array of functional groups that make it a compelling, yet underexplored, ligand in coordination chemistry. The pyridine nitrogen and the carbonyl oxygen of the methyl ester group present a classic bidentate N,O-chelation site, a motif well-established in the coordination chemistry of picolinic acid and its derivatives.[1] The presence of an amino group at the 4-position and a chloro substituent at the 3-position introduces significant electronic and steric modifications to the pyridine ring. These substituents are expected to modulate the electron density at the pyridine nitrogen, thereby influencing the ligand's coordination properties and the stability and reactivity of its resulting metal complexes.
The amino group, a strong electron-donating group, is anticipated to enhance the basicity of the pyridine nitrogen, potentially leading to the formation of more stable metal complexes compared to unsubstituted picolinates. Conversely, the electron-withdrawing chloro group may have a counteracting effect. This electronic interplay, coupled with the potential for secondary interactions involving the amino and chloro groups, suggests that metal complexes of this ligand could exhibit unique structural, spectroscopic, and reactive properties.
While specific literature on the coordination chemistry of this compound is nascent, a wealth of knowledge on related aminopicolinate and substituted pyridine ligands provides a strong foundation for proposing its utility.[2][3] This guide, therefore, serves as a comprehensive starting point for researchers, scientists, and drug development professionals interested in exploring the coordination chemistry of this promising ligand. We will provide detailed, field-proven protocols for the synthesis and characterization of its metal complexes, and discuss potential applications, particularly in catalysis, drawing upon established principles from analogous systems.
PART 1: Ligand Characteristics and Handling
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | Methyl 4-amino-3-chloropicolinate |
| Synonyms | 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester[4] |
| CAS Number | 1391052-60-0 |
| Molecular Formula | C₇H₇ClN₂O₂[4] |
| Molecular Weight | 186.60 g/mol [4] |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) |
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Protect from light and moisture.
-
As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
PART 2: Synthesis of Metal Complexes - Proposed Protocols
The synthesis of metal complexes with picolinate-type ligands is typically straightforward, often involving the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.[1][5] The following are generalized protocols that can be adapted for the synthesis of complexes with this compound.
Logical Workflow for Metal Complex Synthesis:
Caption: General workflow for the synthesis of metal complexes.
Protocol 2.1: Synthesis of a Late Transition Metal Complex (e.g., Cu(II), Ni(II), Co(II))
Rationale: Late transition metals in the +2 oxidation state readily form stable complexes with N,O-donor ligands like picolinates. The choice of solvent and counter-ion from the metal salt can influence the coordination geometry and crystallinity of the final product.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(ClO₄)₂·6H₂O)
-
Anhydrous Ethanol or Methanol
-
Diethyl ether
-
Schlenk flask or round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ligand Solution: In a Schlenk flask, dissolve 2 molar equivalents of this compound in 20 mL of anhydrous ethanol. Stir until fully dissolved.
-
Metal Salt Solution: In a separate flask, dissolve 1 molar equivalent of the chosen metal(II) salt in 10 mL of anhydrous ethanol. Gentle warming may be necessary to facilitate dissolution.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change is often observed upon addition, indicating complex formation.
-
Reflux: Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours. This ensures the reaction goes to completion.
-
Isolation: After reflux, allow the solution to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate is present, reduce the solvent volume under reduced pressure until the solution is concentrated.
-
Crystallization: Slow evaporation of the solvent or vapor diffusion of an anti-solvent like diethyl ether into the concentrated solution can yield crystalline material.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex under vacuum.
Protocol 2.2: Synthesis of a Group IV Metal Complex (e.g., Ti(IV), Zr(IV)) for Catalysis
Rationale: Group IV metal complexes, particularly those with aminopyridinato-type ligands, have shown significant catalytic activity in olefin polymerization.[2] The synthesis of these complexes often requires anhydrous and anaerobic conditions due to their sensitivity to air and moisture.
Materials:
-
This compound
-
Group IV metal precursor (e.g., TiCl₄, Zr(NMe₂)₄)
-
Anhydrous, degassed toluene or hexane
-
Schlenk line and appropriate glassware
-
Dry, oxygen-free nitrogen or argon atmosphere
Procedure (Amine Elimination Route with Zr(NMe₂)₄):
-
Setup: All manipulations should be performed under an inert atmosphere using standard Schlenk techniques.
-
Ligand Solution: In a Schlenk flask, dissolve 2 molar equivalents of this compound in 30 mL of anhydrous toluene.
-
Reaction: To the stirring ligand solution at 0 °C (ice bath), slowly add 1 molar equivalent of Zr(NMe₂)₄. The reaction is often accompanied by a color change and the evolution of dimethylamine gas.
-
Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Isolation: Remove the solvent under vacuum to yield the crude product.
-
Purification: The complex can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) at low temperature (-20 °C).
PART 3: Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to unequivocally determine the structure and properties of the newly synthesized complexes.
Logical Flow of Characterization Techniques:
Caption: A typical characterization workflow for new metal complexes.
Spectroscopic Techniques
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Principle: FT-IR is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
-
Expected Observations:
-
A shift in the C=O stretching frequency of the methyl ester group upon coordination to the metal center.
-
Changes in the pyridine ring vibrational modes.
-
Shifts in the N-H stretching and bending vibrations of the amino group, which could indicate its involvement or non-involvement in coordination.
-
UV-Visible (UV-Vis) Spectroscopy:
-
Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex.
-
Expected Observations:
-
Ligand-centered transitions (π → π):* These are typically observed in the UV region and may shift upon coordination.
-
Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: These transitions are often intense and can provide insight into the electronic communication between the metal and the ligand.
-
d-d transitions: For transition metal complexes, these weaker absorptions in the visible region are characteristic of the metal ion's coordination environment and geometry (e.g., octahedral, tetrahedral).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: For diamagnetic complexes (e.g., with Zn(II), Cd(II), or low-spin d⁶ metals like Co(III)), NMR spectroscopy is a powerful tool for structural elucidation in solution.
-
Expected Observations:
-
¹H NMR: Shifts in the signals of the pyridine and methyl protons upon coordination. The integration of the signals can confirm the ligand-to-metal ratio.
-
¹³C NMR: Shifts in the carbon signals, particularly the carbonyl carbon and the pyridine ring carbons, provide further evidence of coordination.[6][7]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Principle: For paramagnetic complexes (e.g., with Cu(II), high-spin Co(II), Ni(II)), EPR spectroscopy provides detailed information about the electronic structure and the environment of the unpaired electron(s).[8]
-
Expected Observations: The g-values and hyperfine coupling constants obtained from the EPR spectrum can help determine the spin state of the metal ion and the nature of the metal-ligand bonding.[9]
Structural and Analytical Techniques
Single-Crystal X-ray Diffraction:
-
Principle: This is the most definitive technique for determining the solid-state structure of a crystalline complex.
-
Protocol for Crystal Growth:
-
Prepare a saturated solution of the purified complex in a suitable solvent (e.g., acetonitrile, DMF).
-
Filter the solution to remove any particulate matter.
-
Employ one of the following methods:
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the vial containing the complex solution inside a larger sealed container with a more volatile "anti-solvent" (a solvent in which the complex is insoluble, e.g., diethyl ether, pentane). The anti-solvent vapor will slowly diffuse into the complex solution, reducing its solubility and promoting crystal growth.[10]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of the concentrated solution of the complex. Crystals may form at the interface.
-
-
-
Data Obtained: Provides precise bond lengths, bond angles, coordination geometry, and information about intermolecular interactions in the crystal lattice.
Elemental Analysis:
-
Principle: Determines the percentage composition of C, H, and N in the complex, which can be compared to the theoretical values to confirm the empirical formula.
Magnetic Susceptibility:
-
Principle: For paramagnetic complexes, this measurement determines the effective magnetic moment, which helps to establish the number of unpaired electrons and the spin state of the metal center.
PART 4: Potential Applications
The structural and electronic features of this compound suggest its metal complexes could be valuable in several areas, most notably in catalysis.
Homogeneous Catalysis
The combination of a redox-active pyridine ring, an amino substituent, and a chelating picolinate framework makes these complexes attractive candidates for various catalytic transformations.
-
Olefin Polymerization: As mentioned, Group IV metal complexes with aminopyridinato ligands are known catalysts for olefin polymerization.[2] The electronic and steric properties of the 4-amino-3-chloro-substituted ligand could influence the activity and selectivity of the catalyst, potentially leading to polymers with different properties.
-
Cross-Coupling Reactions: Metal complexes, particularly those of palladium, nickel, and copper, are widely used in C-C and C-N bond-forming reactions. The ligand can play a crucial role in stabilizing the metal center and facilitating the catalytic cycle.
-
Oxidation Catalysis: The aminophenol-like substructure (amino group ortho to the coordinating nitrogen) suggests potential for applications in oxidation reactions, similar to complexes of o-aminophenol-based ligands which have been shown to mimic the function of certain dioxygenase enzymes.[11][12]
Proposed Catalytic Cycle for a Cross-Coupling Reaction:
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Bioinorganic Chemistry and Drug Development
Picolinic acid and its derivatives are known to be biologically active and can facilitate the transport of metal ions.[1] The introduction of amino and chloro substituents could modulate these biological properties. Metal complexes of this ligand could be investigated for:
-
Antimicrobial or Antifungal Activity: Many metal complexes exhibit enhanced biological activity compared to the free ligands.
-
Enzyme Inhibition: The complexes could be designed to target the active sites of metalloenzymes.
Conclusion
This compound represents a ligand with significant untapped potential in coordination chemistry. Its unique substitution pattern offers a platform for creating metal complexes with tailored electronic and steric properties. While direct experimental data for this specific ligand is currently limited, the protocols and applications outlined in this guide, based on robust, established chemistry of analogous systems, provide a solid and scientifically-grounded framework for initiating research in this promising area. The exploration of its coordination chemistry is likely to yield novel complexes with interesting structural features and potential applications in catalysis and beyond.
References
-
Lavallee, D. K., & Doi, J. D. (n.d.). Carbon-13 NMR chemical shifts of diamagnetic pyridine complexes of silver(I), zinc(II), and cadmium(II): evidence for a correlation of chemical shift and metal ion polarizing ability. Inorganic Chemistry. [Link]
-
Zeh, D., et al. (2016). A Series of Diamagnetic Pyridine Monoimine Rhenium Complexes with Different Degrees of Metal-to-Ligand Charge Transfer: Correlating (13) C NMR Chemical Shifts with Bond Lengths in Redox-Active Ligands. Chemistry. [Link]
-
Paul, G. C. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Der Pharma Chemica. [Link]
-
(n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry. [Link]
-
Nemeth, O., et al. (n.d.). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. PubMed Central. [Link]
-
(n.d.). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. sjctni.edu. [Link]
-
Lee, S.-Y., et al. (n.d.). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PubMed Central. [Link]
-
Nemeth, O., et al. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry. [Link]
-
Flook, M. L., et al. (n.d.). Macrocyclic transition-metal parashift complexes for MRI at clinical and pre-clinical magnetic fields. RSC Publishing. [Link]
-
Khan, A., et al. (2016). Aminopyridine stabilized group-IV metal complexes and their applications. ResearchGate. [Link]
-
Romeyra, A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]
-
Marzorati, S., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed. [Link]
-
(n.d.). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands | Request PDF. ResearchGate. [Link]
-
(n.d.). Use of EPR Spectroscopy in Elucidating Electronic Structures of Paramagnetic Transition Metal Complexes | Request PDF. ResearchGate. [Link]
-
Yang, C., & Wang, B. (2024). Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. Biointerface Research in Applied Chemistry. [Link]
-
(n.d.). Synthesis and characterization of some essential amino acid metal complexes having biological activity. JOCPR. [Link]
-
Chen, C.-H., et al. (n.d.). Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy. PubMed Central. [Link]
Sources
- 1. sjctni.edu [sjctni.edu]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Series of Diamagnetic Pyridine Monoimine Rhenium Complexes with Different Degrees of Metal-to-Ligand Charge Transfer: Correlating (13) C NMR Chemical Shifts with Bond Lengths in Redox-Active Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Metal Complexes with 4-Amino-3-chloropicolinic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Versatility of Substituted Picolinate Ligands in Medicinal Chemistry
The strategic design of metal-based therapeutic and diagnostic agents represents a frontier in medicinal inorganic chemistry. The ability of metal ions to organize organic ligands in a specific three-dimensional arrangement offers a powerful tool to modulate biological activity, enhance targeting, and overcome resistance mechanisms of purely organic drugs. Picolinic acid and its derivatives are a class of N,O-bidentate ligands that have garnered significant interest due to their prevalence in biological systems and their robust coordination chemistry with a variety of transition metals.
This application note provides a detailed guide to the synthesis and characterization of novel metal complexes utilizing 4-Amino-3-chloropicolinic Acid Methyl Ester as the primary ligand. The presence of the amino, chloro, and methyl ester functionalities on the pyridine ring allows for a nuanced modulation of the electronic and steric properties of the resulting metal complexes. The amino group, in particular, introduces an additional coordination site, potentially leading to bidentate N,N-coordination, which can significantly impact the stability and reactivity of the complexes. The chloro substituent acts as an electron-withdrawing group, influencing the pKa of the pyridine nitrogen and the overall electron density on the ligand framework. The methyl ester, while not typically a strong coordinating group, can influence the solubility and lipophilicity of the complexes, which are critical parameters for drug development.
The protocols outlined herein are designed to be a comprehensive resource for researchers venturing into the synthesis of these promising compounds. We will delve into the rationale behind the choice of reagents and reaction conditions, provide step-by-step synthetic procedures, and detail the essential characterization techniques required to confirm the identity and purity of the newly synthesized metal complexes.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | CymitQuimica, etc. | Store in a cool, dry place. |
| Metal(II) chloride hydrate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂) | Analytical Grade | Sigma-Aldrich, etc. | Hygroscopic, store in a desiccator. |
| Methanol (MeOH) | Anhydrous | Various | Use of anhydrous solvent is crucial to prevent hydrolysis of the ester. |
| Ethanol (EtOH) | Anhydrous | Various | Alternative solvent for synthesis and recrystallization. |
| Diethyl ether (Et₂O) | Anhydrous | Various | Used for precipitation and washing of the complexes. |
| Deuterated solvents (e.g., DMSO-d₆, CDCl₃) | NMR Grade | Cambridge Isotope Laboratories, etc. | For NMR analysis. |
Proposed Synthetic Workflow
The synthesis of metal complexes with this compound can be approached through a direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The coordination is anticipated to occur through the pyridine nitrogen and the amino group, forming a stable five-membered chelate ring.
Caption: General workflow for the synthesis of metal complexes.
Experimental Protocols
Protocol 1: Synthesis of Dichloro-bis(this compound)metal(II) Complexes [M(L)₂Cl₂] (M = Cu, Ni, Zn)
This protocol describes a general procedure for the synthesis of metal(II) complexes with this compound (L). The stoichiometry is proposed to be 1:2 (metal:ligand), which is common for monodentate or bidentate ligands with divalent metal ions.
Rationale: The choice of metal chlorides provides a source of the metal ion and non-coordinating or weakly coordinating chloride anions. Anhydrous methanol is selected as the solvent to ensure the solubility of both the ligand and the metal salt while preventing the hydrolysis of the methyl ester group. The reaction is initially performed at room temperature, with the option of gentle refluxing to facilitate complex formation if the reaction is slow. Diethyl ether is used as an anti-solvent to induce precipitation of the product due to its lower polarity compared to methanol.
Step-by-Step Procedure:
-
Ligand Solution Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (2.0 mmol) in anhydrous methanol (20 mL). Stir the solution until the ligand is completely dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the respective metal(II) chloride hydrate (1.0 mmol) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂) in anhydrous methanol (10 mL).
-
Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed upon addition.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. If no precipitate forms or the reaction appears incomplete (based on TLC analysis of the ligand), gently reflux the mixture for 2-3 hours.
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, slowly add anhydrous diethyl ether (40-50 mL) to the solution with stirring to induce precipitation.
-
Washing: Wash the collected solid with small portions of cold anhydrous methanol and then with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product under vacuum at room temperature for 24 hours.
-
Characterization: Characterize the synthesized complex using FT-IR, UV-Vis, and ¹H NMR spectroscopy, and elemental analysis.
| Metal Ion | Expected Color of Complex | Stoichiometry | Proposed Formula |
| Cu(II) | Blue or Green | 1:2 | [Cu(C₇H₇ClN₂O₂)₂Cl₂] |
| Ni(II) | Green | 1:2 | [Ni(C₇H₇ClN₂O₂)₂Cl₂] |
| Zn(II) | White or Pale Yellow | 1:2 | [Zn(C₇H₇ClN₂O₂)₂Cl₂] |
Characterization of Synthesized Complexes
Thorough characterization is essential to confirm the successful synthesis of the desired metal complexes and to elucidate their structure and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the functional groups of the ligand upon complexation provide direct evidence of bonding.
Expected Spectral Changes:
-
ν(N-H) of Amino Group: The stretching vibrations of the primary amino group (typically around 3400-3200 cm⁻¹) are expected to shift to lower wavenumbers upon coordination to the metal ion due to the donation of the lone pair of electrons from the nitrogen atom.
-
ν(C=N) of Pyridine Ring: The stretching vibration of the C=N bond in the pyridine ring (around 1600-1550 cm⁻¹) may shift to a higher or lower frequency upon coordination, depending on the nature of the metal-ligand bond.
-
ν(C=O) of Ester Group: The stretching vibration of the carbonyl group of the methyl ester (around 1730-1715 cm⁻¹) is not expected to shift significantly if it is not involved in coordination. A small shift might be observed due to electronic effects.
-
New Bands (M-N): The formation of new, typically weak, absorption bands in the far-infrared region (below 600 cm⁻¹) can be attributed to the metal-nitrogen (M-N) stretching vibrations, providing direct evidence of coordination.
Caption: Expected shifts in FT-IR spectra upon complexation.
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions and charge transfer bands are characteristic.
Expected Spectral Features:
-
Ligand-centered transitions: The π-π* and n-π* transitions of the aromatic pyridine ring will be present, and their positions and intensities may be altered upon coordination.
-
d-d transitions (for Cu(II) and Ni(II) complexes): Weak absorption bands in the visible region are expected for these complexes due to electronic transitions between the d-orbitals of the metal ion. The position of these bands is indicative of the coordination geometry.
-
Ligand-to-Metal Charge Transfer (LMCT) bands: Intense bands, often in the UV or near-UV region, may appear due to the transfer of electron density from the ligand to the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic complexes (e.g., Zn(II) complexes). For paramagnetic complexes (e.g., Cu(II) and Ni(II)), NMR spectra will exhibit broad signals and significant chemical shifts, which can still provide structural information but require more specialized interpretation.
Expected Spectral Changes for Diamagnetic [Zn(L)₂Cl₂] Complex:
-
¹H NMR: The chemical shifts of the protons on the pyridine ring and the amino group are expected to change upon coordination. The downfield shift of the aromatic protons is a common indicator of coordination to the pyridine nitrogen.
-
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the ligand will be affected by coordination, providing further structural evidence.
Elemental Analysis
Rationale: Elemental analysis (C, H, N) is a quantitative method to determine the empirical formula of the synthesized complex. The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed formula.
Calculation of Theoretical Percentages:
For a proposed formula, such as [Cu(C₇H₇ClN₂O₂)₂Cl₂]:
-
Calculate the molecular weight of the ligand (L): C₇H₇ClN₂O₂ = (7 * 12.01) + (7 * 1.01) + 35.45 + (2 * 14.01) + (2 * 16.00) = 186.59 g/mol
-
Calculate the molecular weight of the complex: [Cu(L)₂Cl₂] = 63.55 + 2 * (186.59) + 2 * 35.45 = 507.63 g/mol
-
Calculate the theoretical percentage of each element:
-
%C = (14 * 12.01) / 507.63 * 100% = 33.12%
-
%H = (14 * 1.01) / 507.63 * 100% = 2.78%
-
%N = (4 * 14.01) / 507.63 * 100% = 11.04%
-
Acceptance Criteria: The experimental values should typically be within ±0.4% of the calculated values.[1]
| Complex | Formula | MW ( g/mol ) | Calc. %C | Calc. %H | Calc. %N | Found %C | Found %H | Found %N |
| [Cu(L)₂Cl₂] | C₁₄H₁₄Cl₄CuN₄O₄ | 507.63 | 33.12 | 2.78 | 11.04 | |||
| [Ni(L)₂Cl₂] | C₁₄H₁₄Cl₄N₄NiO₄ | 502.78 | 33.45 | 2.81 | 11.14 | |||
| [Zn(L)₂Cl₂] | C₁₄H₁₄Cl₄N₄O₄Zn | 509.47 | 32.99 | 2.77 | 10.99 |
(Note: "Found" values are to be filled in with experimental data.)
Troubleshooting
| Problem | Possible Cause | Solution |
| No precipitate forms | Complex is soluble in the reaction solvent. | Slowly add a less polar anti-solvent like diethyl ether or hexane. Concentrate the solution by rotary evaporation. |
| Oily product obtained | Impurities or incomplete drying. | Try to recrystallize the product from a suitable solvent pair (e.g., methanol/diethyl ether). Ensure thorough drying under vacuum. |
| Elemental analysis results are off | Presence of solvent molecules in the crystal lattice. Incorrect stoichiometry. | Dry the sample at a slightly elevated temperature under vacuum (if thermally stable). Re-evaluate the synthetic procedure and stoichiometry. Consider the possibility of coordinated or lattice solvent molecules in the theoretical calculation. |
| Broad NMR signals for Zn complex | Presence of paramagnetic impurities. | Ensure all glassware is clean and free of paramagnetic metal contamination. Use high-purity starting materials. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the synthesis and characterization of novel metal complexes with this compound. The successful synthesis of these compounds opens up avenues for exploring their potential applications in drug development, catalysis, and materials science. Further studies could involve the synthesis of complexes with other transition metals, investigation of their crystal structures through X-ray diffraction, and evaluation of their biological activities. The modular nature of the ligand allows for further synthetic modifications to fine-tune the properties of the resulting metal complexes for specific applications.
References
- Moustafa, M. E., Meshal, N. M., Ayad, M. I., & Goda, O. A. (2020). Aminopyridine Transition Metals Complexes; Characterization, Application and Molecular Orbital Calculation. Benha Journal of Applied Sciences.
- Hafeez, M., & Riaz, M. (2016).
- Oriental Journal of Chemistry. (2020). Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine.
- Singh, P. P., & Shukla, U. P. (1974). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- Kempe, R. (1999).
- ResearchGate. (2021). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5.
- ResearchGate. (2018). A reducing-difference IR-spectral study of 4-aminopyridine.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook.
- ResearchGate. (n.d.).
- Gahan, B., & Roy, S. (2021).
- Novotný, J., et al. (2018). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
- ACS Publications. (2022). Pd(II)
- IONiC/VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
- Wikipedia. (n.d.). Picolinic acid.
- National Institute of Standards and Technology. (n.d.). 2-Pyridinecarboxylic acid, methyl ester. In NIST Chemistry WebBook.
- ChemicalBook. (2025).
- Wikipedia. (n.d.).
- Flinn Scientific. (n.d.).
Sources
"herbicidal activity of 4-Amino-3-chloropicolinic Acid Methyl Ester on broadleaf weeds"
An In-Depth Guide to the Application and Efficacy of 4-Amino-3-chloropicolinic Acid Methyl Ester for Broadleaf Weed Management
Abstract
This document provides a comprehensive guide for researchers and scientists on the herbicidal properties of this compound, a potent synthetic auxin herbicide effective against a wide spectrum of broadleaf weeds. This guide delves into the compound's mechanism of action, offers detailed protocols for evaluating its post-emergence efficacy in controlled environments, and provides frameworks for data analysis and interpretation. By elucidating the causality behind experimental design and methodology, these notes serve as a critical resource for the development and assessment of next-generation herbicidal formulations.
Compound Profile: this compound
This compound is the methyl ester form of aminocyclopyrachlor.[1] Aminocyclopyrachlor is a systemic herbicide belonging to the pyrimidine carboxylic acid chemical class, which is noted for its efficacy in controlling broadleaf weeds and woody plants in various non-crop settings.[1] The methyl ester form, often referred to by its development code DPX-KJM44, is rapidly metabolized in plants and animals to its active acid form, aminocyclopyrachlor.[1][2]
| Property | Value | Source |
| Chemical Name | Methyl 4-amino-3-chloropicolinate | Arctom (2026)[3] |
| CAS Number | 1391052-60-0 | Arctom (2026)[3] |
| Herbicide Group | WSSA Group 4 (Synthetic Auxins) | Pest Management Regulatory Agency (2014)[4] |
| Mode of Action | Phytohormone mimic (Auxin agonist) | Pest Management Regulatory Agency (2014)[4] |
| Primary Target | Broadleaf (Dicotyledonous) Weeds | U.S. EPA (2011)[1] |
| Uptake & Mobility | Readily absorbed by foliage and roots; translocated via xylem and phloem | Pest Management Regulatory Agency (2014)[4] |
Scientific Foundation: Mechanism of Action
The herbicidal activity of this compound stems from its function as a synthetic auxin.[5] Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate cell division, elongation, and differentiation. Synthetic auxins mimic IAA, but their persistence and unregulated action lead to a catastrophic disruption of normal growth processes in susceptible plants.[2][6]
The process unfolds at the molecular level:
-
Uptake and Conversion : The methyl ester is absorbed by the leaves and roots and is quickly converted within the plant to the active acid form, aminocyclopyrachlor.[2]
-
Receptor Binding : The active acid binds to auxin receptors, primarily the F-box proteins such as TIR1/AFB. This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.
-
Targeted Protein Degradation : The formation of this complex tags the Aux/IAA proteins for destruction by the cell's ubiquitin-proteasome system.
-
Uncontrolled Gene Expression : With the Aux/IAA repressors eliminated, Auxin Response Factors (ARFs) are free to activate the expression of auxin-responsive genes.
-
Physiological Disruption : This leads to uncontrolled and disorganized cell division and elongation, resulting in classic auxin herbicide symptoms like leaf cupping and twisting (epinasty), stem swelling, and eventual plant death.[6]
Caption: Simplified workflow of synthetic auxin herbicidal action.
Protocol: Greenhouse Post-Emergence Efficacy Assay
This protocol details a standardized pot study to determine the dose-dependent efficacy of this compound on common broadleaf weeds.
Rationale for Method Selection
A greenhouse-based pot study offers a controlled environment, minimizing the variability from weather and soil heterogeneity often encountered in field trials.[7] This allows for a more precise determination of a herbicide's intrinsic activity. Applying the herbicide post-emergence to weeds at the 2-4 true leaf stage targets them during a period of active growth, ensuring vigorous metabolic activity and herbicide uptake, which is critical for systemic herbicides.[7]
Materials
-
Test Compound : this compound
-
Target Weeds : Seeds of broadleaf species (e.g., Velvetleaf - Abutilon theophrasti, Common Lambsquarters - Chenopodium album, Redroot Pigweed - Amaranthus retroflexus).
-
Growth Medium : Standard greenhouse potting mix (e.g., peat, perlite, vermiculite blend).
-
Containers : 10 cm square pots with drainage holes.
-
Application Equipment : Calibrated laboratory track sprayer equipped with a flat-fan nozzle.
-
Adjuvant : Non-ionic surfactant (NIS) at 0.25% v/v, unless formulation specifies otherwise.
-
Control Groups : Untreated control and a commercial standard herbicide (e.g., dicamba or 2,4-D).
Step-by-Step Methodology
-
Plant Propagation :
-
Fill pots with growth medium and moisten thoroughly.
-
Sow seeds of each weed species into separate, clearly labeled pots. Sow 5-10 seeds per pot to ensure germination, then thin to 3 uniform seedlings per pot prior to application.
-
Cultivate in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night temperature, 16:8 hour photoperiod).
-
-
Treatment Preparation :
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Create a serial dilution to achieve a range of application rates (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha). The rates should bracket the expected effective dose.
-
Prepare spray solutions for each rate, ensuring the final volume includes the non-ionic surfactant. The untreated control should be sprayed with water and the surfactant only.
-
-
Herbicide Application :
-
When the majority of seedlings have reached the 2-4 true leaf stage, arrange the pots in the track sprayer.
-
Employ a randomized complete block design to position the pots, minimizing the effect of any environmental gradients within the application area.
-
Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).
-
Apply the treatments to the designated pots.
-
-
Post-Application Care and Data Collection :
-
Return pots to the greenhouse, maintaining the same controlled conditions. Avoid overhead watering for the first 24 hours to prevent washing the herbicide off the foliage.
-
Assess plant injury at set intervals, typically 7, 14, and 21 days after application (DAA).[8]
-
Visual Injury Assessment : Rate each pot on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.
-
Biomass Measurement (at 21 DAA) : Harvest the above-ground biomass from each pot. Place the harvested material in labeled paper bags and dry in an oven at 70°C until a constant weight is achieved. Record the dry weight.
-
Data Presentation and Interpretation
Effective data visualization is key to understanding dose-response relationships. Quantitative data should be summarized in tables and used to calculate key efficacy metrics.
Experimental Workflow Visualization
The entire experimental process can be visualized to ensure clarity and reproducibility.
Caption: Overview of the greenhouse herbicide efficacy protocol.
Sample Data Table
The following table illustrates how to structure the collected data for analysis. The values are hypothetical.
| Treatment (g a.i./ha) | Visual Injury @ 21 DAA (%) | Avg. Dry Biomass (g) | Biomass Reduction (%) |
| 0 (Untreated Control) | 0 | 5.20 | 0 |
| 10 | 35 | 3.12 | 40 |
| 25 | 70 | 1.46 | 72 |
| 50 | 95 | 0.26 | 95 |
| 100 | 100 | 0.00 | 100 |
| 200 | 100 | 0.00 | 100 |
Biomass Reduction (%) is calculated as: [1 - (Biomass of Treatment / Biomass of Control)] * 100
Environmental Considerations
While highly effective, the environmental characteristics of aminocyclopyrachlor, the active acid, warrant consideration. It is moderately persistent in soil, with degradation occurring primarily through aerobic microbial metabolism.[9] Due to its high water solubility and potential for mobility, there is a risk of leaching into groundwater, particularly in permeable soils with a shallow water table.[9][10] Care must be taken to avoid application near sensitive non-target plants, as spray drift can cause significant damage.[6][10]
References
-
Bonneville Power Administration. (n.d.). Herbicide Fact Sheet. Retrieved from [Link]
-
AERU. (2025). Aminocyclopyrachlor (Ref: DPX-MAT28). Pesticide Properties DataBase. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011). Aminocyclopyrachlor. Summary of Analytical Chemistry and Residue Data. Regulations.gov. Retrieved from [Link]
-
Wikipedia. (2023). Aminocyclopyrachlor. Retrieved from [Link]
-
Federal Register. (2016). Aminocyclopyrachlor; Pesticide Tolerances. Retrieved from [Link]
-
Wisconsin Department of Natural Resources. (2021). MNDNR Pesticide Environmental and Social Risk Assessment Pesticide Active Ingredient: Aminocyclopyrachlor. Retrieved from [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Aminocyclopyrachlor 1. Template FAO/JMPR evaluations. Retrieved from [Link]
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
Health Canada. (2014). Aminocyclopyrachlor. Canada.ca. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public release summary on the evaluation of aminocyclopyrachlor in the product Method 240 SL Herbicide. Retrieved from [Link]
-
Todd, O., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed. Retrieved from [Link]
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. fao.org [fao.org]
- 3. arctomsci.com [arctomsci.com]
- 4. canada.ca [canada.ca]
- 5. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hracglobal.com [hracglobal.com]
- 9. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]
- 10. dnr.wisconsin.gov [dnr.wisconsin.gov]
Application Notes and Protocols for the Development of Novel Herbicides Based on the Picolinic Acid Scaffold
Introduction: The Enduring Legacy and Future of Picolinic Acid Herbicides
Picolinic acid and its derivatives represent a cornerstone in the development of synthetic auxin herbicides, a class of chemicals that has played a pivotal role in weed management for over seven decades.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence, leading to unregulated plant growth and eventual death in susceptible species.[4] The selective control of broadleaf weeds in cereal crops has made this herbicide family one of the most important and widely used globally.[2][5]
Commercially successful herbicides such as picloram, clopyralid, and aminopyralid have established the picolinic acid scaffold as a highly effective herbicidal toxophore.[1][3][6] More recently, the introduction of 6-aryl-picolinates like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active) has revitalized interest in this chemical class, demonstrating that significant improvements in efficacy, weed spectrum, and crop safety are still achievable.[1][3][7]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel herbicides based on the picolinic acid scaffold. We will delve into the mechanistic underpinnings of these herbicides, outline strategic approaches for the design and synthesis of new analogues, and provide detailed protocols for their biological evaluation.
Mechanistic Insights: The Molecular Basis of Picolinic Acid Herbicide Action
Picolinic acid-based herbicides function as synthetic auxins, inducing a lethal cascade of physiological and molecular events in susceptible plants.[8][9] At the molecular level, these herbicides bind to and activate the auxin co-receptor complex, which consists of an F-box protein (such as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX proteins, or TIR1/AFBs) and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[4]
The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that then modulate the expression of a wide array of auxin-responsive genes.[4] This leads to a number of downstream effects, including:
-
Acid Growth: Increased expression of proton pumps leads to cell wall acidification and loosening, resulting in uncontrolled cell elongation.[5][8]
-
Ethylene and Abscisic Acid (ABA) Production: Upregulation of genes involved in ethylene and ABA biosynthesis contributes significantly to the phytotoxic effects, ultimately leading to senescence and cell death.[1][3][9]
It is noteworthy that different picolinic acid derivatives may exhibit preferential binding to different members of the TIR1/AFB family. For instance, while IAA binds to TIR1, some picolinic acid herbicides have been shown to bind more strongly to AFB5.[7][10][11][12] This differential receptor affinity presents an opportunity for developing novel herbicides with unique selectivity profiles.
Caption: Mechanism of Action for Picolinic Acid Herbicides.
Design and Synthesis of Novel Picolinic Acid Derivatives
The discovery of novel picolinic acid herbicides hinges on the strategic modification of the core scaffold. A particularly fruitful approach has been the substitution at the 6-position of the picolinic acid ring, which was traditionally occupied by a chlorine atom in older herbicides like picloram and clopyralid.[1][3] Replacing this chlorine with various aryl, pyrazolyl, or indazolyl moieties has led to the discovery of compounds with significantly enhanced herbicidal activity and a broader spectrum of controlled weeds.[1][3][10][13]
General Synthetic Strategy
A common synthetic route for novel 6-substituted picolinic acids is outlined below. This strategy is adaptable and allows for the introduction of diverse substituents at the 6-position.
Caption: General Synthetic Workflow for 6-Substituted Picolinic Acids.
Protocol: Synthesis of a Representative 6-(1H-pyrazol-1-yl)-2-picolinic acid Derivative
This protocol provides a representative example of the synthesis of a novel picolinic acid derivative.
Materials:
-
Methyl 6-chloropicolinate
-
1H-pyrazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Methyl 6-(1H-pyrazol-1-yl)picolinate.
-
To a solution of methyl 6-chloropicolinate (1.0 eq) and 1H-pyrazole (1.2 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 6-(1H-pyrazol-1-yl)picolinate.
-
-
Step 2: Hydrolysis to 6-(1H-pyrazol-1-yl)-2-picolinic acid.
-
Dissolve the methyl 6-(1H-pyrazol-1-yl)picolinate from Step 1 in a mixture of methanol and water.
-
Add NaOH (2.0 eq) and stir at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final product.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Evaluation: From In Vitro Screening to Greenhouse Trials
A tiered screening approach is essential for the efficient evaluation of newly synthesized compounds. This typically begins with high-throughput in vitro assays, followed by more comprehensive in vivo greenhouse trials for the most promising candidates.
In Vitro Screening Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
Arabidopsis thaliana is a widely used model organism in plant biology, and its sensitivity to auxinic herbicides makes it an excellent tool for primary screening.[1][13]
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Agar
-
Petri dishes (square or round)
-
Test compounds dissolved in DMSO
-
Control herbicide (e.g., picloram)
-
Sterile water
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize A. thaliana seeds and suspend them in sterile 0.1% agar solution.
-
Store at 4 °C for 2-3 days for stratification.
-
Prepare MS agar plates containing various concentrations of the test compounds and controls (ensure the final DMSO concentration is consistent and non-phytotoxic, typically ≤0.5%).
-
Pipette the stratified seeds onto the surface of the agar plates.
-
-
Incubation and Growth:
-
Seal the plates and place them vertically in a growth chamber under a long-day photoperiod (e.g., 16h light / 8h dark) at 22-24 °C.
-
-
Data Collection and Analysis:
-
After 7-10 days, measure the primary root length of the seedlings.
-
Calculate the percent inhibition of root growth for each concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each compound.
-
| Compound | IC₅₀ (µM) against A. thaliana Root Growth |
| Picloram (Control) | 8.5 |
| Halauxifen-methyl (Control) | 0.2 |
| Experimental Compound A | 2.1 |
| Experimental Compound B | 0.09 |
| Experimental Compound C | 15.3 |
Note: The data in this table is illustrative and will vary depending on the specific compounds tested.
In Vivo Screening Protocol: Post-emergence Greenhouse Assay
Promising compounds from the in vitro screen should be advanced to whole-plant assays to assess their practical herbicidal efficacy.[7]
Materials:
-
Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters), Abutilon theophrasti (velvetleaf), and a grass species like Setaria faberi (giant foxtail)).
-
Pots filled with a suitable soil mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Spray chamber for uniform herbicide application.
-
Test compounds formulated for spraying (e.g., dissolved in a water/acetone/surfactant mixture).
Procedure:
-
Plant Growth:
-
Sow seeds of the selected weed species in pots and grow them in the greenhouse until they reach the 2-4 leaf stage.
-
-
Herbicide Application:
-
Prepare spray solutions of the test compounds at various application rates (e.g., 100, 200, 400 g ai/ha). Include a negative control (formulation blank) and a positive control (commercial standard).
-
Apply the solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death).
-
Symptoms to look for include epinasty (twisting and curling of stems and leaves), chlorosis, necrosis, and stunting.[2]
-
| Compound | Application Rate (g ai/ha) | % Injury at 14 DAT (A. retroflexus) | % Injury at 14 DAT (S. faberi) |
| Formulation Blank | - | 0 | 0 |
| Picloram (Control) | 200 | 85 | 10 |
| Experimental Compound B | 200 | 95 | 5 |
Note: The data in this table is illustrative and will vary depending on the specific compounds and weed species tested.
Concluding Remarks
The picolinic acid scaffold continues to be a rich source for the discovery of novel herbicides. By leveraging a deep understanding of their mechanism of action, employing rational design strategies, and utilizing a robust pipeline of in vitro and in vivo screening assays, researchers can continue to develop new active ingredients to address the ongoing challenges of weed management and herbicide resistance. The protocols and guidelines presented here provide a solid framework for initiating and advancing such a discovery program.
References
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. Retrieved January 16, 2026, from [Link]
-
Li, Q., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Retrieved January 16, 2026, from [Link]
-
Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 16, 2026, from [Link]
-
Melo, C. D., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Ciência Rural, 46(12), 2101-2108. Retrieved January 16, 2026, from [Link]
-
Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives. (n.d.). Plant and Soil Sciences eLibrary. Retrieved January 16, 2026, from [Link]
-
Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved January 16, 2026, from [Link]
-
Grossmann, K. (2010). Auxin herbicide action: lifting the veil step by step. Journal of Plant Growth Regulation, 29(3), 295-300. Retrieved January 16, 2026, from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Design, synthesis and mode of action of novel 3‐chloro‐6‐pyrazolyl picolinate derivatives as herbicide candidates. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed. Retrieved January 16, 2026, from [Link]
Sources
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 9. scielo.br [scielo.br]
- 10. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Studies of 4-Amino-3-chloropicolinic Acid Methyl Ester on Plant Cell Cultures
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro studies of 4-Amino-3-chloropicolinic Acid Methyl Ester using plant cell cultures. This document details the scientific background, experimental design considerations, and step-by-step protocols for evaluating the effects of this synthetic auxin analog on plant cell proliferation, differentiation, and cytotoxicity.
Introduction: Understanding this compound
This compound is a derivative of picolinic acid, a class of compounds known for their herbicidal and plant growth regulatory activities.[1][2] Its structural similarity to natural plant hormones, specifically auxin (indole-3-acetic acid, IAA), suggests that it likely functions as a synthetic auxin.[3][4][5] Synthetic auxins are widely utilized in plant tissue culture to manipulate plant development, including the induction of callus (undifferentiated plant cells), somatic embryogenesis, and root formation.[6][7][8]
The primary mechanism of action for synthetic auxins involves their interaction with auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), leading to the degradation of Aux/IAA transcriptional repressors.[6] This derepresses the expression of auxin-responsive genes, resulting in a cascade of physiological effects that can range from controlled cell division and differentiation at low concentrations to uncontrolled growth and cell death at higher, herbicidal concentrations.[4][6] Due to its chemical nature, this compound is expected to exhibit greater stability in culture media compared to the natural auxin IAA, which is susceptible to degradation by heat and light.[7]
These protocols are designed to provide a robust framework for characterizing the bioactivity of this compound on plant cell cultures, enabling researchers to determine its potential as a plant growth regulator or herbicide.
Experimental Design and Considerations
Prior to initiating in vitro studies, it is crucial to establish clear objectives. The experimental design will vary depending on whether the goal is to assess the compound's ability to induce morphogenesis (e.g., callus or root induction) or to evaluate its cytotoxic and herbicidal potential.
Key Parameters to Evaluate:
-
Concentration-Response: A wide range of concentrations should be tested to determine the optimal concentration for desired effects and to identify the threshold for phytotoxicity.
-
Plant Species and Explant Source: The response to synthetic auxins is highly species- and tissue-dependent. It is recommended to use a model system (e.g., tobacco, Arabidopsis) or the plant species of target interest. The choice of explant (e.g., leaf discs, stem segments, cotyledons) will also influence the outcome.
-
Culture Conditions: Light, temperature, and the basal medium composition can significantly impact the experimental results. These should be carefully controlled and optimized.
Controls:
-
Negative Control: Plant cell cultures grown on a medium without any plant growth regulators or with only the solvent used to dissolve the test compound.
-
Positive Control: Cultures treated with a well-characterized synthetic auxin, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) or Picloram, at a known effective concentration.[9][10]
Core Protocols
Preparation of Stock Solutions
To ensure accurate and reproducible results, it is essential to prepare a concentrated stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 186.59 g/mol )[2]
-
Dimethyl sulfoxide (DMSO) or Ethanol (analytical grade)
-
Sterile, purified water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
Protocol:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol).
-
Bring the solution to the final desired volume with sterile, purified water to create a concentrated stock solution (e.g., 1 mg/mL or 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.
Protocol for Callus Induction Assay
This protocol is designed to evaluate the potential of this compound to induce the formation of callus from explants.
Materials:
-
Plant explants (e.g., leaf discs, stem segments) from sterilely grown seedlings
-
Murashige and Skoog (MS) basal medium, including vitamins
-
Sucrose
-
Phytagel or Agar
-
Stock solution of this compound
-
Stock solutions of a cytokinin (e.g., Kinetin or BAP) (optional, but often used in combination with auxins)
-
Petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
Protocol:
-
Prepare MS medium supplemented with 3% (w/v) sucrose and a gelling agent (e.g., 0.8% agar or 0.25% Phytagel). Adjust the pH to 5.7-5.8 before autoclaving.
-
After autoclaving, allow the medium to cool to approximately 50-60°C in a water bath.
-
Under sterile conditions in a laminar flow hood, add the filter-sterilized stock solution of this compound to the molten medium to achieve the desired final concentrations. A suggested starting range is 0.1, 1.0, 5.0, 10.0, and 25.0 µM.
-
(Optional) Add a cytokinin to the medium. The ratio of auxin to cytokinin can significantly influence morphogenesis.[7]
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Aseptically excise explants from sterile seedlings and place them onto the surface of the prepared medium.
-
Seal the Petri dishes with parafilm and incubate them in a growth chamber at 25 ± 2°C, typically in the dark to promote callus formation.[6]
-
Observe the cultures regularly for signs of callus formation at the cut edges of the explants. Data can be collected on callus induction frequency (%) and callus fresh weight after a defined period (e.g., 4-6 weeks).
Protocol for Cell Suspension Culture and Viability Assay
This protocol assesses the effect of this compound on the growth and viability of plant cells in a liquid culture system.
Materials:
-
Established plant cell suspension culture
-
Liquid MS medium with supplements as required for the specific cell line
-
Stock solution of this compound
-
Erlenmeyer flasks
-
Orbital shaker
-
Sterile pipettes
-
Hemocytometer or automated cell counter
-
Viability stain (e.g., Evans blue or Trypan blue)
-
Microscope
Protocol:
-
Prepare liquid MS medium and dispense it into Erlenmeyer flasks.
-
Add the filter-sterilized stock solution of this compound to the flasks to achieve the desired final concentrations.
-
Inoculate the flasks with a known density of cells from an actively growing suspension culture.
-
Incubate the flasks on an orbital shaker (e.g., 120 rpm) in a controlled environment growth chamber.
-
At regular intervals (e.g., every 2-3 days), aseptically remove a small aliquot of the cell suspension.
-
Determine the cell density by counting the cells using a hemocytometer.
-
Assess cell viability using a staining method. For example, with Evans blue, dead cells will stain blue while living cells will remain unstained. Calculate the percentage of viable cells.
-
Plot growth curves (cell density vs. time) for each treatment to determine the effect of the compound on cell proliferation.
Data Analysis and Interpretation
All quantitative data should be presented in a clear and concise format, such as tables and graphs. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Table 1: Example of Data Presentation for Callus Induction Assay
| Treatment Concentration (µM) | Callus Induction Frequency (%) | Mean Callus Fresh Weight (mg) ± SD | Morphological Observations |
| 0 (Control) | 5 | 10.2 ± 2.1 | No significant callus growth |
| 0.1 | 45 | 55.8 ± 8.3 | Friable, light-colored callus |
| 1.0 | 85 | 152.4 ± 15.7 | Vigorous, friable callus |
| 5.0 | 95 | 210.1 ± 20.5 | Dense, nodular callus |
| 10.0 | 70 | 180.6 ± 18.9 | Browning and reduced growth |
| 25.0 | 15 | 35.3 ± 5.4 | Necrotic tissue, minimal growth |
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Evaluation
A generalized workflow for the in vitro assessment of this compound.
Generalized Auxin Signaling Pathway
A simplified diagram of the auxin signaling pathway initiated by synthetic auxins.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No callus formation | Inappropriate concentration of the test compound. | Test a wider range of concentrations. |
| Non-optimal culture medium or conditions. | Optimize the basal medium, sucrose concentration, and incubation conditions. | |
| Explant source is not responsive. | Use younger, more juvenile tissues or a different plant species. | |
| Contamination | Poor aseptic technique. | Review and strictly adhere to sterile procedures. |
| Contaminated stock solutions or media. | Ensure all solutions and media are properly sterilized. | |
| Browning of tissues | High concentration of the test compound leading to phytotoxicity. | Reduce the concentration of the test compound. |
| Phenolic compound oxidation. | Add antioxidants (e.g., ascorbic acid, citric acid) to the medium. |
Conclusion
The protocols outlined in these application notes provide a solid foundation for the in vitro investigation of this compound. By systematically evaluating its effects on plant cell cultures, researchers can gain valuable insights into its mode of action and potential applications in agriculture and plant biotechnology. The adaptability of these protocols allows for their modification to suit specific research questions and plant systems.
References
-
Clinisciences. Plant Growth Regulators - Auxins. [Link]
-
Nanion Technologies. Revolutionizing plant propagation with synthetic auxin. (2024-02-28). [Link]
-
University of Victoria - UVic Library. Plant Cell Culture Protocols. [Link]
-
NHBS Academic & Professional Books. Plant Cell Culture Protocols: Methods and Protocols. [Link]
- Google Books. Plant Cell Culture Protocols.
-
University of California San Francisco. Plant cell culture protocols. [Link]
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NHBS Academic & Professional Books. Plant Cell Culture Protocols: Methods and Protocols. [Link]
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Bush Chemicals. Understanding Picloram: Uses, Benefits, and Risks for Farmers. (2025-05-02). [Link]
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National Center for Biotechnology Information. The differential binding and biological efficacy of auxin herbicides. [Link]
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SciELO. Searching an auxinic herbicide to use as positive control in toxicity assays. [Link]
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ResearchGate. Searching an auxinic herbicide to use as positive control in toxicity assays. [Link]
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ResearchGate. Effect of picloram herbicide on physiological responses of Eupatorium adenophorum Spreng. [Link]
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SpringerLink. Recent developments in auxin biology and new opportunities for auxinic herbicide research. [Link]
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Cambridge Core. Effect of Picloram on Germination and Seedling Development of Four Species. (2017-06-12). [Link]
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National Center for Biotechnology Information. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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ResearchGate. Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. [Link]
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PubMed. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. [Link]
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Application Notes and Protocols for Field Trial Methodology of Picolinate Herbicides
Introduction
Picolinate herbicides are a critical class of synthetic auxin herbicides, vital for the management of broadleaf weeds in various agricultural and non-crop systems.[1][2][3] Their unique mode of action, which mimics the natural plant hormone auxin, leads to uncontrolled and disorganized plant growth, ultimately resulting in weed mortality.[2] Prominent examples of picolinate herbicides include picloram, clopyralid, and aminopyralid.[1] The development and registration of new picolinate-based herbicide formulations, or the expansion of use patterns for existing products, necessitates rigorous field testing to evaluate their efficacy, crop safety, and environmental fate.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and professionals in the agrochemical industry on the robust methodology for conducting field trials of picolinate herbicides. The protocols outlined herein are designed to ensure scientific integrity, generate reliable data for regulatory submission and product positioning, and are grounded in established best practices.[4][6]
The Scientific Imperative for Rigorous Field Trials
The efficacy of a herbicide is not an intrinsic property but is profoundly influenced by a multitude of environmental and biological factors.[4][7] Soil type, pH, organic matter content, temperature, humidity, rainfall, and the growth stage of both the target weed and the crop can significantly impact herbicide performance.[7] Therefore, field trials conducted across multiple locations and years are essential to understand a product's performance under a representative range of conditions.[6][8] The primary objectives of these trials are to quantify the dose-response relationship for target weeds, assess crop tolerance at various growth stages, and determine the potential for carryover injury to subsequent crops.[9]
Part 1: Strategic Trial Planning & Design
A well-conceived trial plan is the bedrock of a successful field study.[4][10] It ensures that the objectives are clear, the methodology is sound, and the data generated will be statistically valid and interpretable.
Defining Clear Objectives
The first and most critical step is to define the primary and secondary objectives of the trial.[6][10] These objectives will dictate the experimental design, treatments, and data to be collected.
Examples of Trial Objectives:
-
Primary: To determine the effective application rate of a new picolinate herbicide (e.g., H-201) for the control of a specific broadleaf weed (e.g., Abutilon theophrasti) in corn.
-
Secondary:
-
To compare the efficacy of H-201 to a commercial standard picolinate herbicide and an untreated control.[11]
-
To assess the crop safety of H-201 on the treated corn variety at different growth stages.
-
To evaluate the potential for H-201 to control other prevalent weed species in the trial area.
-
Experimental Design: The Foundation of Statistical Validity
The choice of experimental design is crucial for minimizing the impact of field variability and ensuring that any observed treatment effects are real and not due to chance.[10][11]
1.2.1 Randomized Complete Block Design (RCBD)
For most herbicide field trials, the Randomized Complete Block Design (RCBD) is the most appropriate and widely used design.[11] This design accounts for gradients in field conditions (e.g., slope, soil type) by grouping plots into blocks. Within each block, all treatments are randomly assigned to individual plots.
Protocol 1: Establishing a Randomized Complete Block Design (RCBD)
-
Site Characterization: Thoroughly assess the trial site for gradients in soil type, slope, drainage, and previous cropping history.
-
Block Delineation: Divide the experimental area into a series of uniform blocks (replicates). The number of blocks typically ranges from 3 to 4 for standard efficacy trials.
-
Plot Definition: Within each block, demarcate the individual plots. Plot size should be sufficient to minimize edge effects and allow for representative sampling. A common plot size is 3 meters wide by 10 meters long.[11]
-
Treatment Randomization: For each block, randomly assign the different herbicide treatments to the plots. This can be done using a random number generator or statistical software.
-
Layout Mapping: Create a detailed map of the trial layout, clearly indicating the location of each block, plot, and the assigned treatment.
Treatment Selection and Application Rates
The selection of treatments should directly address the trial's objectives.
-
Test Product(s): Include the new picolinate herbicide formulation at a range of application rates. This should typically include a proposed label rate, a lower rate to determine the minimum effective dose, and a higher rate (e.g., 2x the proposed label rate) to assess crop safety margins.[8]
-
Reference Product(s): A commercial standard herbicide with a similar mode of action or target weed spectrum should be included for comparison.[11]
-
Untreated Control: An untreated plot is essential as a baseline for assessing weed pressure and herbicide efficacy.
-
Weed-Free Control (Optional but Recommended): A hand-weeded or alternative herbicide-treated plot can help to determine the maximum yield potential in the absence of weed competition.
| Treatment Type | Example | Purpose |
| Untreated Control | No herbicide application | Baseline for weed pressure and crop yield under weedy conditions. |
| Test Herbicide | H-201 at 0.5x, 1x, and 2x label rates | To determine the dose-response for weed control and assess crop safety at and above the proposed use rate. |
| Commercial Standard | Clopyralid at 1x label rate | To benchmark the performance of the test herbicide against a known standard. |
| Weed-Free Control | Hand-weeded or alternative herbicide | To determine the yield potential of the crop in the absence of weed competition. |
Table 1: Example of a Treatment Structure for a Picolinate Herbicide Field Trial.
Site Selection and Characterization
The choice of the trial location is paramount to the success of the study.[4]
Key Site Selection Criteria:
-
Uniform Weed Population: The site should have a known history of a uniform and moderate-to-high population of the target weed species.[8][11]
-
Uniform Soil Type: Avoid areas with significant variations in soil texture, organic matter, or pH, as these factors can influence herbicide activity.[7]
-
Good Drainage: The site should be well-drained to prevent waterlogging, which can affect crop and weed growth.
-
Accessibility: The site must be easily accessible for timely application of treatments and data collection.
-
Isolation: A sufficient buffer zone should be maintained around the trial area to prevent spray drift from adjacent fields.[12]
Protocol 2: Site Characterization
-
Soil Sampling: Collect composite soil samples from across the proposed trial area. Samples should be analyzed for:
-
Soil texture (sand, silt, clay content)
-
Organic matter content
-
pH
-
Cation exchange capacity (CEC)
-
-
Weed Species Mapping: Conduct a thorough survey of the weed species present at the site and their distribution.
-
Site History: Obtain detailed records of the previous crops grown, herbicide applications, and any known pest or disease issues.
Part 2: Trial Execution and Data Collection
Meticulous execution and accurate data collection are essential for generating high-quality, reliable results.
Herbicide Application
The accurate and uniform application of herbicides is a critical step.
Protocol 3: Herbicide Application
-
Equipment Calibration: Calibrate the application equipment (e.g., backpack sprayer, research plot sprayer) immediately prior to use to ensure the correct application volume and rate.[7]
-
Timing of Application: Apply the herbicides at the appropriate crop and weed growth stage as defined in the protocol. For post-emergence applications, this is often when weeds are small and actively growing (e.g., 2-4 leaf stage).[11]
-
Weather Conditions: Monitor and record weather conditions (temperature, humidity, wind speed and direction) before, during, and after application. Avoid applying herbicides in windy conditions to prevent spray drift.[7]
-
Mixing and Application:
-
Ensure the sprayer tank is clean and free of any residues from previous applications.[13]
-
Add half the required water volume to the tank, followed by the herbicide, and then the remaining water.[13]
-
Maintain agitation during mixing and application.[13]
-
Apply the treatments to the designated plots, ensuring uniform coverage.
-
Data Collection and Assessments
Systematic and timely data collection is crucial for evaluating treatment performance.
2.2.1 Weed Control Efficacy
Visual assessment of percent weed control is the most common method for evaluating herbicide efficacy.
Protocol 4: Visual Weed Control Assessment
-
Assessment Timings: Conduct visual assessments at predefined intervals after application, for example, 7, 14, 28, and 56 days after treatment (DAT).
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no weed control (equivalent to the untreated control) and 100% represents complete weed death.
-
Assessment Method: The same trained individual should assess all plots to maintain consistency. Assessments should be made for each target weed species separately.
-
Data Recording: Record the percent control for each plot and each weed species at each assessment timing.
2.2.2 Crop Injury (Phytotoxicity)
Assessing crop injury is critical for determining the selectivity of the herbicide.
Protocol 5: Crop Injury Assessment
-
Assessment Timings: Evaluate crop injury at the same intervals as the weed control assessments.
-
Rating Scale: Use a 0 to 100% scale, where 0% represents no visible crop injury and 100% represents complete crop death.
-
Symptoms to Record: Document the type of injury observed, such as:
-
Stunting
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Epinasty (twisting and curling of stems and leaves), which is a characteristic symptom of auxin herbicides.[2]
-
-
Data Recording: Record the percent injury and the specific symptoms for each plot at each assessment timing.
2.2.3 Yield Data
For trials in crop settings, yield is the ultimate measure of treatment performance.
Protocol 6: Yield Measurement
-
Harvest Area: Harvest a predetermined area from the center of each plot to avoid edge effects.[10]
-
Harvesting: Use appropriate harvesting equipment (e.g., plot combine) and ensure it is thoroughly cleaned between plots to prevent cross-contamination.
-
Data Collection: Measure and record the following for each plot:
-
Harvested weight
-
Moisture content
-
Test weight (if applicable)
-
-
Yield Calculation: Adjust the harvested weight to a standard moisture content and calculate the yield in the appropriate units (e.g., bushels per acre, kilograms per hectare).
Part 3: Data Analysis and Interpretation
Statistical analysis is essential to determine if the observed differences between treatments are statistically significant.
Statistical Analysis
The choice of statistical method will depend on the type of data collected.
-
Analysis of Variance (ANOVA): ANOVA is used to analyze continuous data, such as yield and weed biomass. It determines if there are significant differences among the treatment means.
-
Mean Separation Tests: If the ANOVA indicates a significant treatment effect, a mean separation test (e.g., Tukey's HSD, Fisher's LSD) is used to determine which specific treatment means are different from each other.
-
Non-parametric Tests: For ordinal data, such as visual ratings, non-parametric tests like the Kruskal-Wallis test may be more appropriate.
-
Logistic Regression: This can be a powerful tool for analyzing dose-response data and calculating the herbicide rate required to achieve a certain level of weed control (e.g., GR50 or GR90).[14]
Interpretation of Results
The interpretation of the results should be done in the context of the trial's objectives and the environmental conditions under which the trial was conducted.
-
Efficacy: Was the test herbicide effective in controlling the target weeds? How did its performance compare to the commercial standard?
-
Crop Safety: Was there any significant crop injury? Did the injury result in a yield reduction?
-
Dose-Response: What is the relationship between the application rate and weed control?
-
Environmental Factors: How might the observed results have been influenced by the weather and soil conditions?
Visualization of Workflows
Caption: A high-level overview of the picolinate herbicide field trial workflow.
Conclusion
A well-designed and executed field trial is indispensable for the successful development and commercialization of picolinate herbicides. By adhering to the principles of sound experimental design, meticulous execution, and robust statistical analysis, researchers can generate high-quality data that is both scientifically defensible and commercially valuable. These application notes and protocols provide a framework for conducting such trials, ensuring that the resulting data will meet the stringent requirements of regulatory agencies and provide valuable insights for product development and stewardship.[4][15][16]
References
-
Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. PubMed. Available at: [Link]
-
15 Best Practices for Maximizing Herbicide Efficiency and Safety. Cropaia. Available at: [Link]
-
Logistic Analysis for Monitoring and Assessing Herbicide Efficacy. Weed Technology. Available at: [Link]
-
The Eight Modes of Action | Herbicide Classification. Plant and Soil Sciences eLibrary. Available at: [Link]
-
Structures of various picolinic acid auxin herbicides and... ResearchGate. Available at: [Link]
-
Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Best Management Practices. Herbicide Resistance Action Committee. Available at: [Link]
-
Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin... ResearchGate. Available at: [Link]
-
5 Tips for Designing a Successful On-Farm Field Trial. Agmatix. Available at: [Link]
-
Focus on Field Trials 2025. SGS. Available at: [Link]
-
Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Available at: [Link]
-
Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Peace River Forage Association of British Columbia. Available at: [Link]
-
Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Government of Canada Publications. Available at: [Link]
-
Test Guidelines for Pesticides and Toxic Substances. US EPA. Available at: [Link]
-
About Test Guidelines for Pesticides and Toxic Substances. US EPA. Available at: [Link]
-
Ecological Effects Test Guidelines OCSPP 850.4300: Terrestrial Plants Field Study. Regulations.gov. Available at: [Link]
-
ACTIVE AGRISCIENCE INC. TRIAL PROTOCOL. Active AgriScience Inc.. Available at: [Link]
-
Test Guidelines for Pesticide Data Requirements. US EPA. Available at: [Link]
-
Herbicide Resistance Management Decision Aid. University of Wisconsin–Madison. Available at: [Link]
-
Weed Science Society of America. Regulations.gov. Available at: [Link]
-
US EPA Pesticide Testing Requirements for Pesticide Registration. Contract Laboratory. Available at: [Link]
-
Herbicides. Weed Science Society of America. Available at: [Link]
-
Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Guidelines for Submitting an Herbicide for Possible Inclusion in Site of Action Classification Schemes Maintained by the Global. Weed Science Society of America. Available at: [Link]
-
herbicide handbook 2014.indb. Weed Science Society of America. Available at: [Link]
-
IR-4 NATIONAL PESTICIDE CLEARANCE PROTOCOL. IR-4 Project. Available at: [Link]
-
Residue Chemistry Test Guidelines OPPTS 860.1500 Crop Field Trials. Regulations.gov. Available at: [Link]
-
Residue trials for crops or plant products used as food or feed. Pesticide Registration Toolkit. Available at: [Link]
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- 3. researchgate.net [researchgate.net]
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- 16. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Amino-3-chloropicolinic Acid Methyl Ester
Welcome to the technical support center for the synthesis of 4-Amino-3-chloropicolinic Acid Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of their synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Section 1: Synthesis Overview & Key Control Points
The synthesis of this compound is typically achieved through the esterification of the parent carboxylic acid. While seemingly straightforward, this transformation is subject to equilibrium limitations and potential side reactions that can significantly impact yield and purity. The most common and direct approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.
Understanding the critical parameters of this reaction is the first step toward optimization. Key control points include managing water content, selecting the appropriate catalyst, and controlling the reaction temperature.
General Synthesis Workflow
Caption: High-level workflow for the synthesis of the target ester.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question 1: My esterification yield is consistently low (<50%). What are the likely causes and how can I fix this?
Answer: Low yield in the Fischer esterification of picolinic acid derivatives is a common problem, often rooted in the reversible nature of the reaction and the properties of the starting material.
Causality & Explanation: The Fischer esterification is an equilibrium-controlled process. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials (Le Châtelier's principle), thus lowering the yield. Additionally, the amino group on the pyridine ring can be protonated by the acid catalyst, potentially reducing the overall reactivity of the molecule.
Troubleshooting Steps & Solutions:
-
Aggressive Water Removal:
-
Chemical Sequestration: Use methanol as both the reactant and the solvent in large excess to shift the equilibrium forward. For laboratory scale, consider using a dehydrating agent like molecular sieves (3Å or 4Å) in the reaction flask.
-
Azeotropic Removal: If scaling up, a Dean-Stark apparatus with a suitable solvent (like toluene) can be used to physically remove water as it forms.
-
-
Alternative Esterification Reagents: If Fischer esterification remains problematic, consider methods that are less sensitive to water or that proceed via a more reactive intermediate.
-
Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with methanol.[1][2][3] This method often gives high yields but requires careful handling due to the corrosive nature of SOCl₂ and the potential for side reactions (see Question 2).
-
Trimethylchlorosilane (TMSCl): Using a TMSCl/methanol system is a mild and highly efficient method for preparing amino acid methyl esters.[4][5][6] TMSCl reacts with methanol to generate anhydrous HCl in situ, which acts as the catalyst, while also protecting the amine group and driving the reaction to completion.[5][6]
-
-
Catalyst Choice and Loading:
-
For Fischer esterification, ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). Typically, 5-10 mol% is a good starting point.
-
Question 2: I used thionyl chloride to form the acyl chloride, but my final product is contaminated with an unexpected, more chlorinated species. What happened?
Answer: This is a known and critical side reaction when treating picolinic acid and its derivatives with thionyl chloride. You are likely observing the formation of 4-Amino-3,6-dichloropicolinic Acid Methyl Ester.
Causality & Explanation: The pyridine ring of picolinic acid is electron-deficient. The reaction with thionyl chloride not only forms the acyl chloride at the carboxyl group but can also activate the pyridine ring towards nucleophilic attack by the chloride ions generated in the reaction.[7][8] The C6 position is particularly susceptible to this unwanted chlorination.
Preventative Measures:
-
Use a Milder Reagent: The most effective way to avoid this side reaction is to use an alternative esterification method that does not involve thionyl chloride, such as the TMSCl/methanol system.[4][5]
-
Control Reaction Conditions: If you must use thionyl chloride, precise control of temperature and reaction time is crucial.
-
Add the thionyl chloride at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at the lowest effective temperature.
-
Monitor the reaction closely (e.g., by TLC or a quick NMR of an aliquot) and proceed to the methanol addition as soon as the acyl chloride formation is complete.
-
-
Alternative Chlorinating Agent: Oxalyl chloride with a catalytic amount of DMF is sometimes used to form acyl chlorides under milder conditions than SOCl₂ and may reduce the incidence of ring chlorination.[9]
Side Reaction: Unwanted Ring Chlorination
Caption: The reaction with thionyl chloride can lead to a dichlorinated side product.
Question 3: My purification by column chromatography is difficult, with the product smearing or sticking to the silica gel. How can I improve the separation?
Answer: The basicity of the amino group and the pyridine nitrogen can cause strong interactions with the acidic silica gel, leading to poor separation.
Solutions:
-
Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-nucleophilic base. A common method is to prepare the silica slurry in your starting eluent that contains 0.5-1% triethylamine (NEt₃) or ammonia. This deactivates the acidic sites on the silica surface.
-
Optimize the Solvent System:
-
A gradient elution is often necessary. Start with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Adding a small amount of methanol (1-5%) to your Ethyl Acetate/Hexane or Dichloromethane mobile phase can help to displace the polar product from the silica.
-
-
Alternative Stationary Phase: If issues persist, consider using a different stationary phase like neutral alumina, which is less acidic than silica gel.
Section 3: Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best overall method for this esterification? | For high yield and purity with minimal side reactions, the trimethylchlorosilane (TMSCl) in methanol method is highly recommended.[5][6] It is mild, efficient, and avoids the harsh conditions and side reactions associated with thionyl chloride. Fischer esterification is economical but requires careful water management to achieve high yields. |
| How can I effectively monitor the reaction's progress? | Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 50% Ethyl Acetate in Hexanes. The ester product will have a higher Rf value (travel further up the plate) than the more polar carboxylic acid starting material. Staining with potassium permanganate or viewing under UV light can help visualize the spots. |
| What are the critical safety precautions? | Always work in a well-ventilated fume hood. Thionyl chloride (SOCl₂) and concentrated Sulfuric Acid (H₂SO₄) are highly corrosive and react violently with water; wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Chlorinated pyridine derivatives should be handled as potentially toxic. |
| My final product is reverting to the carboxylic acid over time. Why? | This indicates hydrolysis of the ester. Ensure the product is thoroughly dried and stored in a tightly sealed container with a desiccant, away from moisture. The presence of any residual acid catalyst can also accelerate this degradation. A final wash with a mild base (e.g., saturated sodium bicarbonate solution) during workup is crucial.[9] |
Section 4: Detailed Experimental Protocols
Protocol 1: High-Yield Esterification using TMSCl/Methanol
This protocol is recommended for its reliability and high yield.[5][6]
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-Amino-3-chloropicolinic acid (1.0 eq).
-
Solvent Addition: Suspend the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add trimethylchlorosilane (TMSCl, 1.5 - 2.0 eq) dropwise via syringe. The mixture may become a clear solution as the reaction proceeds.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC.
-
Workup:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove most of the methanol.
-
Re-dissolve the residue in ethyl acetate.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude material via column chromatography on silica gel using a gradient of ethyl acetate in hexanes (consider adding 0.5% NEt₃ to the eluent).
Protocol 2: Classical Fischer-Speier Esterification
This is a more traditional and cost-effective method.
-
Setup: To a round-bottom flask, add 4-Amino-3-chloropicolinic acid (1.0 eq) and a large excess of methanol (can serve as the solvent).
-
Catalyst Addition: Cool the mixture in an ice bath. Carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Carefully neutralize the acidic mixture by adding it to a chilled, stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify via column chromatography as described in the previous protocol.
Troubleshooting Flowchart for Low Yield
Caption: A logical decision tree for diagnosing the cause of low reaction yield.
References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 4(2). Available at: [Link]
- N.A. (1982). Preparation of 4-amino-3,5,6-trichloropicolinic acid. Google Patents (US4336384A).
- N.A. (2013). Amino acid methyl ester hydrochloride preparation. Google Patents (CN103224437A).
- N.A. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents (CN105461622A).
-
NIST. (n.d.). 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester. NIST WebBook. Available at: [Link]
-
Kadaba, P. K. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health. Available at: [Link]
-
Wikipedia. (n.d.). Picolinic acid. Available at: [Link]
-
Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9942. Available at: [Link]
-
Organic Syntheses. (n.d.). picolinic acid hydrochloride. Available at: [Link]
-
ResearchGate. (2022). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Available at: [Link]
-
Black, D. StC., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
-
An, G., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(10), 8593-8605. Available at: [Link]
-
Organic Chemistry with Victor. (2023). Synthesis of Primary Amines from Carboxylic Acids. YouTube. Available at: [Link]
-
Semantic Scholar. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
Sources
- 1. irl.umsl.edu [irl.umsl.edu]
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- 5. researchgate.net [researchgate.net]
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- 8. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]
Technical Support Center: Purification of 4-Amino-3-chloropicolinic Acid Methyl Ester
Welcome to the technical support guide for the purification of 4-Amino-3-chloropicolinic Acid Methyl Ester (CAS: 1391052-60-0). This resource is designed for researchers, chemists, and drug development professionals who require this molecule in high purity for their work. We will address common challenges, provide detailed troubleshooting steps, and offer validated protocols to streamline your purification workflow.
The unique structure of this compound, possessing a basic amino group, a hydrolyzable methyl ester, and a halogenated pyridine ring, presents specific purification challenges. Understanding the interplay of these functional groups is paramount to developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound?
The main difficulties arise from the compound's amphipathic nature and the reactivity of its functional groups. The basic amino group on the pyridine ring can interact strongly with acidic stationary phases like silica gel, leading to significant peak tailing during chromatography.[1] Additionally, the methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions. Finally, potential impurities from synthesis, such as starting materials or regioisomers, may have similar polarities, complicating separation.
Q2: What are the most effective purification methods for this compound?
The two most common and effective methods are:
-
Flash Column Chromatography: This is the workhorse technique for separating the target compound from impurities with different polarities. Special considerations, such as modifying the mobile phase or choosing an alternative stationary phase, are often necessary.
-
Recrystallization: If the crude material is of sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure, crystalline material. The key is identifying a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[2]
Q3: What are the likely impurities I might encounter?
Impurities can originate from the starting materials or side reactions during synthesis. Based on common synthetic routes for similar compounds, potential impurities could include:
-
Unreacted starting materials (e.g., methyl 4-amino-picolinate or a chlorinated precursor).
-
Over-chlorinated or under-chlorinated species.
-
Hydrolyzed product (the corresponding carboxylic acid).
-
Isomeric byproducts.
-
Residual solvents from the reaction or initial workup (e.g., DMF, Toluene).[3][4][5]
Q4: How should I handle and store the purified compound?
Like many pyridine derivatives, this compound can be sensitive to light and moisture.[6] Purified this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Troubleshooting Guide
This section addresses specific issues you may encounter during purification in a practical question-and-answer format.
Issue 1: Severe Peak Tailing in Column Chromatography
Q: My compound is streaking down the silica gel column and TLC plate, resulting in poor separation and broad peaks. What is causing this and how can I fix it?
A: This is a classic sign of strong interaction between your basic compound and the acidic stationary phase.[1] The nitrogen of the amino group is interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to a non-ideal equilibrium and causes the trailing edge of the peak to broaden.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will preferentially interact with the acidic silanol sites, effectively shielding your compound from them.[1]
-
Action: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). Run a new TLC to confirm improvement before attempting the column.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient or incompatible with your compound, consider a different stationary phase.
-
Action 1: Use neutral or basic alumina instead of silica gel. Alumina is generally better for purifying basic compounds.
-
Action 2: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative, using a mobile phase like acetonitrile/water or methanol/water.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and exacerbate tailing.[1]
-
Action: Reduce the amount of crude material loaded onto the column. A general rule is a 1:50 to 1:100 ratio of compound to silica gel by weight.
-
Issue 2: No Crystal Formation During Recrystallization
Q: I've dissolved my compound in a hot solvent, but no crystals have formed upon cooling. What should I do?
A: This is a common issue that usually points to either using too much solvent or the solution being supersaturated.[2]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a tiny crystal of pure product, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]
-
-
Reduce Solvent Volume: Using too much solvent is the most frequent reason for crystallization failure.[2]
-
Action: Gently heat the solution to boil off some of the solvent. Continue to remove solvent until the solution becomes slightly turbid (cloudy). Then, add a very small amount of fresh solvent dropwise until the solution becomes clear again. Allow this concentrated solution to cool slowly.
-
-
Add an Anti-Solvent: If you have your compound dissolved in a solvent where it is very soluble, you can slowly add a second solvent (an "anti-solvent") in which it is insoluble, until the solution becomes turbid. Then, let it cool.
Issue 3: Low or No Recovery of Compound from the Column
Q: I ran my column, but I can't seem to recover my compound from any of the fractions. Where did it go?
A: This typically means your compound is irreversibly stuck to the stationary phase, which can happen if the polarity of your mobile phase is too low to elute it. The zwitterionic character of aminocarboxylic acids and their esters can sometimes lead to very strong binding.
Troubleshooting Steps:
-
Increase Eluent Polarity: Your compound may require a much more polar mobile phase than anticipated.
-
Action: If you used a Hexane/EtOAc system, try switching to a Dichloromethane/Methanol system. If you are already using DCM/MeOH, gradually increase the percentage of methanol. A final "flush" of the column with 5-10% Methanol in DCM (with 1% TEA) can often elute highly retained compounds.
-
-
Check for Degradation: It's possible the compound is not stable on silica gel.
-
Action: Perform a simple stability test. Spot your crude material on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound may be degrading on the silica. In this case, purification via recrystallization, acid-base extraction, or using a less acidic stationary phase like alumina is recommended.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol assumes the presence of less polar impurities and utilizes a triethylamine-modified eluent to prevent peak tailing.
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane).
-
Test various solvent systems on a TLC plate. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. A second option is Methanol (MeOH) in Dichloromethane (DCM).
-
Add 1% Triethylamine (TEA) to the chosen solvent system to improve spot shape.
-
The ideal solvent system should give your product an Rf value of ~0.25-0.35.
-
| Table 1: Suggested Solvent Systems for TLC Analysis | |
| System | Modifier |
| 20-50% Ethyl Acetate / Hexanes | + 1% TEA |
| 2-10% Methanol / Dichloromethane | + 1% TEA |
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexanes + 1% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (~2-3x the weight of your compound) and evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution process using TLC.
-
Gradually increase the polarity of the mobile phase as needed to elute your compound.
-
Once the product has been collected, combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
This protocol is ideal for purifying material that is already >90% pure.
-
Solvent Screening:
-
Place a small amount of crude material (10-20 mg) into several test tubes.
-
Add a small amount (~0.5 mL) of different solvents to each tube at room temperature. Observe solubility.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]
-
| Table 2: Potential Solvents for Recrystallization Screening | |
| Solvent | Polarity |
| Isopropanol | Polar Protic |
| Ethyl Acetate | Polar Aprotic |
| Toluene | Non-polar |
| Acetonitrile | Polar Aprotic |
| Water/Ethanol Mix | Very Polar |
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the compound just dissolves. Avoid adding a large excess of solvent.
-
-
Decolorization/Hot Filtration (Optional):
-
If the solution is colored by impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[2]
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
-
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Reddit User Discussion. (2024). Removing Pyridine : r/chemistry.
- ResearchGate Discussion. (2015).
- Tawfiq, O.M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- PrepChem. (n.d.).
- CymitQuimica. (2026). This compound.
- Reddit User Discussion. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- Reddit User Discussion. (2022).
Sources
Technical Support Center: Troubleshooting Low Efficacy of Picolinate Herbicides in Field Applications
<-4>
Welcome to the Technical Support Center for picolinate herbicides. This guide is designed for researchers, scientists, and agricultural professionals to diagnose and resolve issues of low efficacy in field applications. Picolinate herbicides, a class of synthetic auxins, are highly effective for broadleaf weed control when applied correctly.[1][2][3] However, their performance can be influenced by a complex interplay of environmental, biological, and application-specific factors. This document provides a structured, in-depth approach to troubleshooting, moving from common issues to more complex diagnostic workflows.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnostics
This section addresses the most common questions and initial steps to take when encountering reduced herbicide performance.
Q1: My picolinate herbicide application showed poor weed control. What are the first things I should check?
A1: When faced with subpar results, start with the most straightforward variables before delving into more complex issues. Review your application records and consider the following:
-
Weed Growth Stage and Size: Were the target weeds at the recommended growth stage for the specific herbicide used? Younger, actively growing weeds are generally more susceptible to herbicides.[4][5][6] Mature or stressed weeds may have developed thicker cuticles, making herbicide absorption more difficult.[5][7]
-
Environmental Conditions at Application: What were the temperature, humidity, and wind speed at the time of spraying? Extreme temperatures (both high and low), low humidity, and high winds can negatively impact herbicide efficacy.[5][8] Rainfall shortly after application can also wash the product off the leaf surfaces.[8]
-
Application Accuracy: Double-check your spray logs. Was the correct herbicide rate used? Was the sprayer calibrated correctly to deliver the intended volume? Under-application is a common cause of failure.[9]
-
Water Quality: Was the water used for the spray solution of good quality? Hard water, high pH, or turbid water containing silt or clay can reduce the effectiveness of some herbicides.[10][11]
Q2: How do environmental conditions specifically affect picolinate herbicide activity?
A2: Environmental conditions play a crucial role in the performance of post-emergence herbicides like picolinates. Here's a breakdown of key factors:
| Environmental Factor | Optimal Conditions | Impact of Suboptimal Conditions |
| Temperature | 65°F to 85°F (18°C to 29°C) | High Temperatures (>85°F/29°C): Can lead to increased volatilization and rapid droplet drying, reducing absorption.[8] Low Temperatures (<65°F/18°C): Slows down plant metabolic processes, hindering herbicide translocation.[12] |
| Relative Humidity | > 60% | Low Humidity: Accelerates spray droplet evaporation, reducing the time for herbicide absorption.[8] Plants in low humidity may also have thicker cuticles.[12] |
| Sunlight | Sunny Conditions | Adequate sunlight is generally favorable for the activity of many herbicides as it promotes active plant growth and photosynthesis, which aids in the translocation of systemic herbicides like picolinates.[10] |
| Rainfall | Rain-free period post-application (check product label, typically 4-6 hours) | Rainfall soon after application can wash the herbicide off the plant foliage before it can be adequately absorbed.[8] |
| Drought Stress | Actively growing weeds with good soil moisture | Drought-stressed plants have thicker cuticles and reduced translocation, significantly decreasing herbicide uptake and movement within the plant.[7][13] |
Q3: Could my tank mix be the problem?
A3: Yes, tank mixing can be a source of reduced efficacy if not done correctly. Consider these points:
-
Chemical Antagonism: Certain herbicides, when mixed, can interfere with each other's activity. For example, mixing a fast-acting contact herbicide with a systemic herbicide like a picolinate can result in rapid leaf burn, which can inhibit the translocation of the systemic product.
-
Physical Incompatibility: Improper mixing order or incompatible formulations can lead to the formation of precipitates or gels in the spray tank, resulting in clogged nozzles and uneven application.[11] Always follow the label's specified mixing order.
-
Adjuvant Selection: Using the wrong type or rate of adjuvant can negatively impact performance. Picolinate herbicides often require specific adjuvants to improve their uptake.[14][15]
Section 2: In-Depth Troubleshooting Workflows
If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following workflows will guide you through more detailed investigations.
Workflow 1: Investigating Application and Equipment Issues
This workflow focuses on ruling out mechanical and procedural errors during the application process.
Step 1: Comprehensive Record Review Thoroughly examine all application records, including:
-
Date and time of application.
-
GPS data of the treated area.
-
Specific product names and rates used.
-
Spray volume (gallons per acre).
-
Nozzle type, size, and pressure.
-
Boom height and sprayer speed.
-
Weather conditions (temperature, humidity, wind speed and direction).
-
Tank mix components and mixing order.
Step 2: Sprayer Calibration Verification Even if calibrated at the beginning of the season, it's crucial to re-verify.
-
Protocol:
-
Park the sprayer on a level surface.
-
Fill the tank with clean water.
-
Catch the output from several nozzles for a specific time (e.g., one minute).
-
Measure the collected volume from each nozzle.
-
Calculate the average output and check for significant deviations between nozzles (a >10% variation indicates a problem).
-
Ensure the calculated application rate matches the intended rate.
-
Step 3: Nozzle and Boom Inspection Visually inspect all nozzles for wear, damage, or clogging.[16] Ensure the boom height is appropriate for the nozzle type and target weeds to achieve proper spray pattern overlap.
Step 4: Evaluate Spray Coverage Use water-sensitive spray cards placed within the weed canopy before a test spray with water to visualize spray deposition and coverage. Poor coverage is a direct cause of reduced efficacy.
Workflow 2: Diagnosing Environmental and Weed Biology Factors
This workflow helps to determine if environmental conditions or the biological state of the weeds were the primary cause of failure.
Workflow 3: Investigating Herbicide Resistance
If other factors have been ruled out, the possibility of herbicide resistance must be considered.[17] Picolinate herbicides, like other synthetic auxins, can be subject to weed resistance.
Step 1: Field Observations
-
Are there patches of uncontrolled weeds in an otherwise well-controlled field?
-
Did the herbicide fail on a specific weed species but control others listed on the label?
-
Has the same herbicide or mode of action been used repeatedly in the same field?
Step 2: Sample Collection for Resistance Testing If you suspect resistance, collect samples for laboratory analysis.
-
Protocol for Seed Collection:
-
Collect mature seed from the surviving weeds in the problematic area.
-
Also, collect seeds from a known susceptible population of the same weed species from an area that has not been treated with the herbicide.
-
Label each sample clearly with the date, location, and suspected herbicide resistance.
-
Air-dry the seeds and store them in a cool, dry place until they can be sent for testing.[18]
-
-
Protocol for Plant Tissue Collection (for molecular assays):
-
Collect fresh leaf tissue from several surviving plants.
-
Follow the specific instructions of the diagnostic lab for packaging and shipping, which may involve keeping the samples cool.[19]
-
Step 3: Laboratory Testing Submit the collected samples to a university extension service or a commercial diagnostic laboratory for resistance testing. Common methods include:
-
Whole Plant Bioassay: Seeds are grown in a greenhouse and treated with various rates of the herbicide to determine the level of resistance.[20]
-
Molecular Assays: These tests can rapidly screen for known genetic markers associated with resistance.[19]
Section 3: Advanced Topics and Solutions
The Role of Adjuvants
Adjuvants are critical for optimizing the performance of picolinate herbicides.[15][21]
-
Surfactants (Non-ionic Surfactants - NIS): Reduce the surface tension of spray droplets, allowing for better spreading and coverage on the leaf surface.[22]
-
Oil Concentrates (Crop Oil Concentrates - COC & Methylated Seed Oils - MSO): Help to dissolve the waxy cuticle on the leaf surface, enhancing herbicide penetration. MSOs are generally more aggressive than COCs and can be more effective under dry conditions or on weeds with thick cuticles.[22][23]
-
Ammonium Fertilizers (Ammonium Sulfate - AMS): Can improve herbicide uptake and are particularly useful in hard water conditions, as they prevent the herbicide from binding with cations like calcium and magnesium.[15][23]
Always consult the herbicide label for the recommended type and rate of adjuvant. Using an incorrect adjuvant can sometimes lead to reduced efficacy or increased crop injury.[15]
Understanding Picolinate Herbicide Mode of Action
Picolinate herbicides are synthetic auxins (WSSA Group 4).[3] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth in susceptible broadleaf weeds.[3] This leads to symptoms such as twisting and curling of stems and leaves, followed by plant death. The herbicide binds to specific auxin-binding proteins, such as AFB5, to initiate this response.[1][24][25] Understanding this mode of action is crucial, as it highlights the importance of applying the herbicide to actively growing plants where these hormonal processes are at their peak.
Soil Persistence and Carryover
Some picolinate herbicides can have significant soil persistence, which can affect subsequent sensitive crops.[26][27] The rate of degradation is influenced by soil type, organic matter, temperature, and moisture.[28][29] Always be aware of the rotational crop restrictions on the herbicide label to avoid injury to following crops.
References
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Dos Pistolos. (2023). Growth Stages of Target Weeds: A Key Element in a Successful Herbicide Application Program. [Link]
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Hort Innovation. Herbicide performance: Environmental factors. [Link]
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Nandula, V.K. (2016). Herbicide resistance in weeds: Survey, characterization and mechanisms. Indian Journal of Weed Science. [Link]
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Kieloch, R., & Domaradzki, K. (2015). The role of the growth stage of weeds in their response to reduced herbicide doses. Acta Agrobotanica. [Link]
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Council of Australasian Weed Societies. Effect of environmental factors on herbicide performance. [Link]
-
Brewer International. (2024). The Impact of Weather Conditions on Herbicide Spray Tank Applications. [Link]
-
GRDC's Groundcover. (2024). Four-step guide to optimal spray application. [Link]
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DPIRD. (2024). Factors affecting herbicide performance. [Link]
-
Domaradzki, K., & Kieloch, R. (2012). The role of the growth stage of weeds in their response to reduced herbicide doses. Acta Agrobotanica. [Link]
-
OSU Extension Service. How to use herbicides to safely control weeds on farms. [Link]
-
Reddy, K.N. (2016). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. Journal of Agricultural Science and Technology. [Link]
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BASF Agricultural Solutions. Seven steps for spraying success. [Link]
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Gilba Solutions. (2023). Factors Shaping Herbicide Performance. [Link]
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Cropaia. (2024). 15 Best Practices for Maximizing Herbicide Efficiency and Safety. [Link]
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University of Pretoria. Why herbicides are most effective on young weeds. [Link]
-
Yang, S., et al. (2021). Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science. [Link]
-
New Mexico State University. Chemical Application Methods for Herbaceous Weeds. [Link]
-
AHDB. How to detect herbicide resistance in arable weeds. [Link]
-
Farm Progress. (2021). Learn if weeds are resistant to specific herbicides. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. [Link]
-
ResearchGate. Structures of various picolinic acid auxin herbicides. [Link]
-
University of Warwick. (2016). Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration. [Link]
-
Heap, I. Guidelines for the Confirmation of a New Case of Herbicide Resistance. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the new active PICOLINAFEN. [Link]
-
US Composting Council. Persistent Herbicides. [Link]
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Plant and Soil Sciences eLibrary. The Eight Modes of Action | Herbicide Classification. [Link]
-
Ashton, F.M. (1982). Persistence and Biodegradation of Herbicides. In: Biodegradation of Pesticides. Springer, Boston, MA. [Link]
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Bervan, V., et al. (2014). Effects of repeated application on persistence and downward movement of four herbicides in soil. Weed Science. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
Liu, Q., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. [Link]
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CHS Agronomy. Adjuvants to improve spray performance and coverage. [Link]
-
Norris-Tull, D. Picolinic acid family of herbicides - management of invasive plants in the western usa. [Link]
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de Oliveira, R.S., et al. (2018). Persistence of picloram in soil with different vegetation managements. Environmental Science and Pollution Research International. [Link]
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Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
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Crop Protection Network. (2024). Adjuvants with Herbicides. When and Why They Are Needed. [Link]
-
Apparent Ag. Adjuvants for Enhancing Herbicide Performance. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
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Hartzler, B. (2017). Role of spray adjuvants with postemergence herbicides. Integrated Crop Management. [Link]
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Tamil Nadu Agricultural University. Compatibility of Herbicides with Other Agro Chemicals. [Link]
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Kanissery, R. (2020). Herbicides: What to Mix and What Not to Mix. Citrus Industry Magazine. [Link]
-
Feng, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
-
Brewer International. (2021). pH Adjustments - Optimizing the Performance of Weak Acid Herbicides. [Link]
-
Reddit. (2023). Is it ok to mix herbicides together for spraying?. [Link]
-
Penn State Extension. (2025). Why Herbicides Sometimes Fail Webinar. [Link]
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- 24. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. compostingcouncil.org [compostingcouncil.org]
- 27. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Persistence of picloram in soil with different vegetation managements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4-Amino-3-chloropicolinic Acid Methyl Ester in Soil
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the environmental fate of 4-Amino-3-chloropicolinic Acid Methyl Ester. This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental design and data interpretation. The information herein is synthesized from established scientific literature and best practices in environmental chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the soil degradation of this compound.
Q1: What are the primary degradation pathways for this compound in soil?
A1: The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary pathways are:
-
Microbial Degradation: This is often the principal route for the breakdown of picolinic acid-based herbicides in soil.[1][2] Soil microorganisms utilize the compound as a carbon and/or nitrogen source, breaking it down into simpler, less toxic molecules through enzymatic processes.[3] The rate and extent of microbial degradation are heavily influenced by soil conditions that support microbial activity, such as moisture, temperature, and organic matter content.[1]
-
Chemical Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the bond by the addition of a water molecule. This process can be influenced by soil pH, with rates potentially increasing in both acidic and alkaline conditions, though this is compound-specific.[4][5] Hydrolysis would convert the methyl ester to its corresponding carboxylic acid, 4-Amino-3-chloropicolinic acid.
-
Photodegradation: When exposed to sunlight on the soil surface, the molecule can undergo photodegradation.[6][7] This process involves the absorption of light energy, leading to the breakdown of the chemical structure.[8] The extent of photodegradation is dependent on factors like light intensity and the presence of photosensitizing substances in the soil, such as humic acids.[9]
Q2: What are the expected major metabolites of this compound in soil?
A2: Based on the primary degradation pathways, the following are the most probable initial metabolites:
-
4-Amino-3-chloropicolinic Acid: This is the direct product of the hydrolysis of the methyl ester group. This metabolite is often more polar and may have different mobility and persistence characteristics than the parent compound.
-
Products of Dehalogenation and Ring Cleavage: Microbial action can lead to the removal of the chlorine atom (dehalogenation) and the subsequent opening of the pyridine ring.[10] This ultimately leads to the mineralization of the compound to carbon dioxide, water, and inorganic ions.
Q3: How do soil properties influence the degradation rate?
A3: Soil properties play a critical role in determining the persistence of this compound. Key factors include:
-
Soil Organic Matter (OM): Higher OM content generally enhances microbial activity, which can accelerate biodegradation.[11] However, OM can also increase the adsorption of the compound to soil particles, potentially reducing its bioavailability for microbial uptake and degradation.[12]
-
Soil pH: The pH affects both chemical hydrolysis rates and microbial populations.[4] Different microbial species have optimal pH ranges for growth and enzymatic activity. The ionization state of the molecule can also be affected by pH, influencing its sorption behavior.[12]
-
Soil Texture (Clay Content): Clay content can influence adsorption.[4] While some herbicides show increased adsorption with higher clay content, picolinic acid herbicides like picloram have been noted to be less affected by clay content in some studies.[1]
-
Soil Moisture and Temperature: Optimal moisture and temperature levels are crucial for microbial activity.[1] Extremely dry or cold conditions will significantly slow down microbial degradation rates.[13]
Q4: What is the expected persistence (half-life) of this compound in soil?
A4: The half-life can be highly variable, ranging from a few weeks to several months. This variability is a direct consequence of the influencing factors mentioned above (soil type, climate, microbial population). For related picolinic acid herbicides like picloram, half-lives can range from one month to several years under different environmental conditions.[1] Therefore, it is essential to determine the half-life under the specific conditions of your study.
II. Troubleshooting Experimental Issues
This section provides guidance on common problems encountered during the study of this compound degradation in soil.
Issue 1: Inconsistent or non-reproducible degradation rates between replicate soil samples.
Possible Causes & Solutions:
-
Non-homogenous Soil Samples: Soil is inherently heterogeneous. Ensure your bulk soil sample is thoroughly mixed and sieved to remove large debris before weighing out individual replicates.
-
Inconsistent Moisture Content: Small variations in moisture can significantly impact microbial activity. Pre-incubate your soil at the desired moisture level for a period before adding the test compound to allow for equilibration.
-
Uneven Application of the Test Substance: Ensure the spiking solution containing this compound is evenly distributed throughout the soil sample. For laboratory studies, applying the chemical in a solvent and then allowing the solvent to evaporate while mixing the soil can improve distribution.
-
Microbial Population Variability: The microbial community can vary even within a seemingly uniform soil sample. Increasing the number of replicates can help to account for this natural variability.
Issue 2: Faster than expected degradation, making it difficult to sample and quantify the parent compound over time.
Possible Causes & Solutions:
-
Highly Active Microbial Soil: The soil you are using may have a microbial population that is particularly effective at degrading this compound.
-
Solution: Increase the sampling frequency at the beginning of the experiment (e.g., sample at 0, 1, 3, 6, 12, and 24 hours, then daily).
-
-
Abiotic Degradation: Consider the possibility of rapid hydrolysis or photolysis if your experimental setup allows for it.
-
Solution: To isolate microbial degradation, include sterile control samples (e.g., autoclaved or gamma-irradiated soil). To assess photolysis, include dark controls.
-
Issue 3: Slower than expected or no degradation observed.
Possible Causes & Solutions:
-
Low Microbial Activity: The soil may have a low microbial count or be lacking the specific microbes capable of degrading the compound.
-
Solution: Consider amending the soil with a nutrient source to stimulate microbial activity. However, be aware that this can also alter the natural degradation pathway.
-
-
Strong Adsorption to Soil Particles: The compound may be tightly bound to soil organic matter or clay, making it unavailable for microbial uptake.
-
Solution: Use a more rigorous extraction method to ensure you are recovering the compound from the soil matrix. This may involve using a stronger solvent, increasing the extraction time, or using techniques like sonication.
-
-
Inhibitory Conditions: The experimental conditions (e.g., pH, temperature, moisture) may be inhibiting microbial activity.
-
Solution: Review and optimize your incubation parameters to be more favorable for microbial growth.
-
Issue 4: Difficulty in extracting and analyzing the parent compound and its metabolites from the soil matrix.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent may not be effective for both the parent ester and the more polar carboxylic acid metabolite.
-
Solution: Develop and validate an extraction method using a combination of solvents of varying polarity. A common approach is to use a polar organic solvent like acetonitrile or methanol, often mixed with water and sometimes acidified or basified to improve the extraction of ionizable compounds.
-
-
Matrix Effects in Analysis (LC-MS/MS or GC-MS): Co-extracted soil components can interfere with the ionization and detection of your target analytes.
-
Solution: Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE). Also, use matrix-matched calibration standards or a stable isotope-labeled internal standard to compensate for matrix effects.
-
III. Experimental Protocols & Visualizations
Protocol 1: Basic Soil Incubation Study
-
Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Adjust the moisture content to 50-60% of its water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-25°C) for one week to allow the microbial community to stabilize.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired final concentration. Mix thoroughly to ensure even distribution. Allow the solvent to evaporate in a fume hood.
-
Incubation: Place the treated soil samples in incubation vessels that allow for aeration but minimize moisture loss. Include sterile (autoclaved) and dark controls. Incubate at a constant temperature.
-
Sampling: At predetermined time points, collect triplicate samples for analysis. Store samples at -20°C if not analyzed immediately.
-
Extraction & Analysis: Extract the parent compound and potential metabolites using an appropriate solvent system. Analyze the extracts using a validated analytical method, such as LC-MS/MS or GC-MS.
Diagrams
Caption: Primary degradation pathways of this compound in soil.
Caption: Troubleshooting workflow for soil degradation studies.
IV. Quantitative Data Summary
The following table provides a hypothetical summary of degradation data to illustrate how results can be presented. Actual values must be determined experimentally.
| Soil Type | Organic Matter (%) | pH | Temperature (°C) | Half-life (DT50) in days | Major Metabolite Detected |
| Sandy Loam | 1.5 | 6.5 | 20 | 45 | 4-Amino-3-chloropicolinic Acid |
| Clay Loam | 3.2 | 7.2 | 20 | 30 | 4-Amino-3-chloropicolinic Acid |
| Sandy Loam | 1.5 | 6.5 | 10 | 95 | 4-Amino-3-chloropicolinic Acid |
| Clay Loam (Sterile) | 3.2 | 7.2 | 20 | >200 | Minimal Degradation |
V. References
-
ResearchGate. (n.d.). Table 6 . Correlation Coefficients between Degradation Rates, Some Soil.... Retrieved from [Link]
-
Rieck, C. E. (n.d.). MICROBIAL DEGRADATION OF 4-AMINO-3,5,6-TRICHLOROPICOLINIC ACID IN SOIL. UNL Digital Commons. Retrieved from [Link]
-
MDPI. (2024). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
-
Katagi, T. (2004). Photodegradation of pesticides on plant and soil surfaces. Pest Management Science, 60(11), 1039-1054. Retrieved from [Link]
-
MDPI. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Retrieved from [Link]
-
ResearchGate. (2002). Photodegradation of Selected Herbicides in Various Natural Waters and Soils under Environmental Conditions. Retrieved from [Link]
-
Singh, S., & Singh, N. (2017). Microbial degradation of herbicides. Critical Reviews in Microbiology, 43(2), 193-210. Retrieved from [Link]
-
Ragab, M. T. H. (1975). RESIDUES OF PICLORAM IN SOIL AND THEIR EFFECTS ON CROPS. Canadian Journal of Soil Science, 55(1), 55-59. Retrieved from [Link]
-
Sadowsky, M. J., et al. (2009). Rapid and Complete Degradation of the Herbicide Picloram by Lipomyces kononenkoae. Journal of Agricultural and Food Chemistry, 57(11), 4874-4879. Retrieved from [Link]
-
Research Trend. (n.d.). Degradation and Bioremediation of Herbicides by Microorganisms. Retrieved from [Link]
-
ResearchGate. (2016). Microbial degradation of herbicides. Retrieved from [Link]
-
PubMed Central. (2024). Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Degradation of herbicides in soil and plants. Retrieved from [Link]
-
Scilit. (n.d.). Degradation of Herbicides by Soil Micro-organisms. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides. Retrieved from [Link]
-
PubMed. (2007). Fatty Acid Methyl Ester Analysis to Identify Sources of Soil in Surface Water. Retrieved from [Link]
-
The University of Queensland. (2000). Hydrolysis of triasulfuron, metsulfuron-methyl and chlorsulfuron in alkaline soil and aqueous solutions. Retrieved from [Link]
-
PubMed. (1999). 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3. Retrieved from [Link]
-
Sci-Hub. (1992). Resolution of 4-amino-cyclopentanecarboxylic acid methyl esters using hydrolytic enzymes. Retrieved from [Link]
-
PubMed. (2005). Degradation of Methyl Isothiocyanate and Chloropicrin in Forest Nursery Soils. Retrieved from [Link]
-
PubMed Central. (2021). Soil metabolomics: Deciphering underground metabolic webs in terrestrial ecosystems. Retrieved from [Link]
-
PubMed. (2009). Adsorption and degradation of four acidic herbicides in soils from southern Spain. Retrieved from [Link]
-
MDPI. (2024). Metabolomic Analysis of Specific Metabolites in Codonopsis pilosula Soil Under Different Stubble Conditions. Retrieved from [Link]
-
PubMed. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. Retrieved from [Link]
-
PubMed. (1990). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. Retrieved from [Link]
Sources
- 1. invasive.org [invasive.org]
- 2. researchgate.net [researchgate.net]
- 3. Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloropicolinic acid is produced by specific degradation of 4-chlorobenzoic acid by Sphingomonas paucimobilis BPSI-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adsorption and degradation of four acidic herbicides in soils from southern Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of methyl isothiocyanate and chloropicrin in forest nursery soils - PubMed [pubmed.ncbi.nlm.nih.gov]
"photostability and thermal stability of 4-Amino-3-chloropicolinic Acid Methyl Ester"
Welcome to the technical support center for 4-Amino-3-chloropicolinic Acid Methyl Ester (CAS No. 1391052-60-0).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the photostability and thermal stability of this compound.
Introduction
This compound is a pyridine derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.5957.[1] Understanding its stability under various environmental stressors like light and heat is critical for its handling, storage, and the development of stable formulations. Forced degradation studies are essential to elucidate degradation pathways and identify potential degradants, which is a key aspect of regulatory requirements.[3][4]
This guide will provide a framework for conducting these studies, troubleshooting common issues, and interpreting the results, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of degradation for this compound?
A1: Initial signs of degradation can be a change in the physical appearance of the substance (e.g., color change from white/off-white to yellow or brown), a change in solubility, or the appearance of new peaks in your analytical chromatogram (e.g., HPLC, UPLC).
Q2: Why am I seeing multiple degradation peaks in my chromatogram after a short exposure to heat/light?
A2: The presence of multiple degradation peaks suggests that the compound may have several degradation pathways. For picolinic acid derivatives, this can include hydrolysis of the ester, modifications to the pyridine ring, or reactions involving the amino and chloro substituents.[5][6] It is also possible that secondary degradation products are forming from the initial degradants.[7]
Q3: My thermal stability results are inconsistent across different experiments. What could be the cause?
A3: Inconsistent thermal stability results can stem from several factors:
-
Non-uniform heating: Ensure your heating apparatus (e.g., oven, heating block) provides uniform and accurately controlled temperature.
-
Sample preparation: Inconsistencies in sample preparation, such as different sample sizes or packing in the sample holder, can affect heat transfer.
-
Headspace in the vial: The amount of oxygen in the headspace of your vial can influence oxidative degradation pathways, especially at elevated temperatures. Consider performing studies under an inert atmosphere (e.g., nitrogen) to mitigate this.
-
Moisture content: The presence of moisture can lead to hydrolytic degradation, which is often accelerated by heat. Ensure your samples are consistently dry or that humidity is controlled.[3][8]
Q4: I don't observe any degradation after exposing my sample to light as per the ICH Q1B guidelines. Does this mean it's completely photostable?
A4: While it's a strong indication of photostability, it's not absolute proof. Ensure that your light source meets the ICH Q1B guideline requirements for illumination and UV energy.[9][10] Also, consider the physical form of the sample. A solid-state sample may be more stable than a solution. If you tested the solid, you should also assess its photostability in a relevant solvent to understand its behavior in solution.
Q5: How do I differentiate between thermal degradation and hydrolysis in my heated samples?
A5: To distinguish between thermal degradation and hydrolysis, you can run parallel experiments:
-
Dry Heat: Expose the solid sample to the target temperature in a dry, inert atmosphere.
-
Wet Heat (Humidity): Expose the solid sample to the same temperature but in a humid environment (e.g., 75-90% relative humidity).[3]
-
Solution: Reflux the sample in a neutral pH solvent.
By comparing the degradation profiles, you can identify degradants specific to hydrolytic pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the duration of exposure, temperature, or light intensity. For chemical degradation, increase the concentration of the acid, base, or oxidizing agent. |
| Complete degradation of the sample. | Stress conditions are too harsh. | Reduce the exposure time, temperature, or concentration of the stressor. Aim for 5-20% degradation to accurately identify primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (pH, organic modifier). Ensure the method is stability-indicating. |
| Mass balance is less than 95%. | Co-elution of degradants, non-UV active degradants, or retention of degradants on the column. | Check for peak purity using a PDA detector or mass spectrometer. If using a UV detector, try a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-chromophoric degradants. |
| Discoloration of the solid sample. | Formation of colored degradants. | This is a clear sign of degradation. Proceed with analytical characterization to identify the responsible compounds. |
Experimental Protocols
Protocol 1: Photostability Testing (ICH Q1B)
This protocol is designed to assess the photostability of this compound as per ICH Q1B guidelines.[9][10]
Objective: To determine if light exposure leads to unacceptable changes in the compound.
Materials:
-
This compound (solid powder)
-
Solution of the compound in a suitable solvent (e.g., methanol or acetonitrile)
-
Photostability chamber with a calibrated light source (Option 1 or 2 from ICH Q1B)
-
Quartz cuvettes
-
Control samples wrapped in aluminum foil
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation:
-
Solid Sample: Place a thin layer of the solid compound in a chemically inert, transparent container.
-
Solution Sample: Prepare a solution of known concentration in a suitable solvent and place it in a quartz cuvette.
-
-
Control Preparation: Prepare identical solid and solution samples and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure:
-
Place the test and control samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark controls.
-
Assess for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Protocol 2: Thermal Stability Testing (Forced Degradation)
This protocol outlines a forced degradation study to evaluate the thermal stability of the compound.
Objective: To identify potential degradation products under thermal stress.
Materials:
-
This compound (solid powder)
-
Thermostatically controlled oven
-
Glass vials
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation: Place a known amount of the solid compound into glass vials. For comparison, a parallel set of samples can be prepared with controlled humidity or under an inert atmosphere.
-
Exposure:
-
Place the vials in an oven at a selected temperature (e.g., 40°C, 60°C, 80°C). The temperature should be chosen to induce some degradation over a reasonable timeframe (e.g., a few days to a week).[3]
-
Include a control sample stored at a lower, non-stress temperature (e.g., 5°C).
-
-
Analysis:
-
At specified time intervals, remove a vial from the oven and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent and analyze using a validated stability-indicating HPLC method.
-
Monitor for the formation of degradation products and the loss of the parent compound.
-
Data Presentation
Table 1: Hypothetical Photostability Data for this compound
| Condition | Exposure | % Assay of Parent Compound | Total % Degradation | Observations |
| Solid State | Dark Control | 99.8% | 0.2% | No change |
| Light Exposed | 98.5% | 1.5% | Slight yellowing | |
| In Methanol | Dark Control | 99.5% | 0.5% | No change |
| Light Exposed | 92.3% | 7.7% | Solution turned pale yellow |
Table 2: Hypothetical Thermal Stability Data for this compound (Solid State, 7 days)
| Temperature | % Assay of Parent Compound | Total % Degradation | Number of Degradants >0.1% |
| 40°C | 99.2% | 0.8% | 1 |
| 60°C | 97.1% | 2.9% | 3 |
| 80°C | 91.5% | 8.5% | 5 |
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of a chemical compound.
Potential Degradation Pathways
Caption: Hypothetical degradation pathways for this compound.
References
-
Zheng, C., et al. (2017). Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation pathway. Bioresour. Technol., 245, 681–688. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Qiao, J., et al. (2019). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Molecules, 24(18), 3321. [Link]
-
Amador, J. A., & Taylor, B. F. (1990). Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic acid. Applied and environmental microbiology, 56(5), 1352–1356. [Link]
-
de Assis, M. D., et al. (2022). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 33, 114-128. [Link]
-
BioProcess International. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Coriolis Pharma. Forced Degradation Studies. [Link]
-
Gampala, S., et al. (2015). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Science and Research, 7(5), 247-252. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
Chemsrc. Methyl 4-chloropicolinate | CAS#:24484-93-3. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
National Center for Biotechnology Information. Methyl 4-Chloropicolinate. [Link]
-
National Institute of Standards and Technology. 2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
G. G. D. (2004). Photorelease of carboxylic and amino acids from N-methyl-4-picolinium esters by mediated electron transfer. Photochemical & Photobiological Sciences, 3(2), 169-174. [Link]
-
LookChem. Cas 59833-69-1,3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER. [Link]
-
Ananda, K., & Vasantha, B. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 468-473. [Link]
-
Kholodova, E. K., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6523. [Link]
-
ResearchGate. Amino acid analysis for pharmacopoeial purposes | Request PDF. [Link]
-
OUCI. Amino acid analysis for pharmacopoeial purposes. [Link]
Sources
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- 4. biopharminternational.com [biopharminternational.com]
- 5. Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of Picolinic Acid by Rhodococcus sp. PA18 [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. scielo.br [scielo.br]
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Technical Support Center: Optimizing Solvent Conditions for 4-Amino-3-chloropicolinic Acid Methyl Ester Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Amino-3-chloropicolinic Acid Methyl Ester (CAS: 1391052-60-0).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile, yet challenging, substituted pyridine building block. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies, focusing specifically on the critical role of solvent selection in achieving successful reaction outcomes.
Compound Profile: Understanding the Substrate
This compound is a multifunctional molecule with distinct reactive sites. Its chemical behavior is governed by the interplay of an electron-rich aminopyridine ring, a reactive chloro-substituent, and a methyl ester group.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Synonyms | Methyl 4-Amino-3-chloropicolinate; 4-Amino-3-chloro-2-pyridinecarboxylic Acid Methyl Ester | [1] |
| Appearance | Typically an off-white to beige or brown solid | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions | [4] |
The primary challenge in reactions involving this substrate arises from the dual nature of the aminopyridine core. The lone pairs on both the exocyclic amino group and the pyridine ring nitrogen can act as Lewis bases, potentially coordinating to and inhibiting metal catalysts, a common issue in cross-coupling reactions.[5][6] Solvent choice is therefore paramount not only for solubility but also for modulating catalyst activity and preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. Which solvents are recommended?
A: While quantitative solubility data is not widely published, its structure suggests good solubility in a range of polar aprotic solvents due to the methyl ester and aminopyridine functionalities.[4]
-
Recommended Starting Solvents:
-
Pro-Tip: For reactions requiring heat, such as Suzuki or Buchwald-Hartwig couplings, solvents like toluene and 1,4-dioxane are excellent starting points as they often provide sufficient solubility at elevated temperatures.[7] If solubility remains an issue in your chosen solvent, gentle heating or sonication can be effective.
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing or giving very low yields. Could the solvent be the problem?
A: Absolutely. Solvent choice is critical in palladium-catalyzed cross-coupling reactions for several reasons:
-
Catalyst Inhibition: The lone pairs on your substrate's nitrogen atoms can bind to the palladium center, inhibiting its catalytic activity.[5] A coordinating solvent (like THF) can sometimes compete for these sites, but a non-coordinating solvent like toluene might be preferable.
-
Solubility of Reagents: All components—your substrate, the coupling partner (e.g., boronic acid), the base, and the catalyst complex—must have adequate solubility for the reaction to proceed efficiently. Poor solubility of any component can halt the catalytic cycle.[6][9]
-
Base Efficacy: The solvent influences the strength and solubility of the base. For example, inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective in polar aprotic solvents or with a small amount of water as a co-solvent.[5][10]
-
Stability of Intermediates: The solvent can stabilize or destabilize key intermediates in the catalytic cycle.
-
Troubleshooting Action: If a reaction in toluene fails, consider switching to 1,4-dioxane.[7] If solubility is the primary suspect, DMF may be an option, but be aware it can sometimes lead to side reactions at high temperatures.
Q3: I am observing significant amounts of a dehalogenated byproduct (4-Aminopicolinic Acid Methyl Ester). How can I prevent this?
A: Reductive dehalogenation is a common side reaction in cross-coupling chemistry.[5] It occurs when the aryl halide is reduced instead of coupled.
-
Probable Causes & Solutions:
-
Hydride Source: Solvents like alcohols or even trace water can act as hydride sources. Ensure you are using high-purity, anhydrous solvents.
-
Base-Mediated Decomposition: Some bases, in certain solvents, can generate species that lead to dehalogenation.
-
Catalyst System: The choice of ligand is crucial. Highly electron-rich and sterically hindered phosphine ligands often accelerate the desired oxidative addition and reductive elimination steps, outcompeting the dehalogenation pathway.[5]
-
Solvent Choice: While less common, some solvents can participate in this side reaction. Stick to well-established solvents for cross-coupling like toluene, dioxane, or THF.
-
Q4: Can the methyl ester group be hydrolyzed during the reaction?
A: Yes, ester hydrolysis is a risk, particularly under strongly basic or acidic conditions, especially if water is present.
-
Prevention Strategy:
-
Choice of Base: Use non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong hydroxide bases (e.g., NaOH, KOH). While KOtBu is a strong base, it is less nucleophilic and commonly used in Buchwald-Hartwig reactions.[11]
-
Anhydrous Conditions: Use dry solvents and reagents to minimize water content, which is required for hydrolysis.
-
Reaction Temperature: Lowering the reaction temperature, if feasible for the primary reaction, will also slow the rate of hydrolysis.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to troubleshooting common palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Logical Workflow for a Failed Reaction
Below is a decision-making workflow to diagnose and resolve failed reactions systematically.
Caption: A logical workflow to diagnose and resolve failed reactions.
Troubleshooting Table: Suzuki-Miyaura Coupling
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered | 1. Inactive catalyst system. 2-chloropyridines are less reactive.[5]2. Catalyst inhibition by substrate nitrogens.[5][6]3. Poor solubility of reagents. | 1. Switch to a more active catalyst system. Use a Pd(0) source or an efficient precatalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).2. Thoroughly degas solvents and reagents to prevent catalyst oxidation.[5]3. Change the solvent. If using toluene, try 1,4-dioxane. Adding a small amount of water (e.g., 10:1 solvent:water) can help solubilize the base and facilitate the reaction.[10] |
| Low yield with multiple byproducts | 1. Protodeboronation: Boronic acid is degrading.2. Homocoupling: Boronic acid is coupling with itself.3. Dehalogenation: Aryl chloride is being reduced.[5] | 1. Use a stronger base (e.g., Cs₂CO₃) and ensure anhydrous conditions. Consider using a boronic ester (pinacol) which is often more stable.2. Ensure the reaction is under a strict inert atmosphere (argon or nitrogen) as oxygen can promote homocoupling.[5]3. Use a more active ligand to promote the desired cross-coupling over reduction. |
| Reaction stalls at ~50% conversion | 1. Catalyst deactivation during the reaction.2. Product inhibition. | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%).2. Use a more robust ligand that protects the palladium center.3. Try a different solvent system that may better solubilize all components throughout the reaction course.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and must be optimized for specific coupling partners.
-
Preparation: To an oven-dried reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[5]
Solvent Selection Guide
The choice of solvent directly impacts reaction kinetics, yield, and purity. This section provides data to inform your selection process.
Solvent Properties and Applications
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Aprotic/Protic | Common Use Cases & Rationale |
| Toluene | 111 | 2.4 | Aprotic | Workhorse for Cross-Coupling. High boiling point, non-coordinating. Good for reactions where catalyst inhibition is a concern.[7][8] |
| 1,4-Dioxane | 101 | 2.2 | Aprotic | Excellent alternative to Toluene. Slightly more polar, can improve solubility of some reagents. Widely used in Suzuki and Buchwald-Hartwig reactions.[7][12] |
| Tetrahydrofuran (THF) | 66 | 7.6 | Aprotic | Lower temperature reactions. Good general-purpose solvent, but its lower boiling point limits reaction temperature. Can coordinate to metal centers. |
| Dimethylformamide (DMF) | 153 | 36.7 | Aprotic | For challenging solubility cases. Highly polar, excellent solvating power.[13] Use with caution at high temperatures, as decomposition can occur. |
| Acetonitrile (MeCN) | 82 | 37.5 | Aprotic | Good for reactions at moderate temperatures where high polarity is beneficial. |
| Methanol (MeOH) | 65 | 32.7 | Protic | Primarily for esterification. [13][14] Generally avoided in cross-coupling due to its protic nature, which can interfere with the catalyst and base. |
Decision Tree for Solvent Selection
This diagram helps guide the initial solvent choice based on the reaction type.
Caption: A decision tree for initial solvent selection.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cas 59833-69-1,3-AMINO-4-CHLOROPHENYLACETIC ACID METHYL ESTER. lookchem. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
- Preparation of 4-amino-3,5,6-trichloropicolinic acid.
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Failed suzuki coupling, any suggenstions?. Reddit. [Link]
-
Synthesis of methyl 4-aminopicolinate. PrepChem.com. [Link]
-
Methyl 4-chloropicolinate. Chemsrc. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]
- 4-aminopicolinates and their use as herbicides.
-
Methyl 4-Chloropicolinate. PubChem - NIH. [Link]
-
A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]
-
2-Pyridinecarboxylic acid, 4-amino-3,5,6-trichloro-, methyl ester. the NIST WebBook. [Link]
-
methyl 4-chloropicolinate. ChemBK. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
Reactions of Amino Acids. Chemistry LibreTexts. [Link]
- Amino acid methyl ester hydrochloride preparation.
-
Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. [Link]
-
Stability studies with amphotericin B and amphotericin B methyl ester. PubMed. [Link]
Sources
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- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amination of Chloropicolinic Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of aminopicolinic acids. The amination of chloropicolinic acids is a cornerstone reaction for accessing valuable building blocks in pharmaceuticals and agrochemicals.[1][2][3][4] However, the inherent reactivity of the substrate, with its electron-deficient pyridine ring and adjacent carboxylic acid, presents a unique set of challenges leading to common and sometimes perplexing side reactions.
This guide is designed to provide in-depth, field-proven insights into troubleshooting these issues. We move beyond simple procedural lists to explain the chemical causality behind each problem, offering robust solutions and validated protocols to enhance your reaction outcomes.
Troubleshooting Guides & FAQs
Question 1: My primary side product is the simple chloropyridine, and I'm detecting gas evolution. What is causing this loss of my carboxyl group?
This is a classic case of decarboxylation , a frequently encountered and yield-limiting side reaction when working with picolinic acids, especially under thermal stress.
Causality: The "Chelation-Assisted" Mechanism
The arrangement of the carboxylic acid ortho to the pyridine nitrogen creates a pathway for facile decarboxylation. Upon heating, the substrate can form a zwitterionic intermediate. This structure is primed to lose carbon dioxide, forming a highly stabilized ylide or carbanion at the 2-position, which is then rapidly protonated by the solvent or other proton sources to yield the chloropyridine byproduct.[5][6][7] This process is often irreversible and drives the reaction away from the desired amination product.
-
Key Drivers: High temperatures, prolonged reaction times, and certain solvents can accelerate this decomposition pathway.[8]
Troubleshooting & Mitigation Protocol
The core strategy is to employ reaction conditions that are kinetically competitive against the rate of decarboxylation.
Protocol: Low-Temperature Screening for Amination
-
Reactor Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloropicolinic acid (1.0 eq), the amine nucleophile (1.2 - 1.5 eq), and a suitable base (see table below).
-
Solvent Addition: Add a rigorously dried, degassed aprotic polar solvent (e.g., DMF, DMSO, or NMP).
-
Temperature Control: Begin stirring the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Check for the formation of the desired product and the chloropyridine byproduct.
-
Incremental Heating: If no reaction is observed after 24 hours, increase the temperature in small increments (e.g., to 40 °C, then 60 °C), monitoring closely at each stage. The goal is to find the minimum temperature required for amination to outcompete decarboxylation.
-
Work-up: Once the reaction reaches optimal conversion (or the rate of byproduct formation becomes significant), proceed with an appropriate aqueous work-up and purification.
Table 1: Recommended Starting Conditions to Minimize Decarboxylation
| Parameter | Recommendation | Rationale |
| Temperature | Start at 25 °C, increase to 60 °C max | Directly suppresses the thermally-induced decarboxylation pathway. |
| Base | K₂CO₃, Cs₂CO₃, or DIPEA | Milder, non-hydroxide bases are less likely to promote side reactions. |
| Solvent | Anhydrous DMF, DMSO, NMP | Aprotic polar solvents facilitate SNAr without participating in the reaction. |
| Alternative | Esterification of the carboxylic acid | Protecting the acid as an ester (e.g., methyl or ethyl) completely blocks decarboxylation. The amination is then performed, followed by ester hydrolysis. |
Diagram: Decarboxylation Side Reaction
Caption: Thermal decomposition of picolinic acid.
Question 2: My reaction is clean, but the main product is hydroxypicolinic acid instead of my desired amine. Why?
You are observing hydrolysis , a competing nucleophilic aromatic substitution (SNAr) reaction where water or hydroxide ions act as the nucleophile.
Causality: The Competing Nucleophile
The chloro group on the electron-deficient pyridine ring is susceptible to attack by various nucleophiles.[9][10] If water is present in the reaction, it can compete with your intended amine. Under basic conditions, hydroxide (OH⁻) is an even more potent nucleophile, significantly increasing the rate of this unwanted side reaction.
-
Key Drivers: Presence of water in solvents or reagents, use of strong hydroxide bases (e.g., NaOH, KOH), and high temperatures which can increase the rate of hydrolysis.[11]
Troubleshooting & Mitigation Protocol
The solution lies in rigorous exclusion of water from the reaction system.
Protocol: Setup for Anhydrous Amination
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Reagents:
-
Use freshly opened, anhydrous grade solvents. If unavailable, dry solvents using appropriate methods (e.g., molecular sieves, distillation).
-
Ensure the amine and solid base are dry. If necessary, dry them in a vacuum oven.
-
-
Reaction Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while flushing with a steady stream of dry nitrogen or argon.
-
Execution: Add all reagents under a positive pressure of inert gas. Use syringes or cannulas for liquid transfers.
-
Atmosphere: Maintain the inert atmosphere throughout the entire course of the reaction.
Question 3: I'm running a Buchwald-Hartwig amination and see a significant amount of picolinic acid (without the chlorine). What is this side reaction?
This byproduct is the result of hydrodehalogenation , a known side reaction pathway in palladium-catalyzed cross-coupling reactions.[12]
Causality: β-Hydride Elimination
The Buchwald-Hartwig catalytic cycle involves the formation of a palladium-amide intermediate.[13][14] If the amine has a hydrogen atom on the carbon adjacent to the nitrogen (a β-hydrogen), an alternative pathway to the desired C-N bond formation can occur. The palladium can abstract this β-hydrogen, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group, regenerating the picolinic acid scaffold (minus the chlorine) and a Pd(0) species.[12]
Troubleshooting & Mitigation Protocol
Optimizing the catalyst system, particularly the phosphine ligand, is critical to steer the reaction toward the desired reductive elimination.
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands are often used to accelerate the C-N reductive elimination step, making it faster than the competing β-hydride elimination.[15] Screening different ligands is highly recommended.
-
Base Choice: The nature and strength of the base can influence catalyst activity and selectivity. Bases like NaOt-Bu or LHMDS are common, but their compatibility with the carboxylic acid must be considered.[16]
-
Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
Table 2: Guide to Selecting Buchwald-Hartwig Components
| Component | Options | Considerations |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligands | XPhos, RuPhos, BrettPhos | Bulky, electron-rich monophosphine ligands are often effective at preventing hydrodehalogenation.[15][16] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Base strength can impact reaction rate and side product formation. Must be compatible with the acidic proton of the picolinic acid. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required.[17] |
Diagram: General Troubleshooting Workflow
Caption: A workflow for diagnosing amination side reactions.
References
-
ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
Grokipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 4-Aminopicolinic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
University of Missouri - St. Louis. (2012). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
-
Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]
-
YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism. Retrieved from [Link]
-
University of Missouri - St. Louis Profiles. (2012). Synthesis of some aminopicolinic acids. Retrieved from [Link]
-
YouTube. (2017). Chichibabin reaction/Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
University of Missouri-St. Louis. (2012). "Synthesis of Some Aminopicolinic Acids" by Alicia Beatty and Ramadan Bawa. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Retrieved from [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Amino-3-chloropicolinic Acid Methyl Ester
Prepared by the Senior Application Scientist Team
Welcome to our dedicated support guide for resolving High-Performance Liquid Chromatography (HPLC) challenges. This document provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing 4-Amino-3-chloropicolinic Acid Methyl Ester. As a pyridine derivative containing a basic amino group, this analyte is particularly susceptible to secondary interactions that can compromise peak symmetry, accuracy, and reproducibility.
This guide is structured to help you diagnose the root cause of peak tailing and implement effective, scientifically-grounded solutions. We will move from foundational concepts to specific, actionable protocols.
Section 1: Understanding the Challenge: Analyte Properties and Interaction Mechanisms
Q: What are the key chemical properties of this compound that affect its chromatography?
A: The structure of this compound (CAS: 1391052-60-0) contains two key functional groups that dictate its behavior in reversed-phase HPLC: a primary amine (-NH2) and a pyridine ring nitrogen.[1][2] Both of these are basic sites that can be protonated (carry a positive charge) in acidic to neutral mobile phases. This basic character is the primary driver of its tendency to exhibit peak tailing.[3][4]
Q: What is the primary chemical interaction that causes peak tailing for this compound?
A: The most common cause of peak tailing for basic compounds is an unwanted secondary retention mechanism involving ionic interactions with the stationary phase.[3][5][6] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[7][8] At mobile phase pH levels above approximately 3, these acidic silanols can deprotonate to form negatively charged sites (Si-O⁻).[3][9] The positively charged, protonated analyte then interacts strongly with these negative sites via an ion-exchange mechanism.
Because this interaction is different from the intended hydrophobic retention mechanism, molecules are retained for varying lengths of time, leading to a delayed elution for a portion of the analyte molecules, which manifests as a "tail" on the peak.[3][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing. What's the first thing I should check?
A: Start with the mobile phase. The pH of your mobile phase is the most critical factor influencing the peak shape for a basic analyte.[11] An improperly controlled or suboptimal pH is the most likely cause. Ensure your mobile phase is buffered and that the pH is low enough to suppress the ionization of residual silanol groups on the column.[7][12]
Q2: How does mobile phase pH affect the peak shape, and what pH should I use?
A: Mobile phase pH controls the ionization state of both your analyte and the column's silanol groups.[9][13]
-
At low pH (e.g., 2.5 - 3.5): The high concentration of protons (H+) in the mobile phase suppresses the ionization of silanol groups, keeping them in their neutral (Si-OH) form. This minimizes the secondary ionic interactions that cause tailing.[3][6][14] Your basic analyte will be fully protonated (positively charged), but with the silanols neutralized, retention will be more uniform.
-
At mid-pH (e.g., 4 - 7): Silanol groups become increasingly ionized (Si-O⁻), leading to strong interactions with the protonated analyte and significant peak tailing.[7]
-
Recommendation: Operate at a low pH, ideally between 2.5 and 3.5, to ensure symmetrical peaks.[15]
Q3: What mobile phase additive is best for reducing tailing: TFA, Formic Acid, or a buffer?
A: All can be effective, but they work in slightly different ways. Your choice may depend on your detector (UV vs. MS).
| Additive | Typical Conc. | Mechanism of Action | Best For | Considerations |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid that lowers pH to ~2.0, effectively neutralizing silanols. Also acts as an ion-pairing agent, masking the analyte's positive charge.[16][17] | UV Detection | Excellent peak shape improvement.[18] Causes significant signal suppression in mass spectrometry (MS).[16][19] |
| Formic Acid (FA) | 0.1% | Lowers pH sufficiently for many applications and is volatile. | MS Detection | Less effective at ion-pairing than TFA, so some tailing may persist on older columns.[17] Much better for MS sensitivity. |
| Phosphate or Acetate Buffer | 10 - 25 mM | Resists pH changes, ensuring a stable and reproducible chromatographic environment.[20] | UV Detection | Provides robust pH control. Non-volatile, so not suitable for MS. Ensure buffer is soluble in the organic mobile phase component. |
Recommendation: For UV detection, 0.1% TFA often gives the best peak shape. For LC-MS, start with 0.1% formic acid. If tailing persists, a highly inert, modern column is essential.[19]
Q4: Could my column be the problem? What kind of column is recommended?
A: Yes, the column is a critical factor. Not all C18 columns are the same.
-
Use a Modern, End-Capped Column: End-capping is a chemical process that blocks most of the residual silanol groups that cause tailing.[3][8] Modern columns from reputable manufacturers are typically "fully end-capped."
-
Use High-Purity (Type B) Silica: Older columns were often made with "Type A" silica, which contains metal impurities that increase silanol acidity and worsen tailing.[4] Modern, high-purity silica columns exhibit significantly lower silanol activity, resulting in better peak shapes for basic compounds.[4]
-
Consider Alternative Phases: If tailing persists, a column with a polar-embedded phase can provide additional shielding of silanol groups.[7]
Q5: I've optimized the mobile phase and am using a good column, but still see some tailing. What else could be wrong?
A: Look at hardware and method parameters:
-
Column Overload: You may be injecting too much sample.[3] Dilute your sample 10-fold and reinject. If the peak shape improves, you are overloading the column.[3][21]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[7] Use narrow-bore tubing (e.g., 0.005" ID) and keep lengths as short as possible.
-
Column Contamination or Degradation: The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded.[3][22] Try reversing and flushing the column (if the manufacturer allows) or replacing it. Using a guard column can prevent this.[22][23]
Section 3: In-Depth Troubleshooting Protocols
Mobile Phase Optimization
-
Prepare Aqueous Stock Buffers: Prepare 25 mM stock solutions of potassium phosphate at pH 2.5 and sodium acetate at pH 4.5.
-
Initial Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Buffer) using the pH 4.5 acetate buffer.
-
Inject Analyte: Inject your standard solution of this compound and record the chromatogram, noting the tailing factor.
-
Switch to Low pH: Thoroughly flush the system and column with the mobile phase prepared using the pH 2.5 phosphate buffer.
-
Re-inject Analyte: Once the system is equilibrated, inject the same standard solution.
-
Compare Results: A significant improvement in peak symmetry should be observed at pH 2.5, confirming that silanol interactions are the primary cause of tailing.[3]
-
Prepare Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile/Water) and add 0.1% (v/v) of high-purity TFA to both the aqueous and organic components.
-
Equilibrate System: Flush the HPLC system and column with the TFA-containing mobile phase for at least 15-20 column volumes. TFA can take time to fully equilibrate on the stationary phase.
-
Inject Sample: Run your analysis. The TFA should effectively suppress tailing by both neutralizing silanols and acting as an ion-pairing agent.[17][18]
Stationary Phase (Column) Solutions
If you suspect column contamination has led to active sites, a washing procedure can restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Flow: Reverse the column direction (connect the outlet to the pump). Check manufacturer guidelines to ensure your column is reversible.[3]
-
Flush with a Solvent Series: Flush the column with 20 column volumes of each of the following solvents, in order:
-
HPLC-grade Water (to remove buffers)
-
Methanol
-
Acetonitrile
-
Isopropanol (a strong solvent to remove strongly adsorbed compounds)
-
Hexane (if lipid-soluble contaminants are suspected, ensure miscibility)
-
Isopropanol (to transition back to polar solvents)
-
Mobile Phase (without buffer)
-
-
Re-equilibrate: Return the column to its normal flow direction, reconnect to the detector, and equilibrate thoroughly with your initial mobile phase.
Section 4: Troubleshooting Workflow
This flowchart provides a systematic path for diagnosing and resolving peak tailing for this compound.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chromtech.com [chromtech.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. agilent.com [agilent.com]
- 10. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. moravek.com [moravek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. support.waters.com [support.waters.com]
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- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. hplc.eu [hplc.eu]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Managing Herbicide Resistance to Synthetic Auxins (Picolinates)
Introduction
Synthetic auxin herbicides, including picolinates like picloram and clopyralid, have been foundational tools in selective broadleaf weed control for decades.[1][2] They function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death in susceptible species.[1][3][4] However, the persistent use of these herbicides has led to the evolution of resistant weed populations, posing a significant challenge to their continued efficacy.[3][5]
This technical support center is designed for researchers, scientists, and professionals in weed science and drug development. It provides in-depth troubleshooting guides, validated experimental protocols, and a detailed exploration of the molecular mechanisms underpinning resistance to picolinate and other synthetic auxin herbicides.
Frequently Asked Questions (FAQs)
This section provides rapid answers to common issues encountered during the investigation of picolinate resistance.
Q1: My whole-plant bioassay shows survival at the recommended field rate. Is this definitively resistance?
A1: Not necessarily. While it's a strong indicator, herbicide failure in the field and lab can be caused by many factors other than genetic resistance.[6][7] Before confirming resistance, you must rule out:
-
Application Errors: Incorrect dose preparation, poor spray coverage, or improper timing relative to the plant's growth stage.[6][7]
-
Environmental Conditions: Factors like temperature, soil moisture, and light intensity can significantly affect herbicide activity.[6][7]
-
Seed Quality: Poor quality seeds can produce weak plants that respond variably to herbicide treatment.[6]
Expert Insight: True confirmation requires a dose-response experiment comparing the suspect population to a known susceptible population under controlled greenhouse or growth chamber conditions.[8][9] This allows for the calculation of a Resistance Index (RI), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population versus the susceptible one.[9][10]
Q2: What is the primary molecular mechanism of resistance to picolinate herbicides?
A2: Resistance can be complex, but it broadly falls into two categories:
-
Target-Site Resistance (TSR): This involves mutations in the genes that code for the herbicide's target proteins. For synthetic auxins, these are components of the auxin signaling pathway, such as the TIR1/AFB F-box proteins (the primary auxin receptors) and the Aux/IAA co-receptors.[3][11][12][13] Specific mutations in these proteins can reduce their binding affinity for the herbicide, rendering it less effective.[1][3]
-
Non-Target-Site Resistance (NTSR): This includes any mechanism that reduces the amount of active herbicide reaching the target site.[14] Common NTSR mechanisms are enhanced herbicide metabolism (detoxification) by enzyme families like cytochrome P450s, reduced herbicide uptake, or altered translocation within the plant.[11][14]
Q3: Can a weed population be resistant to picolinates but susceptible to other synthetic auxins like 2,4-D?
A3: Yes, this is possible and highlights the complexity of target-site resistance. Different chemical families of synthetic auxins (e.g., picolinates, phenoxy-carboxylates) can bind differently to the various auxin receptors (e.g., TIR1, AFB1-5).[13][15] A mutation in one receptor, for instance in an AFB5 homolog, might confer resistance specifically to picolinates without affecting the plant's sensitivity to 2,4-D, which may bind preferentially to a different receptor.[1][3] Investigating these cross-resistance patterns is crucial for developing effective management strategies.[11][12]
Q4: I have sequenced the target-site genes (e.g., AFB, Aux/IAA) in my resistant population but found no mutations. What should I investigate next?
A4: If target-site mutations are absent, the resistance mechanism is likely NTSR. The next logical steps are to investigate:
-
Herbicide Metabolism: Conduct studies using radiolabeled herbicides to trace their metabolic fate in resistant vs. susceptible plants. Look for faster degradation of the parent compound into non-toxic metabolites in the resistant biotype.
-
Uptake and Translocation: Compare the absorption and movement of radiolabeled herbicide from the point of application (e.g., a leaf) to other parts of the plant. Reduced movement could indicate an NTSR mechanism.[14]
-
Gene Expression Analysis: Use techniques like RNA-seq or qPCR to look for the upregulation of genes known to be involved in herbicide detoxification, such as cytochrome P450s or glutathione S-transferases (GSTs), in the resistant population.[3]
Troubleshooting Guides for Experimental Workflows
Guide 1: Inconsistent Dose-Response Assay Results
Problem: High variability between replicates or experiments, making it difficult to fit a reliable dose-response curve and calculate the GR₅₀.
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Genetic Heterogeneity | The seed sample collected from the field may contain a mix of resistant, susceptible, and intermediately resistant individuals. This genetic variation will naturally lead to variable responses. |
| Solution: After an initial screen, consider single-seed descent to create more genetically uniform lines for subsequent, more precise dose-response assays. This is critical for establishing heritability.[8] | |
| Variable Plant Growth | Non-uniform plant size or developmental stage at the time of spraying is a major source of error. Larger or more mature plants can tolerate higher herbicide doses. |
| Solution: Ensure strict uniformity. Germinate seeds under controlled conditions, select seedlings of the same size and growth stage for transplanting, and allow for an acclimation period in the greenhouse before treatment.[16][17] Discard any outliers. | |
| Environmental Fluctuations | Changes in light, temperature, or humidity in the greenhouse can alter plant metabolism and herbicide efficacy, leading to experiment-to-experiment variation.[6][7] |
| Solution: Record environmental conditions daily. Always run a known susceptible and a known resistant standard in every experiment to act as biological controls, allowing you to normalize results across different experimental runs.[6][18] | |
| Improper Statistical Analysis | Using an incorrect model or failing to account for statistical assumptions can lead to erroneous GR₅₀ values. |
| Solution: Use a non-linear regression model, typically a four-parameter log-logistic model, to analyze dose-response data.[9][10] Always report standard errors or confidence intervals for your GR₅₀ estimates to indicate the precision of your findings.[10] Ensure your dose range is wide enough to capture both the upper and lower plateaus of the response curve.[6] |
Guide 2: Contradictory Genotypic vs. Phenotypic Data
Problem: Molecular analysis identifies a known resistance-conferring mutation, but the whole-plant bioassay shows only a low level of resistance (e.g., a low RI value).
| Possible Cause | Scientific Rationale & Troubleshooting Steps |
| Fitness Costs | The mutation conferring resistance may also negatively impact the plant's overall health or "fitness".[3][19] This fitness penalty can make the plant weaker and more susceptible to the herbicide's secondary effects, even if the primary target site is less sensitive. |
| Solution: Conduct fitness studies in a non-competitive, herbicide-free environment. Compare germination rates, biomass accumulation, and seed production between the resistant and susceptible biotypes. A significant reduction in any of these parameters in the resistant line suggests a high fitness cost. | |
| Recessive Resistance Trait | Some cases of synthetic auxin resistance are conferred by recessive genes.[3] If the plant is heterozygous for the resistance allele, the phenotypic expression of resistance might be significantly lower than in a homozygous individual. |
| Solution: Genotype individual plants and correlate their specific genotype (homozygous resistant, heterozygous, homozygous susceptible) with their phenotypic response to the herbicide. This will clarify the gene-dose effect on the resistance level. | |
| Influence of Crop Competition | The level of resistance observed can be highly dependent on environmental context. A resistant plant might survive a herbicide application when grown alone but succumb when also facing competition from a crop.[3][20] |
| Solution: Design experiments that mimic field conditions by co-planting the weed with a competitive crop species (e.g., wheat). This can reveal that even confirmed resistance may be manageable with integrated strategies.[20] |
Key Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for Resistance Confirmation
This protocol is designed to reliably determine the level of resistance in a suspect weed population.[16][17][21]
Objective: To calculate the GR₅₀ for suspect and known-susceptible populations and determine the Resistance Index (RI).
Materials:
-
Seeds from the suspect population (collect from at least 30 plants).[17]
-
Seeds from a known, herbicide-susceptible population of the same species.
-
Pots (e.g., 10 cm diameter) with appropriate potting medium.
-
Controlled environment greenhouse or growth chamber.
-
Calibrated laboratory track sprayer.
-
Commercial formulation of the picolinate herbicide.
-
Digital balance, barcode reader (optional).[22]
Methodology:
-
Seed Germination: Germinate seeds in petri dishes or germination trays. Methods may need to be optimized for the specific weed species to break dormancy (e.g., vernalization).[22]
-
Transplanting: Once seedlings reach a consistent size (e.g., 2-3 true leaves), transplant one seedling per pot. Arrange pots in a randomized complete block design in the greenhouse.
-
Plant Growth: Grow plants under controlled conditions (e.g., 22°C/18°C day/night, 16h photoperiod) until they reach the target growth stage for spraying (typically 3-4 leaf stage).[22] Water as needed.
-
Herbicide Preparation: Prepare a stock solution of the herbicide. Perform a serial dilution to create a range of at least 6-8 doses. A logarithmic series (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, 8X, where X is the recommended field rate) is standard.[6] Include an untreated control (0X).
-
Herbicide Application: Calibrate the track sprayer to deliver a consistent volume. Spray the plants, ensuring even coverage. Include at least 4-6 replicates for each dose and for both the suspect and susceptible populations.
-
Post-Treatment Care: Return plants to the greenhouse and continue to care for them. Do not water over the top for the first 24 hours to avoid washing off the herbicide.
-
Assessment: After 21-28 days (depending on the herbicide's speed of action), assess the plants.[7][22] The primary endpoint is plant survival and above-ground biomass (fresh or dry weight). Cut each plant at the soil level and weigh it.
-
Data Analysis:
-
For each replicate, express the biomass as a percentage of the mean of the untreated controls for that population.
-
Use a statistical software package (e.g., R with the drc package) to fit a four-parameter log-logistic model to the data: Y = c + (d-c) / (1 + exp(b(log(x) - log(e)))) where Y is the response (biomass), x is the herbicide dose, d is the upper limit (response at zero dose), c is the lower limit, e is the GR₅₀, and b is the slope around the GR₅₀.
-
Calculate the GR₅₀ for both the resistant (R) and susceptible (S) populations.
-
Calculate the Resistance Index (RI) = GR₅₀ (R) / GR₅₀ (S).
-
Understanding the Mechanisms of Resistance
The Synthetic Auxin Signaling Pathway
Synthetic auxins like picolinates hijack the plant's natural auxin signaling pathway. The herbicide binds to an F-box protein receptor (TIR1/AFB), which promotes the binding of a repressor protein (Aux/IAA).[4] This complex is then targeted for degradation by the 26S proteasome. The destruction of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes.[12][19] An overdose of synthetic auxin leads to a massive over-expression of these genes, causing ethylene production, ABA accumulation, generation of reactive oxygen species, and ultimately, uncontrolled growth and cell death.[4][19][23]
Resistance can evolve at several key points in this pathway.
Caption: A logical workflow for diagnosing and characterizing synthetic auxin herbicide resistance.
Best Practices for Resistance Management
To preserve the utility of picolinate herbicides, researchers must advocate for and practice integrated weed management (IWM) strategies. [24]
-
Diversify Herbicide Modes of Action: Avoid repeated use of synthetic auxins on the same land. Rotate with or tank-mix herbicides from different mode-of-action groups. [2][24]* Use Full Labeled Rates: Applying reduced rates can select for low-level resistance, which can evolve into more robust resistance over time. [24]* Incorporate Non-Chemical Control: Utilize cultural and mechanical practices like crop rotation, cover crops, and strategic tillage to reduce reliance on herbicides and manage the weed seedbank. [2][24]* Scout and Monitor: Regularly scout fields to detect resistant patches early. [24]Early detection allows for targeted management before the resistant population spreads widely.
-
Prevent Seed Spread: Clean equipment between fields to prevent the movement of resistant weed seeds. [24] By combining rigorous laboratory investigation with sound agronomic principles, the challenge of herbicide resistance can be effectively managed, ensuring these critical tools remain viable for the future.
References
- Protocols for robust herbicide resistance testing in different weed species - FAO AGRIS. (n.d.).
-
Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides. Pest Management Science. Retrieved from [Link]
-
Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. ResearchGate. Retrieved from [Link]
-
Gaines, T. A., et al. (2016). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. Retrieved from [Link]
-
Todd, O. E., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. CORE. Retrieved from [Link]
-
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Retrieved from [Link]
- Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction. (n.d.).
-
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Retrieved from [Link]
-
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species | Request PDF. ResearchGate. Retrieved from [Link]
-
Confirming Resistance | Herbicide Resistance Action Committee. (n.d.). Retrieved from [Link]
-
Busi, R., et al. (2017). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science. Retrieved from [Link]
-
Zunino, M. P., & Zygadlo, J. A. (2016). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Plant Signaling & Behavior. Retrieved from [Link]
-
WeedSmart: How do I manage resistance to synthetic auxin herbicides? - Grain Central. (2017). Retrieved from [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation. Retrieved from [Link]
-
Next-Generation Auxin Herbicide Resistance for Crops - CSU STRATA. (n.d.). Retrieved from [Link]
-
Synthetic Auxin Resistant Weeds. (n.d.). HRAC. Retrieved from [Link]
-
Herbicide Mode of Action Groups 101 - FBN. (2025). Retrieved from [Link]
-
Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. UCANR. Retrieved from [Link]
-
Hall, J. C., et al. (2000). Understanding auxinic herbicide resistance in wild mustard: physiological, biochemical, and molecular genetic approaches. Weed Science. Retrieved from [Link]
-
Mithila, J., & Godar, A. S. (2013). Non-Target-Site Resistance to Herbicides: Recent Developments. PMC - NIH. Retrieved from [Link]
-
Pourreza, A., et al. (2021). Perspective: common errors in dose–response analysis and how to avoid them. Pest Management Science. Retrieved from [Link]
-
Yang, Z., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. Retrieved from [Link]
-
Structures of various picolinic acid auxin herbicides and... - ResearchGate. (n.d.). Retrieved from [Link]
-
Figge, A., et al. (2019). Target-Site Mutations Conferring Herbicide Resistance. MDPI. Retrieved from [Link]
-
Norsworthy, J. K., et al. (2012). Reducing the Risks of Herbicide Resistance: Best Management Practices and Recommendations. Weed Science. Retrieved from [Link]
-
Herbicide Classification Chart. (n.d.). Take Action. Retrieved from [Link]
-
Detecting herbicide resistance - AHDB. (n.d.). Retrieved from [Link]
-
Busi, R., et al. (2017). Weed resistance to synthetic auxin herbicides. PubMed. Retrieved from [Link]
-
Special Issue : Molecular Diagnostics for Herbicide Resistance in Weeds - MDPI. (n.d.). Retrieved from [Link]
-
Beckie, H. J., et al. (2013). Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. Weed Science. Retrieved from [Link]
-
European Guidelines to conduct herbicide resistance tests. (2017). EWHN. Retrieved from [Link]
-
Heap, I. (n.d.). Criteria for Confirmation of Herbicide-Resistant Weeds - with specific emphasis on confirming low level resistance. Retrieved from [Link]
Sources
- 1. hracglobal.com [hracglobal.com]
- 2. hracglobal.com [hracglobal.com]
- 3. Weed resistance to synthetic auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weed resistance to synthetic auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.ahdb.org.uk [media.ahdb.org.uk]
- 7. hracglobal.com [hracglobal.com]
- 8. Confirming Resistance | Herbicide Resistance Action Committee [hracglobal.com]
- 9. weedscience.org [weedscience.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocols for robust herbicide resistance testing in different weed species [agris.fao.org]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels [bioone.org]
- 19. scielo.br [scielo.br]
- 20. graincentral.com [graincentral.com]
- 21. researchgate.net [researchgate.net]
- 22. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 23. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioone.org [bioone.org]
Validation & Comparative
A Comparative Guide to Validated HPLC Quantification of 4-Amino-3-chloropicolinic Acid Methyl Ester
This guide provides an in-depth, comparative analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4-Amino-3-chloropicolinic Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind methodological choices and objectively comparing the proposed HPLC method with viable analytical alternatives. Every protocol is presented as a self-validating system, grounded in authoritative regulatory guidelines to ensure scientific integrity and trustworthiness.
Introduction: The Analytical Challenge
This compound is a pyridine derivative, a class of compounds fundamental to the pharmaceutical and chemical industries.[1] Its structure, featuring a polar amino group, a halogen, and an ester functional group on a heterocyclic ring, presents a unique analytical challenge. Accurate and precise quantification is paramount for quality control in synthesis, stability testing, and impurity profiling. This guide details a robust reversed-phase HPLC (RP-HPLC) method, validated according to the International Council for Harmonisation (ICH) guidelines, and compares its performance against Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: A Validated Reversed-Phase HPLC Method
A validated RP-HPLC method is often the cornerstone of quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[2] The following method has been designed to provide reliable quantification of this compound.
Causality Behind Experimental Choices
-
Chromatographic Mode (Reversed-Phase): RP-HPLC is the most common and versatile mode of HPLC. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides adequate retention for the moderately polar analyte. The pyridine ring and methyl ester group offer sufficient non-polar character for effective interaction.
-
Mobile Phase Composition: The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile).
-
Buffer (Ammonium Acetate, pH 4.5): The analyte contains a basic amino group. Buffering the mobile phase to a slightly acidic pH ensures that the amino group is consistently protonated. This prevents peak tailing and shifting retention times that can occur with pH fluctuations, thereby ensuring method robustness.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low UV cutoff, low viscosity, and excellent elution strength for a wide range of compounds. A gradient elution is employed to ensure that the main analyte peak is sharp and well-separated from any potential impurities with different polarities.
-
-
Detection (UV Absorbance): The pyridine ring is a chromophore that absorbs UV light. Detection at 254 nm provides a sensitive and linear response suitable for quantification.
Detailed Experimental Protocol: HPLC Method
1. Sample Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard.
- Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
- Prepare working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the same diluent.
- Prepare test samples by dissolving the substance in the diluent to achieve a target concentration within the calibration range (e.g., 25 µg/mL).
2. Chromatographic Conditions:
- Instrument: HPLC system with a UV detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with acetic acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program:
- 0-2 min: 20% B
- 2-10 min: 20% to 80% B
- 10-12 min: 80% B
- 12-12.1 min: 80% to 20% B
- 12.1-15 min: 20% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is a regulatory requirement that ensures an analytical procedure is suitable for its intended purpose.[2][3] The following parameters must be assessed.
Caption: Workflow for HPLC Method Validation based on ICH Guidelines.
Table 1: Validation Parameters and Acceptance Criteria
| Validation Parameter | Test | Acceptance Criteria | Reference |
| Specificity | Analyze blank, placebo, and spiked samples. | The analyte peak should be free from interference from other components. Peak purity index > 0.99. | [4] |
| Linearity | Analyze 5-6 concentrations across the expected range. | Correlation coefficient (R²) ≥ 0.99. | [4] |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the test concentration for assay. | [5] |
| Accuracy | Spike known amounts of analyte into a blank matrix at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% - 102.0%. | [6] |
| Precision | Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. | [6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio method. | S/N ratio of 3:1. | [5] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio method. | S/N ratio of 10:1. | [5] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, pH ±0.2 units, column temp ±5°C). | System suitability parameters must pass. No significant change in results. | [6] |
Part 2: Comparative Analysis with Alternative Methods
While HPLC is a powerful tool, alternative methods may be more suitable depending on the analytical objective, sample matrix, and required sensitivity.
Caption: Decision tree for selecting an appropriate analytical method.
Alternative 1: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.
-
Principle & Applicability: For this compound, direct analysis by GC is challenging due to the polar amino group, which can cause poor peak shape and adsorption on the column. Therefore, derivatization (e.g., silylation or acylation of the amino group) is typically required to increase volatility and thermal stability.[7] GC is particularly useful for identifying volatile process-related impurities.
Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.
-
Principle & Applicability: This technique is ideal for bioanalytical studies (e.g., measuring drug levels in plasma) or detecting trace-level impurities and degradation products.[8][9] The mass spectrometer can selectively monitor a specific parent-to-daughter ion transition for the analyte, effectively eliminating matrix interference and providing significantly lower detection limits than UV.
-
Supporting Data: Methods for analyzing highly polar pesticides, which share characteristics with the target analyte, heavily rely on LC-MS/MS for its sensitivity and ability to handle complex food or environmental matrices.[8][10][11]
Performance Comparison
Table 2: Comparison of HPLC, GC, and LC-MS/MS Methods
| Parameter | HPLC-UV (Proposed Method) | Gas Chromatography (GC-FID/MS) | LC-MS/MS |
| Primary Application | Routine QC, purity assessment, stability testing. | Analysis of volatile impurities, process control. | Trace-level quantification, bioanalysis, impurity ID. |
| Sensitivity (LOQ) | Moderate (e.g., ~0.1 - 1 µg/mL). | Moderate to High (analyte dependent). | Very High (e.g., pg/mL to ng/mL).[10] |
| Selectivity | Good; based on chromatographic retention and UV absorbance. | Good; based on retention time and mass spectrum (if MS detector). | Excellent; based on retention time and specific mass transitions (MRM). |
| Sample Preparation | Simple dissolution. | Often requires derivatization to increase volatility.[7] | Simple dissolution; may require solid-phase extraction (SPE) for complex matrices.[12] |
| Instrument Cost | Low to Moderate. | Low to Moderate. | High. |
| Method Robustness | High; well-established technology. | Moderate; derivatization can add variability. | Moderate; susceptible to matrix effects and ion suppression. |
| Throughput | High. | Moderate to High. | High. |
Conclusion
The proposed validated RP-HPLC method offers a robust, precise, and cost-effective solution for the routine quantification of this compound in a quality control environment. Its performance, underpinned by a rigorous validation protocol compliant with ICH guidelines, ensures trustworthy and reproducible results.
For applications requiring the analysis of volatile impurities, GC with derivatization presents a viable, albeit more complex, alternative. For ultimate sensitivity and selectivity, particularly in complex biological or environmental matrices, LC-MS/MS is the superior choice. The selection of the optimal analytical method should therefore be guided by the specific requirements of the analysis, including the desired sensitivity, sample matrix, and available resources.
References
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Analysis of highly polar pesticides in foods by LC-MS/MS - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Steps for HPLC Method Validation - Pharmaguideline. (2024). Pharmaguideline. [Link]
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Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. (2019). Agilent. [Link]
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Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. (2014). MDPI. [Link]
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ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
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Optimal Separation of Polar Anionic Pesticides from Fruits and Vegetables with HPLC Column Selectivity. (2023). LCGC International. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. [Link]
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Analytical Methods for Determining Pyridine in Biological Materials. (1992). National Center for Biotechnology Information. [Link]
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How can I analyze amino acid Methyl Ester in GC? (2015). ResearchGate. [Link]
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Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.). National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Comparative Guide to GC-MS and LC-MS/MS for the Analysis of 4-Amino-3-chloropicolinic Acid Residues
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of herbicide residues is paramount. 4-Amino-3-chloropicolinic acid, a compound closely related to the herbicide Picloram, requires sensitive and robust analytical methods for its detection in various matrices. This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of picolinic acid residues, with a focus on the methyl ester form often analyzed by GC-MS.
The choice between GC-MS and LC-MS/MS is not merely a matter of instrument availability; it is a strategic decision based on the analyte's physicochemical properties, the sample matrix, required sensitivity, and desired sample throughput. This guide will delve into the causality behind experimental choices for each technique, offering field-proven insights to ensure trustworthy and accurate results.
The GC-MS Approach: A Classic Technique Requiring Derivatization
Gas chromatography is a powerful separation technique, but it is fundamentally limited to analytes that are volatile and thermally stable. 4-Amino-3-chloropicolinic acid, like many acidic herbicides, is a polar, non-volatile molecule. To make it amenable to GC analysis, a crucial chemical modification step—derivatization—is required.[1] This process converts the polar carboxylic acid group into a less polar, more volatile ester, typically a methyl ester.[1][2]
The "Why" of Derivatization
The primary goal of derivatization in this context is to increase the analyte's volatility, allowing it to be vaporized in the GC inlet and travel through the analytical column. Esterification, specifically methylation, is a common and effective strategy.[1] Reagents like diazomethane or methanol with a catalyst (e.g., boron trifluoride or hydrochloric acid) are frequently used.[1] While effective, it's important to note that derivatization adds a step to the sample preparation workflow, which can introduce variability if not carefully controlled.
Experimental Workflow for GC-MS Analysis
The entire process, from sample receipt to final data analysis, is a self-validating system where each step is critical for the integrity of the final result.
Caption: GC-MS analytical workflow for 4-Amino-3-chloropicolinic acid.
Detailed GC-MS Protocol
-
Sample Extraction:
-
Soil: Extraction can be performed using a methanol/water solution, followed by sonication and centrifugation to separate the extract.[3]
-
Water: Samples may be acidified and extracted via liquid-liquid extraction with a solvent like methylene chloride or concentrated using Solid Phase Extraction (SPE) cartridges.[1][3]
-
-
Cleanup: The crude extract is often passed through an SPE cartridge (e.g., C18 or anion exchange) to remove matrix components that could interfere with the analysis.[3][4]
-
Derivatization (Methanol Esterification):
-
The cleaned extract is evaporated to dryness.
-
A reagent such as 14% Boron Trifluoride in methanol is added.
-
The mixture is heated (e.g., at 60°C for 30 minutes) to form the methyl ester.
-
After cooling, the derivative is extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used.
-
Injection: A splitless injection is often employed for trace analysis to maximize the amount of analyte reaching the column.
-
Oven Program: A temperature gradient is used to separate the analyte from other components, e.g., starting at 50°C and ramping to 210°C.[1]
-
MS Detection: Electron Ionization (EI) is the standard ionization technique. For high sensitivity and selectivity, Selected Ion Monitoring (SIM) is used, where the mass spectrometer is set to detect only specific ions characteristic of the 4-Amino-3-chloropicolinic Acid Methyl Ester.
-
The LC-MS/MS Alternative: Direct Analysis with High Sensitivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a dominant technique for pesticide residue analysis, largely because it can analyze many polar and thermally labile compounds directly, without the need for derivatization.[5][6] For 4-Amino-3-chloropicolinic acid, this is a significant advantage.
The Power of Direct Analysis
By eliminating the derivatization step, the LC-MS/MS workflow is simplified, reducing potential sources of error and often increasing sample throughput.[2] The technique combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer.[7]
Detailed LC-MS/MS Protocol
-
Sample Extraction:
-
Extraction protocols are often simpler. A popular method is the QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") approach, which typically involves extraction with acetonitrile and a salt mixture.[7] For water samples, a simple "dilute-and-shoot" approach may be possible after acidification, or online SPE can be used for pre-concentration.[4][8]
-
-
LC Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid), is used to achieve separation.[9]
-
-
MS/MS Detection:
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds, is used to generate ions.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is employed. A specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process is highly specific and significantly reduces background noise, leading to very low detection limits.
-
Performance Comparison: GC-MS vs. LC-MS/MS
The choice of technique depends on a careful evaluation of their respective strengths and weaknesses for this specific application.
| Performance Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Analysis) | Rationale & Insights |
| Limit of Quantification (LOQ) | Typically in the low ppb (µg/kg) range. | Can achieve sub-ppb (µg/kg) levels. | LC-MS/MS generally offers superior sensitivity due to the high specificity of MRM and lower chemical noise.[5][6] |
| Sample Preparation Complexity | High (multi-step: extraction, cleanup, derivatization).[1] | Moderate to Low (e.g., QuEChERS or dilute-and-shoot).[7] | The elimination of the derivatization step makes the LC-MS/MS workflow faster and less prone to variability.[2] |
| Selectivity & Specificity | Good (based on retention time and mass spectrum). | Excellent (based on retention time and two or more MRM transitions). | The use of MRM in tandem MS provides a higher degree of confidence in analyte identification compared to SIM in single-quadrupole GC-MS.[10] |
| Matrix Effects | Generally lower, as non-volatile matrix components are often removed during cleanup or do not elute from the GC column. | Can be significant (ion suppression or enhancement in the ESI source). | Careful method development, matrix-matched calibration, and the use of isotopically labeled internal standards are often necessary to mitigate matrix effects in LC-MS/MS. |
| Sample Throughput | Lower, due to longer sample preparation time. | Higher, due to simpler sample preparation and often faster chromatographic run times (especially with UPLC). | For labs analyzing a large number of samples, the efficiency of LC-MS/MS is a major advantage. |
| Cost & Maintenance | Lower initial instrument cost. Robust and well-established technology. | Higher initial instrument cost. Can require more specialized maintenance. | While the initial investment is higher, the increased throughput and reduced solvent/reagent consumption of modern LC-MS/MS systems can offset costs over time. |
Conclusion and Recommendation
As a Senior Application Scientist, my recommendation is guided by the specific goals of the analysis.
Choose GC-MS when:
-
You are working in a lab with existing, well-established GC-MS instrumentation and expertise.
-
The required detection limits are within the low ppb range.
-
Sample throughput is not the primary concern.
-
You are analyzing relatively clean matrices where extensive cleanup is not required.
Choose LC-MS/MS when:
-
The highest sensitivity (sub-ppb levels) is required to meet stringent regulatory limits.
-
High sample throughput is a critical operational need.
-
You are analyzing complex matrices (e.g., food, tissue) where the specificity of MRM is necessary to overcome interferences.
-
You wish to develop a multi-residue method that includes other polar herbicides not amenable to GC-MS without derivatization.[5]
For the analysis of 4-Amino-3-chloropicolinic acid residues, LC-MS/MS is generally the superior technique . Its ability to analyze the compound directly, coupled with its exceptional sensitivity and selectivity, aligns better with the demands of modern residue analysis.[5][6] While GC-MS remains a viable and powerful tool, the additional complexity and potential for variability introduced by the derivatization step make it a less efficient choice for this particular analyte in a high-throughput, regulatory, or research environment.
References
- Unknown. (n.d.). SOLlD-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WAER AND SOIL SAMPLES FOR HPLC.
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Tian, Y., Liu, X., Dong, F., Xu, J., Lu, C., Kong, Z., & Zheng, Y. (2012). Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 95(2), 554–559. Retrieved from [Link]
-
Alder, L., Greulich, K., Kempe, G., & Vieth, B. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? Mass Spectrometry Reviews, 25(6), 838–865. Retrieved from [Link]
-
Tian, Y., et al. (n.d.). Simultaneous Determination of Aminopyralid, Clopyralid, and Picloram Residues in Vegetables and Fruits Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Alder, L., Greulich, K., Kempe, G., & Vieth, B. (2006). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. Mass spectrometry reviews, 25(6), 838-65. Retrieved from [Link]
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Tian, Y., et al. (2012). Simultaneous Determination of Aminopyralid, Clopyralid, and Picloram Residues in Vegetables and Fruits Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 95(2), 554-559. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to LC-MS/MS and GC-MS Methods for Trifluralin Residue Analysis.
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Neary, D. G., & Mize, M. J. M. W. J. L. (1984). Determination of picloram in soil and water by reversed-phase liquid chromatography. Archives of Environmental Contamination and Toxicology, 13(2), 231-235. Retrieved from [Link]
- US EPA. (n.d.). ECM for Picloram & Clopyralid in Soil - MRID 49753805.
-
Alder, L., et al. (n.d.). Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS?. ResearchGate. Retrieved from [Link]
- Affinisep. (n.d.). Application note aminopyralid clopyralid picloram in large water volumes using AttractSPE® Disks.
- Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER.
- Unknown. (n.d.). GC/MS/MS Pesticide Residue Analysis.
- Norris, L. A., & Newton, M. (1982). Accuracy and Precision of Analyses for 2,4-D and Picloram in Streamwater by Ten Contract Laboratories. Journal of the Association of Official Analytical Chemists, 65(4), 982-986.
-
Spadaro, A., et al. (2022). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. Molecules, 27(19), 6296. Retrieved from [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. IARC monographs on the evaluation of carcinogenic risks to humans, 53, 481–492. Retrieved from [Link]
- Unknown. (2020). Analytical method development for combination pesticides of picloram and fluroxypyr by reverse phase High Performance Liquid Chr. International Journal of Advance Research, Ideas and Innovations in Technology.
-
Rahman, M. M. (2005, March 1). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification. American Laboratory. Retrieved from [Link]
- Agilent. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment.
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A Comparative Guide to the Herbicidal Efficacy of Picolinic Acid Derivatives
This guide provides a comprehensive comparative analysis of the herbicidal efficacy of picolinic acid derivatives, a significant class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the nuanced differences in their mechanism of action, weed control spectrum, and application parameters. We will explore both foundational and novel derivatives, supported by experimental data and detailed protocols to empower your research and development efforts.
Introduction: The Enduring Significance of Picolinic Acid Herbicides
Picolinic acid derivatives represent a cornerstone of modern agriculture and land management, prized for their selective control of broadleaf weeds in various grass crops and non-cropland areas.[1] First introduced in the 1960s with picloram, this family of herbicides functions by mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA), leading to uncontrolled and lethal growth in susceptible species.[1][2][3]
The core structure, a pyridinecarboxylic acid, has been subject to extensive modification over the decades, leading to a range of derivatives with distinct properties. This guide will compare the efficacy and characteristics of key picolinic acid herbicides, including:
-
Picloram: The foundational compound, known for its high activity and soil persistence.[2][4]
-
Clopyralid: Valued for its efficacy against a narrower spectrum of weeds, particularly in the Asteraceae family, and its use in sensitive crops.[4]
-
Aminopyralid: A more recent derivative developed from picloram, offering improved control at lower application rates.[5]
-
Novel Aryl & Heteroaryl Picolinates: Including compounds like halauxifen-methyl and florpyrauxifen-benzyl, and experimental derivatives that represent the cutting edge of picolinic acid herbicide research, designed for enhanced activity and broader weed spectrums.[5][6][7]
Understanding the subtle yet critical differences between these molecules is paramount for selecting the appropriate tool for a given application, managing herbicide resistance, and designing the next generation of effective weed control agents.
Mechanism of Action: Hijacking the Auxin Signaling Pathway
Picolinic acid derivatives exert their herbicidal effects by acting as synthetic mimics of the plant hormone auxin.[3][8] Unlike natural IAA, which is tightly regulated and rapidly degraded by the plant, these synthetic auxins are highly stable, leading to a persistent and overwhelming hormonal signal.[8] This causes a cascade of physiological disruptions, including epinastic growth, stem twisting, and ultimately, plant death.
The core mechanism involves the auxin signaling pathway, which is initiated by the binding of an auxin molecule to a receptor complex.
-
Perception and Binding: In dicot plants, the primary auxin receptors are a family of F-box proteins, most notably Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-box (AFB) proteins.[8] While IAA and older synthetic auxins like 2,4-D bind effectively to TIR1, many picolinic acid derivatives show a preferential and stronger binding affinity for specific AFB proteins, such as AFB5.[5][6][9]
-
De-repression of Auxin-Response Genes: The binding of the herbicide to the TIR1/AFB receptor stabilizes an interaction with transcriptional repressor proteins known as Aux/IAA.[8] This targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome.[8]
-
Uncontrolled Gene Expression: The degradation of the Aux/IAA repressor frees up Auxin Response Factors (ARFs), which are transcription factors that then activate a wide array of auxin-responsive genes.[8] This sustained, high-level gene expression leads to the overproduction of ethylene and abscisic acid (ABA), disrupting cellular homeostasis and causing the classic symptoms of auxin herbicide injury.[8][10]
The following diagram illustrates this critical signaling pathway.
Comparative Efficacy and Physicochemical Properties
While all picolinic acid derivatives share a common mechanistic framework, their efficacy is dictated by differences in structure, which influence their potency, weed spectrum, uptake, translocation, and soil behavior.
| Feature | Picloram | Clopyralid | Aminopyralid | Novel 6-Aryl Picolinates (e.g., Halauxifen) |
| Typical Application Rate | 125–1120 g/ha[5][7] | 105–500 g/ha[5][7] | 5–120 g/ha[5] | Often lower than traditional picolinates. |
| Weed Control Spectrum | Very broad spectrum of broadleaf weeds, including deep-rooted perennials.[2][4] | More selective, primarily targeting Asteraceae (thistles), Fabaceae (legumes), and Polygonaceae.[4] | Broad spectrum, similar to or exceeding picloram on many species.[11] | Broad spectrum, often with enhanced activity on key problematic weeds.[7][12] |
| Uptake & Translocation | Absorbed by roots and foliage; effective translocation. Slower absorption than clopyralid.[13] | Rapid foliar absorption and translocation.[11] More efficient translocation than aminopyralid.[11] | Absorbed by roots and foliage. Slower absorption but effective translocation.[11] | Designed for efficient uptake and translocation. |
| Soil Persistence (Half-life) | High persistence (can be >1 year), leading to carryover concerns for subsequent crops.[4][14][15] | Moderate persistence. Less risk of carryover than picloram.[14] | Moderate to high persistence, variable by soil type.[15] | Generally designed for faster degradation to reduce environmental load. |
| Primary Receptor Affinity | TIR1/AFB family | AFB5[9] | TIR1/AFB family | Primarily AFB5, often with higher binding affinity than older compounds.[6][9] |
| Key Advantages | High efficacy on tough perennials. | Excellent crop safety in specific systems; key for thistle control. | High potency at low use rates; favorable toxicological profile.[14] | High potency, potential to manage resistant weeds, improved crop safety profiles. |
| Key Limitations | Significant crop rotation restrictions due to soil residue.[4] | Narrower weed spectrum. | Can cause injury to sensitive crops (legumes, vegetables) via soil residue or contaminated manure.[14] | Still under investigation; potential for new resistance development. |
Disclaimer: The values and characteristics presented are generalized. Actual performance is highly dependent on environmental conditions, soil type, weed species, and growth stage.
Experimental Protocols for Efficacy Evaluation
To ensure trustworthy and reproducible results, standardized protocols are essential. The following sections detail robust methodologies for assessing the herbicidal efficacy of picolinic acid derivatives.
Protocol 1: Greenhouse Whole-Plant Dose-Response Bioassay
This protocol is foundational for determining the relative potency of different herbicides by calculating the effective dose required to achieve a 50% reduction in plant growth (ED₅₀).
Causality: A dose-response assay is critical because it moves beyond a simple "lethal vs. non-lethal" observation. It quantifies potency, allowing for direct, statistical comparison between compounds and species. The logarithmic spacing of doses ensures that the most informative parts of the response curve (the transition from low to high effect) are captured.
Methodology:
-
Plant Propagation:
-
Select target weed species (e.g., Amaranthus retroflexus - Redroot Pigweed, Chenopodium album - Common Lambsquarters, Brassica napus - Canola).
-
Sow seeds in 10 cm pots filled with a sterile potting medium.
-
Grow in a controlled greenhouse environment (e.g., 25°C/20°C day/night, 16-hour photoperiod) until plants reach the 2-4 true leaf stage. This ensures uniform plant size and developmental stage, minimizing variability.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of each picolinic acid derivative.
-
Create a series of 8-10 dilutions to achieve a logarithmic dose range that is expected to span from no effect to 100% plant death. Include a "zero-dose" control treated only with the carrier solution.
-
Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage. A typical application volume is 200 L/ha.
-
-
Data Collection and Analysis:
-
Maintain plants in the greenhouse for 14-21 days post-application.
-
Visually assess plant injury at set intervals (e.g., 7 and 14 days) on a scale of 0% (no effect) to 100% (plant death).
-
At the end of the experiment, harvest the above-ground biomass for each plant.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Analyze the data using a statistical software package (e.g., R with the 'drc' package) to fit a log-logistic dose-response curve to the biomass data. From this curve, calculate the ED₅₀ value for each herbicide-species combination.
-
The following diagram outlines this experimental workflow.
Protocol 2: Foliar Uptake and Translocation Study using Radiolabeled Compounds
This advanced protocol quantifies the rate and extent of herbicide absorption and movement within the plant, which are key drivers of overall efficacy.
Causality: Efficacy is not just about potency at the target site; it's also about whether the herbicide can reach the target site. A highly potent molecule is useless if it is not absorbed by the leaves or becomes trapped in the treated leaf. This method uses a radiolabel (e.g., ¹⁴C) as an unambiguous tracer to follow the herbicide's fate.
Methodology:
-
Plant Preparation: Grow plants to the 2-4 leaf stage as described in Protocol 1.
-
Application of Radiolabeled Herbicide:
-
Select a single, recently expanded leaf on each plant for treatment.
-
Prepare a treatment solution containing a known concentration and specific activity of the ¹⁴C-labeled herbicide. Include a non-ionic surfactant to facilitate absorption, mimicking field formulations.
-
Apply a precise volume (e.g., 10 µL) of the solution as discrete droplets to the adaxial surface of the selected leaf.
-
-
Time-Course Harvest: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours). A time course is crucial to understand the dynamics of uptake and translocation.
-
Sample Processing:
-
At each harvest point, carefully excise the treated leaf. Wash the leaf surface with a 10% methanol solution to recover unabsorbed herbicide.
-
Section the rest of the plant into different parts: tissue above the treated leaf, tissue below the treated leaf, and roots.
-
Analyze the ¹⁴C content in the leaf wash and in each plant section using Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
Calculate the percentage of applied ¹⁴C that was absorbed (Total applied minus amount in leaf wash).
-
Calculate the percentage of absorbed ¹⁴C that was translocated out of the treated leaf and its distribution among the different plant parts.
-
Compare these values across different picolinic acid derivatives to understand their relative mobility. For instance, studies have shown that clopyralid is absorbed more rapidly and translocated more extensively than aminopyralid in Canada thistle.[11]
-
The Frontier: Novel Picolinic Acid Derivatives
The field of herbicide discovery is dynamic, driven by the need to manage herbicide resistance and meet evolving regulatory standards. Recent research has focused on modifying the 6-position of the picolinic acid ring, traditionally occupied by a chlorine atom in compounds like picloram and clopyralid.
By introducing substituted aryl, pyrazolyl, or indazolyl groups at this position, scientists have developed novel derivatives with significantly enhanced herbicidal activity.[2][5][6][10][12] For example, certain 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have demonstrated post-emergence herbicidal activity superior to picloram at similar application rates.[5][6] These novel compounds often exhibit a strong binding affinity to the AFB5 receptor, and some may even possess different modes of action, such as inducing the upregulation of defense genes and increasing jasmonic acid content, potentially offering a new tool to combat resistance.[16][17]
Conclusion and Future Outlook
The picolinic acid family of herbicides is a testament to the power of chemical optimization. From the broad-spectrum, persistent nature of picloram to the selective and lower-use-rate profile of aminopyralid, each derivative offers a distinct set of advantages and limitations.
Key Takeaways for Researchers:
-
Selection is Application-Dependent: The choice between picloram, clopyralid, and aminopyralid depends on the target weed spectrum, crop system, and tolerance for soil persistence.
-
Mechanism is Nuanced: While all are synthetic auxins, differences in receptor affinity (e.g., AFB5 vs. TIR1) can influence species selectivity and overall efficacy.
-
The Future is in Novel Structures: The development of 6-aryl and 6-heteroaryl picolinates is the most promising avenue for future discovery. These compounds offer the potential for ultra-high potency, broader weed control, and novel physiological effects that could help overcome existing resistance issues.
Future research should continue to focus on structure-activity relationships, elucidating the precise interactions with receptor proteins, and understanding the environmental fate of these next-generation herbicides. By combining robust bioassays with advanced molecular techniques, the scientific community can continue to develop effective and sustainable weed management solutions.
References
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A Comparative Toxicological Assessment of 4-Amino-3-chloropicolinic Acid Methyl Ester and Other Leading Herbicides
This guide provides a comprehensive toxicological comparison of 4-Amino-3-chloropicolinic Acid Methyl Ester, a synthetic auxin herbicide, against other widely used herbicides with different modes of action. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the relative toxicity profiles, supported by experimental data and standardized testing protocols.
Introduction to this compound
This compound is a member of the pyridine carboxylic acid chemical family and functions as a synthetic auxin herbicide.[1] Its mode of action mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[1][2] It is important to note that in biological systems, the methyl ester form is rapidly metabolized to its parent acid, aminocyclopyrachlor.[3] Consequently, the toxicological data for aminocyclopyrachlor is used to represent the toxicity profile of the methyl ester.[3][4]
This guide will compare the toxicity of this compound (represented by aminocyclopyrachlor data) with four other major herbicides: Glyphosate, 2,4-D (a phenoxycarboxylic acid), Dicamba (a benzoic acid), and Atrazine (a photosynthesis inhibitor). This comparative approach allows for a nuanced understanding of its relative safety profile within the broader context of commonly used agricultural chemicals.
Comparative Toxicity Analysis
The following tables summarize the acute toxicity data for 4-Amino-3-chloropicolinic Acid and the selected comparator herbicides. The data is presented for mammalian, avian, and aquatic organisms to provide a broad overview of their potential environmental and health impacts.
Acute Mammalian and Avian Toxicity
The acute toxicity is typically measured by the LD50 (Lethal Dose, 50%), which is the dose of a substance required to kill 50% of a test population. A higher LD50 value indicates lower acute toxicity.
| Herbicide | Chemical Family | Acute Oral LD50 (Rat) (mg/kg) | Acute Dermal LD50 (Rat/Rabbit) (mg/kg) | Avian Acute Oral LD50 (mg/kg) |
| 4-Amino-3-chloropicolinic Acid | Pyridine Carboxylic Acid | > 5000[5] | > 5000[5] | > 2250 |
| Glyphosate | Glycine Derivative | > 5000 | > 5000 | > 2000 |
| 2,4-D | Phenoxy Carboxylic Acid | 639 - 1646[6] | > 2000[6] | > 1000 |
| Dicamba | Benzoic Acid | 2740[7][8] | > 2000[7] | > 2510[7] |
| Atrazine | Triazine | 1869 - 3090 | > 3100 | > 2000 |
Data compiled from various sources. Specific citations are provided in the text.
From this data, 4-Amino-3-chloropicolinic Acid exhibits very low acute toxicity to mammals via both oral and dermal routes of exposure, comparable to Glyphosate.[5] Both 2,4-D and Atrazine show moderate acute oral toxicity in rats, while Dicamba falls in between.[6][7][8]
Aquatic Ecotoxicity
The ecotoxicity in aquatic environments is assessed using metrics like the LC50 (Lethal Concentration, 50%) for fish and the EC50 (Effective Concentration, 50%) for aquatic invertebrates like Daphnia sp., which measures the concentration causing immobilization in 50% of the test population.
| Herbicide | Fish 96-hour LC50 (mg/L) | Daphnia sp. 48-hour EC50 (mg/L) |
| 4-Amino-3-chloropicolinic Acid | > 120 | > 120 |
| Glyphosate | > 100 | > 100 |
| 2,4-D | > 100 (amine salts)[9] | > 100 (amine salts)[9] |
| Dicamba | > 100[10] | > 100[10] |
| Atrazine | > 100 | 6.9 - 29 |
Data compiled from various sources. Specific citations are provided in the text.
4-Amino-3-chloropicolinic Acid demonstrates low toxicity to both fish and aquatic invertebrates.[11] This is in line with the aquatic toxicity profiles of Glyphosate, the amine salt forms of 2,4-D, and Dicamba under acute exposure scenarios.[9][10] Atrazine, however, shows a higher toxicity to aquatic invertebrates.[12] It's important to recognize that the ester forms of 2,4-D can be significantly more toxic to aquatic life than the amine salt forms.[13]
Experimental Protocols for Toxicity Assessment
To ensure the reliability and comparability of toxicity data, standardized test guidelines are followed. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.[14][15][16][17]
Methodology:
-
Animal Selection: Healthy, young adult rodents (typically rats), from a single strain are used.[15]
-
Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.[15] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Stepwise Procedure:
-
A single animal is dosed at the starting dose level.
-
If the animal survives, two more animals are dosed at the same level.
-
If mortality occurs, the next lower fixed dose level is used for the next set of animals.
-
This process continues until a dose that causes mortality or a dose that causes no mortality is identified.
-
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[15]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Causality Behind Experimental Choices: The stepwise procedure is a key feature of this guideline, designed to minimize animal usage while still providing sufficient information for hazard classification. The 14-day observation period is critical for observing delayed toxic effects.
Diagram of OECD 423 Workflow
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Fish, Acute Toxicity Test (OECD 203)
This guideline outlines a method to assess the acute toxicity of chemicals to fish. [18][19][20][21][22] Methodology:
-
Test Species: A variety of fish species can be used, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss). [19]2. Test Concentrations: Fish are exposed to at least five concentrations of the test substance in a geometric series, plus a control. [21]3. Exposure Period: The exposure duration is 96 hours. [18][19]The test can be static or semi-static (with renewal of the test solution).
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. [18][19]5. Data Analysis: The LC50 at 96 hours is determined, which is the concentration that is lethal to 50% of the fish. [18] Causality Behind Experimental Choices: The 96-hour exposure period is a standard for acute fish toxicity tests. The use of multiple concentrations allows for the establishment of a concentration-response curve. The choice of fish species can depend on regional regulatory requirements and the specific properties of the test substance.
Diagram of OECD 203 Workflow
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A Comparative Guide to the Structure-Activity Relationship of Substituted Picolinic Acid Herbicides
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted picolinic acid herbicides. It is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering an in-depth comparison of the performance of various analogs and the underlying scientific principles that govern their efficacy.
Introduction to Picolinic Acid Herbicides
Picolinic acids represent a significant class of synthetic auxin herbicides, playing a crucial role in modern agriculture for the selective control of broadleaf weeds.[1][2][3] Their discovery dates back to the 1940s with the development of compounds like picloram.[4] Over the decades, extensive research has led to the introduction of several commercial herbicides, including clopyralid, aminopyralid, and more recently, the arylpicolinates halauxifen-methyl and florpyrauxifen-benzyl.[4][5][6] These herbicides are valued for their systemic action, broad weed control spectrum, and effectiveness against some herbicide-resistant weeds.[1][2][3] The continuous evolution of picolinic acid herbicides is driven by the need for improved efficacy, crop selectivity, and environmental safety profiles, making a thorough understanding of their SAR a critical aspect of new herbicide discovery.
Mechanism of Action: Synthetic Auxins Targeting AFB5
Picolinic acid herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death.[4] While they induce physiological responses similar to IAA, their molecular mode of action is distinct. Unlike IAA, which primarily binds to the TIR1 (Transport Inhibitor Response 1) receptor, picolinic acid herbicides selectively bind to the AFB5 (Auxin Signaling F-box 5) protein, a specific member of the F-box protein family of auxin receptors.[5][6][7] This binding event initiates a cascade of downstream signaling that leads to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes, causing the characteristic herbicidal symptoms.[4] Molecular docking studies have been instrumental in elucidating the binding interactions between picolinic acid derivatives and the AFB5 receptor, guiding the design of more potent molecules.[5][6][7]
Caption: Mechanism of action of picolinic acid herbicides.
Core Structure-Activity Relationship (SAR) Analysis
The herbicidal activity of picolinic acids is profoundly influenced by the nature and position of substituents on the pyridine ring. Modern research has focused on modifying the core structure of established herbicides like picloram and clopyralid to discover novel compounds with enhanced properties.
Substitutions at the 6-Position: A Gateway to Novel Herbicides
A pivotal strategy in the development of new picolinic acid herbicides has been the replacement of the chlorine atom at the 6-position with bulky aryl-substituted heterocyclic rings, such as pyrazole and indazole.[1][4][5] This modification has led to the discovery of compounds with significantly improved herbicidal activity and a broader weed control spectrum compared to their predecessors.[1][5]
-
Aryl-Substituted Pyrazolyl Groups: The introduction of a phenyl-substituted pyrazolyl group at the 6-position has proven to be a highly successful strategy. The nature and position of substituents on this phenyl ring are critical for activity.
-
Electron-withdrawing vs. Electron-donating Groups: Generally, compounds with halogen-substituted phenyl rings exhibit better herbicidal activities than those with alkyl-substituted phenyl rings.[5] However, both strong electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring can decrease inhibitory activity.[1]
-
Positional Effects: Substituents at the 2- and 4-positions of the phenyl ring in the pyrazole fragment tend to confer superior inhibitory activity compared to substitutions at the 3-position.[1] For instance, methyl or methoxy groups at the ortho position of the phenyl ring lead to high inhibitory activity.[8]
-
-
Indazolyl Groups: Replacing the pyrazolyl group with an indazolyl group has also yielded potent herbicides. Similar to the pyrazolyl derivatives, the substitution pattern on the indazole ring is crucial. Compounds with electron-withdrawing substituents on the indazole ring and substitutions at the 4-position generally show better activity.[4]
Substitutions on the Picolinic Acid Ring
The substituents on the picolinic acid core at the 3, 4, and 5-positions also play a significant role in determining the herbicidal profile.
-
4-Amino Group: The presence of a 4-amino group is a common feature in many potent picolinic acid herbicides, including picloram and aminopyralid, and is generally considered important for activity.
-
Halogenation at 3- and 5-Positions: Dichlorination at the 3 and 5-positions, as seen in many novel synthetic analogs, is a key structural feature contributing to high herbicidal efficacy.[9][10]
Quantitative Structure-Activity Relationship (QSAR) Insights
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to further understand the SAR of picolinic acid herbicides.[5] These models, which correlate the 3D structural features of the molecules with their biological activity, have been instrumental in guiding the synthesis of new derivatives with optimized herbicidal potency.[5]
Comparative Performance Analysis
The ultimate validation of novel herbicide candidates lies in their performance relative to existing commercial standards. The following tables summarize the comparative herbicidal activity of various substituted picolinic acid derivatives against key weed species.
Table 1: Comparative Root Growth Inhibition of Substituted Picolinic Acids in Arabidopsis thaliana
| Compound | Substituent at 6-Position | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| V-7 | 4-amino-3,5-dichloro-6-(5-(2-fluorophenyl)-1H-pyrazol-1-yl) | ~0.02 | Halauxifen-methyl | ~0.9 | [5][6] |
| c5 | 3-chloro-6-(1H-pyrazol-1-yl) | ~0.1 | Clopyralid | ~2.7 | [7] |
| F1 | 4-amino-3,5-dichloro-6-(5-(2-methylphenyl)-1H-pyrazol-1-yl) | 0.44 | Picloram | >10 | [8] |
| F17 | 4-amino-3,5-dichloro-6-(5-(2-methoxyphenyl)-1H-pyrazol-1-yl) | 0.48 | Picloram | >10 | [8] |
Table 2: Post-Emergence Herbicidal Activity of Novel Picolinic Acids Compared to Commercial Standards
| Compound | Application Rate (g/ha) | Weed Species | % Inhibition | Reference Compound | % Inhibition | Reference |
| V-8 | 300 | Amaranthus retroflexus | >90% | Picloram | ~80% | [5][6] |
| c5 | 400 | Chenopodium album | >90% | Clopyralid | ~70% | [7] |
| Most 6-indazolyl derivatives | 250 | Amaranthus retroflexus | 100% | Picloram | Not specified | [4] |
| Most 6-indazolyl derivatives | 250 | Chenopodium album | 100% | Picloram | Not specified | [4] |
Experimental Protocols
The discovery and evaluation of novel picolinic acid herbicides involve a systematic workflow of chemical synthesis and biological testing.
Generalized Synthesis of 6-Aryl-Substituted Picolinic Acids
-
Starting Material: Begin with a commercially available substituted 2-trichloromethylpyridine.
-
Hydrolysis: Hydrolyze the trichloromethyl group to a carboxylic acid using a strong acid (e.g., sulfuric acid) to form the picolinic acid core.
-
Nucleophilic Aromatic Substitution: React the resulting 6-chloro-picolinic acid derivative with a substituted aryl-pyrazole or aryl-indazole in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF) to introduce the aryl-heterocycle at the 6-position.
-
Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using analytical methods like NMR and mass spectrometry.
Greenhouse Bioassay for Post-Emergence Herbicidal Activity
-
Plant Cultivation: Grow target weed species in pots containing a suitable soil mix in a greenhouse under controlled conditions (temperature, light, humidity).
-
Herbicide Application: At the 2-3 leaf stage, apply the synthesized compounds, formulated as an emulsifiable concentrate or a water-dispersible granule, at various dosages using a laboratory sprayer. Include a commercial standard and an untreated control.
-
Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete kill).
-
Data Analysis: Analyze the dose-response data to determine the effective dose for 50% growth inhibition (ED50) or other relevant parameters.
Caption: Experimental workflow for herbicide discovery.
Conclusion and Future Perspectives
The structure-activity relationship of substituted picolinic acid herbicides is a well-explored yet continually evolving field. The strategic modification of the picolinic acid scaffold, particularly at the 6-position with aryl-substituted heterocycles, has proven to be a fruitful approach for the discovery of novel herbicides with superior performance compared to established commercial products. Future research will likely focus on further optimizing these lead structures to enhance their herbicidal activity, broaden their weed control spectrum, improve crop safety, and ensure a favorable environmental profile. The integration of computational methods, such as molecular docking and QSAR, will continue to be invaluable in accelerating the design and discovery of the next generation of picolinic acid herbicides.
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A Researcher's Guide to Antibody Cross-Reactivity in Picolinate Herbicide Immunoassays
For researchers and professionals in drug development and environmental science, the accurate detection of picolinate herbicides is paramount. Immunoassays offer a rapid and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides an in-depth comparison of antibody cross-reactivity in immunoassays for the detection of common picolinate herbicides, offering insights into experimental design and data interpretation to ensure the integrity of your research.
The Challenge of Picolinate Herbicide Detection
Picolinate herbicides, a class of synthetic auxin herbicides, include compounds like aminopyralid, clopyralid, and picloram.[1][2][3][4][5] Their structural similarities pose a significant challenge for immunoassay development, as antibodies generated against one compound may exhibit cross-reactivity with others, leading to inaccurate quantification and false-positive results. Understanding and characterizing this cross-reactivity is therefore a critical step in validating any picolinate herbicide immunoassay.
Understanding the Key Players: Picolinate Herbicide Structures
The specificity of an antibody is fundamentally determined by its ability to recognize the unique three-dimensional structure of its target antigen. In the case of picolinate herbicides, the core pyridinecarboxylic acid structure is shared among many compounds, with variations in the substituent groups on the pyridine ring. These subtle differences are the key to developing specific antibodies.
Below are the chemical structures of three common picolinate herbicides:
-
Aminopyralid: 4-amino-3,6-dichloropyridine-2-carboxylic acid
-
Clopyralid: 3,6-dichloropyridine-2-carboxylic acid
-
Picloram: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid
The close structural resemblance between these molecules underscores the potential for antibody cross-reactivity.
Monoclonal vs. Polyclonal Antibodies: A Tale of Two Specificities
The choice between monoclonal and polyclonal antibodies is a critical decision in the development of any immunoassay, with significant implications for specificity and cross-reactivity.[6][7][8]
Monoclonal Antibodies (mAbs):
-
Origin: Derived from a single B-cell clone, meaning every antibody in the preparation is identical.[6][7]
-
Specificity: Highly specific to a single epitope on the target antigen.[6][7]
-
Cross-Reactivity: Generally exhibit lower cross-reactivity due to their uniform binding site.[7]
-
Consistency: Offer high batch-to-batch consistency, ensuring long-term assay reproducibility.[6]
Polyclonal Antibodies (pAbs):
-
Origin: A heterogeneous mixture of antibodies produced by different B-cell clones.[7]
-
Specificity: Recognize multiple epitopes on the target antigen.[7]
-
Cross-Reactivity: Can have higher cross-reactivity as the mixture may contain antibodies that recognize shared epitopes on related molecules.[7]
-
Signal Amplification: The ability to bind to multiple sites can sometimes lead to a stronger signal in certain assay formats.
For picolinate herbicide immunoassays, where specificity is paramount, monoclonal antibodies are often the preferred choice to minimize the risk of cross-reactivity with structurally similar herbicides.[9][10]
Quantifying Cross-Reactivity: The Competitive ELISA
The gold standard for determining the cross-reactivity of an antibody in a small molecule immunoassay is the competitive enzyme-linked immunosorbent assay (cELISA) . This technique allows for the quantitative assessment of how strongly an antibody binds to related compounds compared to its primary target.
Experimental Workflow: Competitive ELISA for Cross-Reactivity Analysis
The following diagram illustrates the workflow for a typical competitive ELISA designed to assess cross-reactivity.
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
Step-by-Step Protocol for Competitive ELISA
This protocol provides a detailed methodology for assessing the cross-reactivity of an antibody against picolinate herbicides.
Materials:
-
High-binding 96-well microtiter plates
-
Target picolinate herbicide standard (e.g., aminopyralid)
-
Potential cross-reacting picolinate herbicides (e.g., clopyralid, picloram) and other structurally related compounds
-
Primary antibody (monoclonal or polyclonal) against the target herbicide
-
Herbicide-protein conjugate for coating (e.g., aminopyralid-BSA)
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the herbicide-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.[11]
-
-
Washing:
-
Flick the plate to remove the coating solution.
-
Wash the plate three times with 200 µL of Wash Buffer per well.[11]
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[11]
-
-
Washing:
-
Wash the plate three times with Wash Buffer as described above.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target herbicide and each potential cross-reactant in Assay Buffer.
-
In a separate plate or tubes, mix 50 µL of each herbicide dilution with 50 µL of the primary antibody (at its optimal dilution in Assay Buffer).
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the antibody-herbicide mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at room temperature.[12]
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Addition and Signal Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.[12]
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the color development.[12]
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause 50% inhibition of the antibody binding (IC50) with the IC50 of the target analyte.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of Target Herbicide / IC50 of Cross-Reactant) x 100
A lower IC50 value indicates a higher affinity of the antibody for the compound.
Comparative Cross-Reactivity Data: A Synthesized Analysis
| Antibody Target | Antibody Type | Cross-Reactant | IC50 (ng/mL) | Cross-Reactivity (%) |
| Aminopyralid | Monoclonal | Aminopyralid | 5.2 | 100 |
| Clopyralid | 150.8 | 3.4 | ||
| Picloram | >1000 | <0.5 | ||
| Picolinic Acid | >5000 | <0.1 | ||
| Aminopyralid | Polyclonal | Aminopyralid | 8.5 | 100 |
| Clopyralid | 98.2 | 8.7 | ||
| Picloram | 850.6 | 1.0 | ||
| Picolinic Acid | >5000 | <0.2 | ||
| Clopyralid | Monoclonal | Clopyralid | 10.1 | 100 |
| Aminopyralid | 250.3 | 4.0 | ||
| Picloram | >2000 | <0.5 | ||
| Picolinic Acid | >5000 | <0.2 | ||
| Clopyralid | Polyclonal | Clopyralid | 15.7 | 100 |
| Aminopyralid | 180.5 | 8.7 | ||
| Picloram | 1200.1 | 1.3 | ||
| Picolinic Acid | >5000 | <0.3 | ||
| Picloram | Monoclonal | Picloram | 3.8 | 100 |
| Aminopyralid | 450.2 | 0.8 | ||
| Clopyralid | >1000 | <0.4 | ||
| Picolinic Acid | >5000 | <0.1 | ||
| Picloram | Polyclonal | Picloram | 6.2 | 100 |
| Aminopyralid | 310.7 | 2.0 | ||
| Clopyralid | 980.4 | 0.6 | ||
| Picolinic Acid | >5000 | <0.1 |
Note: This table is a representative example and does not reflect data from a single, direct comparative study. The IC50 values are hypothetical and intended for illustrative purposes.
From this synthesized data, a clear trend emerges: monoclonal antibodies consistently demonstrate higher specificity (lower cross-reactivity) compared to their polyclonal counterparts for the same target analyte. This is evident from the generally higher IC50 values and lower percentage cross-reactivity for non-target herbicides when using monoclonal antibodies.
The Role of Hapten Design in Antibody Specificity
The specificity of an antibody is not solely dependent on whether it is monoclonal or polyclonal; it is also heavily influenced by the design of the hapten used to generate the immune response.[11][12][13] Haptens are small molecules that are chemically coupled to a larger carrier protein to make them immunogenic. The site of conjugation on the picolinate herbicide molecule is critical. If the linker is attached at a position that is a key distinguishing feature between different picolinate herbicides, the resulting antibodies are more likely to be specific. Conversely, if the conjugation site is at a common structural feature, the antibodies may exhibit broader cross-reactivity.
Caption: The influence of hapten design on the generation of specific antibodies.
Conclusion and Best Practices
The development of reliable immunoassays for picolinate herbicides demands a thorough understanding and characterization of antibody cross-reactivity. This guide highlights the superior specificity of monoclonal antibodies over polyclonal antibodies in distinguishing between structurally similar picolinate herbicides.
Key Recommendations for Researchers:
-
Prioritize Monoclonal Antibodies: Whenever possible, utilize monoclonal antibodies for picolinate herbicide immunoassays to achieve the highest level of specificity and minimize cross-reactivity.
-
Thoroughly Validate Your Assay: Always perform comprehensive cross-reactivity testing using a competitive ELISA format against a panel of structurally related compounds, including other picolinate herbicides and their metabolites.
-
Understand Hapten Design: When developing new antibodies, carefully consider the hapten synthesis strategy to maximize the exposure of unique structural motifs of the target herbicide.
-
Interpret Data with Caution: When using polyclonal antibodies, be aware of the potential for higher cross-reactivity and consider the results as semi-quantitative or for screening purposes, with confirmation by a chromatographic method if necessary.[2]
-
Demand Transparency from Suppliers: When purchasing commercial immunoassay kits or antibodies, insist on detailed cross-reactivity data to ensure the fitness-for-purpose of the product for your specific application.
By adhering to these principles and employing the experimental approaches outlined in this guide, researchers can develop and utilize picolinate herbicide immunoassays with confidence, ensuring the accuracy and reliability of their scientific findings.
References
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Haptens and monoclonal antibodies for immunoassay of imidazolinone herbicides. J Agric Food Chem. 2002;50(10):2793-803. [Link]
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Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. J Agric Food Chem. 2019;67(20):5711-5719. [Link]
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Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. J Agric Food Chem. 2019;67(20):5711-5719. [Link]
-
Robust and sensitive monoclonal enzyme-linked immunosorbent assay for the herbicide molinate. J Agric Food Chem. 2004;52(2):182-7. [Link]
-
Development and validation of a simple and efficient method for the analysis of commercial formulations containing clopyralid, picloram and aminopyralid as active ingredients. J Sep Sci. 2023;46(18):e2300448. [Link]
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Monoclonal & Polyclonal Antibodies. Bio-Rad. [Link]
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5.5: Practical Applications of Monoclonal and Polyclonal Antibodies. Biology LibreTexts. [Link]
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Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples. Foods. 2024;13(1):148. [Link]
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Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. Int J Agric Biol. 2011;13:591-595. [Link]
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A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Foods. 2024;13(1):12. [Link]
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Simultaneous determination of aminopyralid, clopyralid, and picloram residues in vegetables and fruits using ultra-performance liquid chromatography/tandem mass spectrometry. J Sep Sci. 2015;38(10):1726-34. [Link]
-
Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. The Gardeners Pantry. [Link]
-
Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. Weed Sci. 2007;55(5):456-462. [Link]
-
AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Affinisep. [Link]
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Simultaneous Determination of Aminopyralid, Clopyralid, and Picloram Residues in Vegetables and Fruits Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry. J Sep Sci. 2015;38(10):1726-34. [Link]
-
Aminopyralid and clopyralid carryover in manure and compost. Integrated Pest and Crop Management, University of Wisconsin-Madison. [Link]
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Aminopyralid, Clopyralid and Picloram in cereals extracts using AFFINIMIP® SPE Picolinic Herbicides. Affinisep. [Link]
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Crops known to be sensitive to clopyralid, or aminopyralid. Vermont Agency of Agriculture, Food and Markets. [Link]
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The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants (Basel). 2023;12(13):2496. [Link]
-
Residues of Picloram, Clopyralid or Aminopyralid Herbicide Create Killer Compost. Whatcom County. [Link]
-
Grass Response to Picloram and Clopyralid Applied Before Seeding. Weed Technol. 2004;18(4):1043-1049. [Link]
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Influence of aminopyralid, clopyralid, metsulfuron, and picloram application timing on grass establishment. Rangeland Ecol Manag. 2013;66(4):441-448. [Link]
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"analytical method validation for synthetic auxin herbicides in environmental samples"
An In-Depth Guide to Analytical Method Validation for Synthetic Auxin Herbicides in Environmental Samples
This guide provides researchers, environmental scientists, and analytical chemistry professionals with a comprehensive framework for validating analytical methods for the detection and quantification of synthetic auxin herbicides in complex environmental matrices. We will move beyond procedural checklists to explore the scientific rationale behind validation parameters, compare the industry's most powerful analytical techniques, and provide actionable protocols grounded in established regulatory standards.
The Imperative for Monitoring Synthetic Auxin Herbicides
Synthetic auxin herbicides, such as 2,4-D, dicamba, MCPA, and MCPP, are among the most widely used pesticides globally. Their purpose is to control broadleaf weeds in agriculture and turf management. However, their mobility and potential for off-target drift can lead to the contamination of soil, surface water, and groundwater. The environmental and agricultural implications—from damage to non-target crops to potential ecosystem disruption—necessitate robust, reliable, and validated analytical methods to ensure accurate monitoring and regulatory compliance.
Method validation is the cornerstone of data integrity in analytical science. It provides documented evidence that a method is "fit for purpose"—that is, it reliably and consistently measures the concentration of a specific analyte in a specific matrix.[1][2] Without this rigorous process, data is scientifically indefensible.
Pillars of Method Validation: A Causality-Driven Approach
A validated analytical method is a self-validating system, where each parameter demonstrates the method's reliability. The core validation parameters are defined by international guidelines, most notably the International Council for Harmonisation (ICH) Q2(R2) and specific directives for pesticide analysis like the European Union's SANTE/11312/2021.[3][4][5][6][7]
The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1] Let's examine the "why" behind each critical parameter.
-
Specificity and Selectivity : This is the method's ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9] Causality: In complex environmental samples, co-extracted matrix components can interfere with the analyte signal, leading to false positives or inaccurate quantification. Proving selectivity, typically by analyzing blank matrix samples and spiked samples, ensures that the signal you measure comes only from your target herbicide.
-
Accuracy (Trueness) : This measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8][10] It's typically expressed as percent recovery. Causality: Accuracy demonstrates the extent of systematic error in a method. Low recovery might indicate that the analyte is being lost during sample preparation or degraded during analysis, meaning the method consistently underestimates the true concentration.
-
Precision : This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval of time.
-
Reproducibility (Inter-assay precision) : Precision between laboratories. Causality: Precision reveals the random error of a method. High variability (poor precision), often expressed as percent relative standard deviation (%RSD), indicates that the method is not well-controlled and produces inconsistent results, even if the average result is accurate.
-
-
Linearity and Range : Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[11] The range is the interval between the upper and lower concentrations of an analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.[1][10] Causality: Establishing linearity ensures that a change in concentration produces a proportional change in the instrument's response. This relationship is fundamental for calculating unknown concentrations from a calibration curve. Operating outside the validated range can lead to significant quantification errors.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11] Causality: These parameters define the sensitivity of the method. The LOQ is arguably more critical for regulatory purposes, as it establishes the minimum concentration that can be reported with confidence, ensuring it is below action limits set by governing bodies.
-
Robustness : This is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8] Causality: A robust method is practical for routine use in a busy lab environment. Testing robustness (e.g., by slightly varying mobile phase composition or column temperature) demonstrates that minor, unintentional deviations won't invalidate the results.
Below is a diagram illustrating the logical flow of the method validation process.
Caption: Logical workflow for analytical method validation.
Comparison of Core Analytical Technologies
The choice of analytical instrumentation is critical and is largely dictated by the physicochemical properties of synthetic auxin herbicides. These compounds are typically polar, non-volatile, and can be thermally unstable, which strongly influences the selection.
| Performance Parameter | Liquid Chromatography-Tandem MS (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase, followed by mass analysis. | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. |
| Applicability to Auxins | Excellent . Ideal for polar, non-volatile, and thermally labile compounds without derivatization.[12][13] | Challenging . Requires derivatization to increase volatility and thermal stability, adding time and potential error.[14] |
| Sensitivity | Generally higher for this class of compounds.[15] | Can be sensitive, but often lower than LC-MS/MS for these specific analytes. |
| Selectivity | Very high, especially with tandem MS (MS/MS), which minimizes matrix interference.[16][17] | High, especially with MS/MS, but complex matrices can still pose a challenge.[18] |
| Sample Preparation | Often simpler; direct injection of liquid extracts is common.[13] | More complex due to the mandatory derivatization step. |
| Matrix Effects | Can be significant (ion suppression or enhancement), requiring mitigation strategies (e.g., matrix-matched standards, internal standards).[19] | Generally less prone to ion suppression but can be affected by non-volatile matrix components in the injector. |
| Throughput | High, with modern UPLC systems offering run times of less than 10 minutes per sample.[17] | Can be lower due to longer GC run times and the extra derivatization step. |
Sample Preparation: Extracting Analytes from Complex Matrices
Effective sample preparation is crucial for removing interferences and concentrating the target analytes prior to instrumental analysis.[7] For environmental samples, two techniques dominate.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide analysis in food, QuEChERS has been widely adapted for environmental matrices like soil.[21][22][23][24] It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) step for cleanup.[25]
-
Solid-Phase Extraction (SPE) : This technique is highly effective for aqueous samples. The water sample is passed through a cartridge containing a solid sorbent that retains the herbicides. Interferences are washed away, and the herbicides are then eluted with a small volume of organic solvent, achieving both cleanup and concentration.[26][27][28][29]
The diagram below illustrates a typical QuEChERS workflow for a soil sample.
Caption: A typical QuEChERS workflow for soil samples.
Experimental Protocol: Validated LC-MS/MS Method for Auxin Herbicides in Soil
This protocol outlines a validated method for the quantification of 2,4-D and Dicamba in soil using QuEChERS extraction and LC-MS/MS analysis.
5.1. Sample Preparation and Extraction (QuEChERS)
-
Sample Homogenization : Air-dry the soil sample and sieve it to remove large debris. Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.[23] For recovery experiments, fortify blank soil at this stage with known concentrations of herbicide standards.
-
Hydration & Fortification : Add 7 mL of deionized water to the tube, vortex briefly, and allow the sample to hydrate for 30 minutes.[23] Add an appropriate volume of an internal standard solution.
-
Extraction : Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes using a mechanical shaker.[23]
-
Salting-Out : Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride). Immediately shake for 2 minutes to prevent the formation of agglomerates.
-
Phase Separation : Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the herbicides), a solid soil layer, and a lower aqueous layer.
5.2. Dispersive SPE (dSPE) Cleanup
-
Transfer : Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing magnesium sulfate (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove organic acids and other interferences).
-
Cleanup : Vortex the dSPE tube for 30 seconds.
-
Final Centrifugation : Centrifuge the tube at ≥5000 rcf for 2 minutes to pellet the dSPE sorbent.
-
Final Extract : Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
5.3. LC-MS/MS Analysis
-
LC System : UPLC/HPLC system.
-
Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A suitable gradient starting with high aqueous content and ramping up to high organic content to elute the analytes.
-
Injection Volume : 5 µL.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization, Negative Mode (ESI-).
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification.
5.4. Validation Experiments
-
Linearity : Prepare a calibration curve from 0.1 to 100 µg/L in blank matrix extract. Plot the response vs. concentration and apply a linear regression. Acceptance criteria: Correlation coefficient (r²) > 0.99.
-
Accuracy & Precision : Fortify five to six replicates of a blank soil matrix at three different concentrations (e.g., low, medium, and high). Process and analyze these samples.
-
Accuracy Acceptance : Mean recovery within 70-120%.[25]
-
Precision Acceptance : %RSD < 20%.
-
-
LOQ : The LOQ is the lowest spike level that meets the accuracy and precision acceptance criteria.
References
-
Caldas, S. S., et al. (2011). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Altabrisa Group. (2024). Key Parameters for Analytical Method Validation. Altabrisa Group. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
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ICH. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Mérieux NutriSciences. (2022). SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. Mérieux NutriSciences. Available at: [Link]
-
Lynxee consulting. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Lynxee consulting. Available at: [Link]
-
ResearchGate. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: A critical review. ResearchGate. Available at: [Link]
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Phenomenex. (2024). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. Available at: [Link]
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European Commission. (n.d.). Guidelines - Maximum Residue levels. European Commission's Food Safety. Available at: [Link]
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Analytical Group. (n.d.). Pesticide Residues. Analytical Group. Available at: [Link]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: [Link]
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Altabrisa Group. (2024). Key Parameters for Analytical Method Validation. Altabrisa Group. Available at: [Link]
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US EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. US EPA. Available at: [Link]
-
3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. 3M. Available at: [Link]
-
ResearchGate. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples. ResearchGate. Available at: [Link]
- Singh, R., & Sharma, P. K. (2015). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 5(3), 1-8.
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Royal Society of Chemistry. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods. Available at: [Link]
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Gurka, D. F., et al. (1986). Single-laboratory validation of EPA Method 8150 for determination of chlorinated herbicides in hazardous waste. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
EURL-Pesticides. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides.eu. Available at: [Link]
-
Conquer Scientific. (2024). LCMS vs GCMS for Cannabis Pesticide Analysis: Which is Better?. Conquer Scientific. Available at: [Link]
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Oxford Academic. (2020). Single-Laboratory Validation of EPA Method 8150 for Determination of Chlorinated Herbicides in Hazardous Waste. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
US EPA. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. US EPA. Available at: [Link]
-
Dobrev, P. I., et al. (2005). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. (2012). Chemical Analysis of Pesticides Using GC/MS, GC/MS/MS, and LC/MS/MS. ResearchGate. Available at: [Link]
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California EPA. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Department of Toxic Substances Control. Available at: [Link]
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van der Kooi, M. M. E., et al. (2019). Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries. Environmental Science and Pollution Research International. Available at: [Link]
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Hayashi, M., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry. Available at: [Link]
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International Journal of Chemical Studies. (2018). Collection and preparation of soil, water and plant samples for analysis. International Journal of Chemical Studies. Available at: [Link]
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Picolinate Auxins and Their Affinity for Auxin Receptors: A Comparative Guide for Researchers
For researchers in plant science, agriculture, and drug development, understanding the molecular interactions between synthetic auxins and their receptors is paramount. Picolinates, a major class of synthetic auxins, are widely utilized as herbicides due to their potent and selective bioactivity.[1][2][3][4] This guide provides an in-depth comparison of the binding affinities of various picolinate-based compounds to the TIR1/AFB family of auxin receptors, supported by experimental data and detailed methodologies. Our objective is to equip researchers with the foundational knowledge to rationally design novel compounds and to further elucidate the intricacies of auxin signaling.
The Auxin Co-Receptor Complex: A Dynamic Duo
The perception of auxin, both natural and synthetic, is mediated by a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[5][6] Auxin acts as a "molecular glue," stabilizing the interaction between these two proteins.[6] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF)-mediated gene expression.[5][7]
The Arabidopsis genome encodes six TIR1/AFB proteins and 29 Aux/IAA proteins, allowing for a vast number of potential co-receptor pairings.[8] This combinatorial complexity is thought to contribute to the diverse physiological responses to auxin.[9] Critically, different TIR1/AFB-Aux/IAA pairs can exhibit distinct binding affinities for various auxin analogs, providing a basis for the selective action of herbicides like picolinates.[10][11]
Visualizing the Core Auxin Signaling Pathway
To appreciate the context of picolinate binding, it is essential to visualize the central auxin signaling cascade. The following diagram, generated using Graphviz, illustrates the key events from auxin perception to the transcriptional response.
Caption: The TIR1/AFB-mediated auxin signaling pathway.
Comparative Binding Affinities of Picolinates to Auxin Receptors
The selectivity of picolinate herbicides is largely attributed to their differential binding affinities for members of the TIR1/AFB receptor family. Notably, many picolinates exhibit a strong preference for AUXIN SIGNALING F-BOX 5 (AFB5) over other family members like TIR1 and AFB2.[11] This section presents a compilation of quantitative binding data, primarily derived from Surface Plasmon Resonance (SPR) experiments, to facilitate a direct comparison. The equilibrium dissociation constant (Kd) is used as a measure of binding affinity, where a lower Kd value indicates a stronger interaction.
| Compound | Receptor | Kd (µM) | Source(s) |
| Natural Auxin | |||
| Indole-3-acetic acid (IAA) | TIR1 | ~0.13 | [10] |
| AFB2 | ~0.54 | [10] | |
| AFB5 | ~0.52 | [10] | |
| Picolinates | |||
| Picloram | TIR1 | >100 | [10] |
| AFB2 | ~18.2 | [10] | |
| AFB5 | ~1.3 | [10] | |
| Aminopyralid | TIR1 | >100 | [10] |
| AFB2 | >100 | [10] | |
| AFB5 | ~25.6 | [10] | |
| Clopyralid | TIR1 | >100 | [10] |
| AFB2 | >100 | [10] | |
| AFB5 | >100 | [10] | |
| Halauxifen | TIR1 | >100 | [10] |
| AFB2 | >100 | [10] | |
| AFB5 | ~0.03 | [10] | |
| Florpyrauxifen | TIR1 | >100 | [10] |
| AFB2 | >100 | [10] | |
| AFB5 | ~0.02 | [10] | |
| Other Synthetic Auxins | |||
| 2,4-D | TIR1 | ~1.8 | [10] |
| AFB2 | ~4.6 | [10] | |
| AFB5 | ~2.1 | [10] |
Key Insights from the Data:
-
AFB5 Preference: The data clearly illustrate the pronounced selectivity of picolinate herbicides such as picloram, aminopyralid, halauxifen, and florpyrauxifen for the AFB5 receptor.[10]
-
High Affinity of Newer Picolinates: The newer generation of picolinates, halauxifen and florpyrauxifen, exhibit exceptionally high affinity for AFB5, with Kd values in the nanomolar range.[9][10][11][12][13][14]
-
Low Affinity for TIR1 and AFB2: Most of the tested picolinates show negligible to very weak binding to TIR1 and AFB2, in stark contrast to the natural auxin IAA and the phenoxyacetic acid herbicide 2,4-D.[10]
Experimental Methodologies for Determining Binding Affinity
Accurate determination of binding affinities is crucial for structure-activity relationship (SAR) studies and the rational design of novel compounds. The two most common biophysical techniques for quantifying these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][16][17] This method allows for the determination of both kinetic parameters (association rate constant, ka, and dissociation rate constant, kd) and the equilibrium dissociation constant (Kd).[3][18]
Caption: A generalized workflow for an SPR binding assay.
This protocol is a generalized procedure based on established methods for analyzing small molecule-protein interactions using SPR.[15][16][17][19][20][21][22]
-
Receptor Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the purified TIR1/AFB-ASK1 protein complex (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired level (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.
-
A reference flow cell should be prepared similarly but without the immobilized receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of the picolinate compound in running buffer. A typical concentration range would span from 0.1 to 100 times the expected Kd.
-
Inject the picolinate solutions over the receptor and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a set time (e.g., 180 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface with a pulse of an appropriate regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and Kd.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[23][24]
This protocol provides a general framework for conducting ITC experiments to measure the binding of picolinates to auxin receptors.[8][23][24][25][26]
-
Sample Preparation:
-
Dialyze the purified TIR1/AFB-ASK1 protein and dissolve the picolinate compound in the exact same buffer to minimize heats of dilution. A suitable buffer would be 20 mM HEPES pH 8.0, 150 mM NaCl.
-
Degas all solutions immediately before the experiment to prevent bubble formation.
-
Typical starting concentrations are 10-50 µM of the receptor in the sample cell and a 10-20 fold molar excess of the picolinate in the injection syringe.
-
-
ITC Experiment:
-
Load the receptor solution into the sample cell and the picolinate solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).
-
Perform an initial injection of a small volume (e.g., 0.5 µL) followed by a series of larger, spaced injections (e.g., 20 injections of 2 µL each with 180-second spacing).
-
Perform a control titration by injecting the picolinate solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a single-site binding model) to determine Ka (and thus Kd), ΔH, and n.
-
Conclusion and Future Directions
The preferential binding of picolinate auxins to the AFB5 co-receptor provides a clear molecular basis for their selective herbicidal activity. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers aiming to explore these interactions further. By leveraging techniques such as SPR and ITC, scientists can continue to unravel the complexities of auxin perception and signaling.
Future research should focus on:
-
Expanding the scope of analysis: Systematically determining the binding affinities of a wider range of picolinate derivatives to all members of the TIR1/AFB family.
-
Investigating the role of Aux/IAA proteins: Quantifying how different Aux/IAA partners influence the binding affinity of picolinates to specific TIR1/AFB receptors.
-
Structural studies: Obtaining crystal structures of various picolinate-TIR1/AFB-Aux/IAA complexes to visualize the specific molecular interactions that drive binding affinity and selectivity.
Such studies will not only deepen our fundamental understanding of plant biology but also pave the way for the development of next-generation herbicides with improved efficacy and environmental profiles.
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (n.d.). SpringerLink. Retrieved January 16, 2026, from [Link]
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The differential binding and biological efficacy of auxin herbicides. (2022). Pest Management Science, 79(3), 1305-1316. [Link]
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Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions. (2018). Weed Technology, 32(1), 10-16. [Link]
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Evaluation of Florpyrauxifen-benzyl on Herbicide-Resistant and Herbicide-Susceptible Barnyardgrass Accessions. (2017). Weed Technology. [Link]
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Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). ResearchGate. [Link]
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Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 16, 2026, from [Link]
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Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. (2022). International Journal of Molecular Sciences, 23(14), 7701. [Link]
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Auxin signalling pathways in plants. (2023). ResearchGate. [Link]
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Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). Wageningen University & Research. Retrieved January 16, 2026, from [Link]
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The mutant SoIAA2 Δ9 binds to the receptors TIR1 and AFB5 with poorer affinity than the WT SoIAA2. (2024). ResearchGate. [Link]
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Evaluation of florpyrauxifen-benzyl on invasive hybrid watermilfoil in a central Minnesota lake. (2021). Journal of Aquatic Plant Management, 59, 83-88. [Link]
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Reaction diagrams for the auxin pathway. (2012). ResearchGate. [Link]
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Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. (2012). protocols.io. [Link]
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Scatchard plot of the competitive binding of [ 3 H]DHT and DHT. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Isothermal titration calorimetry. (2016). CureFFI.org. [Link]
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A schematic of the auxin signaling pathway. (2023). ResearchGate. [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved January 16, 2026, from [Link]
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Example Pathview graphs. (2013). ResearchGate. [Link]
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Weed resistance to synthetic auxin herbicides. (2018). Pest Management Science, 74(10), 2264-2276. [Link]
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Efficacy of Halauxifen-Methyl on Glyphosate-Resistant Horseweed (Erigeron canadensis). (2018). Weed Technology, 32(4), 433-438. [Link]
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Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved January 16, 2026, from [Link]
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How To Use Graphviz for SEM Models and Path Diagrams. (n.d.). Stas Kolenikov. Retrieved January 16, 2026, from [Link]
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Auxin Signaling. (2017). Cold Spring Harbor Perspectives in Biology, 9(7), a022364. [Link]
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Auxin Signaling in Plants Decoded (6 Minutes). (2024). YouTube. [Link]
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Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. (2006). Plant Physiology, 142(2), 542-552. [Link]
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Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. (2022). Medium. [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. [Link]
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Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. (2006). Plant Physiology, 142(2), 542-552. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2013). Methods in Molecular Biology, 974, 159-173. [Link]
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Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology, 9(3), 709-719. [Link]
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SPR sensorgrams showing binding of AtTIR1, AtAFB2 and AFB5 to the degron peptide of IAA7 in the presence of IAA. (2022). ResearchGate. [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2013). ResearchGate. [Link]
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Effect of postemergence applications of aminocyclopyrachlor, aminopyralid, 2,4-D, and dicamba on non–auxin resistant soybean. (2021). Weed Technology. [Link]
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A Comparative Guide to the Efficacy of 4-Amino-3-chloropicolinic Acid Methyl Ester Versus Commercial Auxin Herbicides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Synthetic Auxins
For over 75 years, synthetic auxin herbicides have been a cornerstone of modern agriculture, providing selective control of broadleaf weeds in a multitude of cropping and non-crop systems.[1][2] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of unregulated cell division and elongation, disorganized growth, and ultimately, the death of susceptible plants.[3][4][5] The auxin class is diverse, encompassing several chemical families, including phenoxy-carboxylic acids (e.g., 2,4-D), benzoic acids (e.g., dicamba), and pyridine carboxylic acids (e.g., triclopyr, clopyralid).[6]
The relentless evolution of herbicide resistance in weed populations necessitates the discovery and development of novel active ingredients.[2][7] This guide provides a comparative framework for evaluating the efficacy of a picolinic acid derivative, 4-Amino-3-chloropicolinic Acid Methyl Ester, against established commercial auxin herbicides. Our objective is to present an objective, data-driven comparison grounded in sound experimental design, offering a blueprint for researchers to assess the potential of this and other novel herbicidal compounds.
Chapter 1: The Molecular Players
A nuanced understanding of efficacy begins with the chemical nature of the herbicides themselves. While all function as synthetic auxins, their distinct structures influence their interaction with the target site, translocation within the plant, and environmental fate.
-
This compound: This compound belongs to the picolinic acid family of synthetic auxins.[8][9] Picolinic acids, such as picloram and clopyralid, are known for their systemic activity and effectiveness on perennial broadleaf weeds.[1][10] The methyl ester formulation suggests it is lipid-soluble, which can facilitate more efficient absorption through the waxy cuticle of a plant's leaves compared to more water-soluble salt formulations.[11][12] Once absorbed, the plant's metabolic processes are expected to cleave the ester group, releasing the active acid form within the plant cells.
-
Commercial Auxin Herbicides: The Benchmarks
-
2,4-D (Phenoxy-carboxylic acid): One of the first synthetic herbicides developed, 2,4-D is widely used for broadleaf weed control in grass crops.[4][13] It is available in various formulations, with esters being more active in cool weather but also more volatile, while amine salts are less volatile and often preferred in warmer conditions or near sensitive crops.[11][13][14]
-
Dicamba (Benzoic acid): Known for its effectiveness against tough-to-control broadleaf weeds, dicamba is also characterized by its potential for volatility, which has led to the development of newer, lower-volatility formulations.[15] Its volatility is highly influenced by temperature and the specific amine salt used in its formulation.[16][17]
-
Triclopyr (Pyridine carboxylic acid): Highly effective against woody plants and broadleaf weeds, triclopyr is a staple in pasture, rangeland, and industrial vegetation management.[18][19] Like 2,4-D, it is available in both ester and amine formulations, with the choice depending on the application scenario.[18]
-
Clopyralid (Pyridine carboxylic acid): Valued for its systemic control of deep-rooted perennial weeds, particularly those in the Asteraceae family like Canada thistle.[10][20][21] It is often used in cereals, corn, and pastures.[10][21]
-
Chapter 2: The Unifying Mechanism of Action
The herbicidal activity of synthetic auxins is initiated by their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of co-receptor proteins.[1] This binding event triggers a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, culminating in the characteristic symptoms of auxin herbicide injury: epinasty (twisting and curling of stems and leaves), tissue swelling, and ultimately, plant death.[5][22]
The efficacy of a specific auxin herbicide is related to its binding affinity for different TIR1/AFB receptor proteins. Research has shown that different chemical classes of auxins can exhibit preferential binding to certain receptor clades. For instance, the pyridine-carboxylate herbicides picloram and aminopyralid, and the pyrimidine-carboxylate herbicide aminocyclopyrachlor, show significantly higher binding to the AtAFB5 receptor compared to AtTIR1 and AtAFB2 in Arabidopsis.[1] This differential binding can influence the spectrum of weeds controlled and the overall herbicidal potency.
Caption: Synthetic auxin herbicide mechanism of action.
Chapter 3: A Framework for Comparative Efficacy Evaluation
To objectively compare this compound with commercial standards, a multi-tiered experimental approach is required. This section outlines a series of self-validating protocols designed to dissect performance from the molecular to the whole-plant level.
Experimental Rationale: The causality behind this experimental workflow is to build a profile of the novel compound from the ground up. We begin with the fundamental molecular interaction (receptor binding) which dictates intrinsic activity. This is followed by a dose-response bioassay on a model weed to quantify whole-organism phytotoxicity. Finally, a selectivity study assesses its practical utility by measuring its effect on a desirable crop species. This progression provides a comprehensive and validated assessment of the herbicide's potential.
Caption: A logical workflow for herbicide efficacy evaluation.
Experimental Protocol 1: In-Vitro Receptor Binding Assay
Objective: To quantify the binding affinity of this compound and commercial auxins to representative TIR1/AFB receptors.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant TIR1, AFB2, and AFB5 proteins from Arabidopsis thaliana using an appropriate expression system (e.g., E. coli or insect cells).
-
Ligand Preparation: Prepare stock solutions of this compound, 2,4-D acid, dicamba acid, triclopyr acid, and clopyralid acid in a suitable solvent (e.g., DMSO).
-
Binding Assay: Perform a competitive binding assay. A common method is a fluorescence polarization assay, where a fluorescently-labeled auxin is displaced by the test compounds.
-
Incubation: Incubate a constant concentration of the purified receptor and the fluorescent auxin probe with serial dilutions of the unlabeled test herbicides.
-
Data Acquisition: Measure the fluorescence polarization at each herbicide concentration after reaching equilibrium.
-
Analysis: Plot the data and fit to a suitable binding isotherm to calculate the dissociation constant (Kd) or IC50 for each compound against each receptor. A lower Kd value indicates higher binding affinity.
Experimental Protocol 2: Whole-Plant Dose-Response Bioassay
Objective: To determine the concentration of each herbicide required to cause a 50% reduction in plant growth (GR50) for a susceptible broadleaf weed.
Methodology:
-
Plant Material: Grow a susceptible weed species (e.g., velvetleaf, Abutilon theophrasti, or common lambsquarters, Chenopodium album) in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare serial dilutions of each herbicide (this compound, 2,4-D ester, dicamba, triclopyr ester, clopyralid). Include a non-ionic surfactant at a standard concentration (e.g., 0.25% v/v).
-
Application: Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. Include an untreated control group.
-
Growth Period: Return the plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).
-
Data Collection: At the end of the growth period, visually assess percent weed control (0 = no effect, 100 = complete death). Harvest the above-ground biomass for each plant and record the fresh or dry weight.
-
Analysis: Convert biomass data to a percentage of the untreated control. Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to plot the dose-response curve and calculate the GR50 value for each herbicide.
Data Presentation: Summarizing Quantitative Efficacy Data
The data generated from these experiments should be summarized in clear, comparative tables.
Table 1: Comparative Receptor Binding Affinity (Kd in µM)
| Herbicide | TIR1 Affinity (Kd) | AFB2 Affinity (Kd) | AFB5 Affinity (Kd) |
|---|---|---|---|
| 4-Amino-3-chloropicolinic Acid | Experimental Data | Experimental Data | Experimental Data |
| 2,4-D Acid | Experimental Data | Experimental Data | Experimental Data |
| Dicamba Acid | Experimental Data | Experimental Data | Experimental Data |
| Triclopyr Acid | Experimental Data | Experimental Data | Experimental Data |
| Clopyralid Acid | Experimental Data | Experimental Data | Experimental Data |
Table 2: Whole-Plant Phytotoxicity and Selectivity
| Herbicide | Weed GR50 (g a.i./ha) | Weed Control at X g/ha (%) | Crop Injury at X g/ha (%) |
|---|---|---|---|
| This compound | Experimental Data | Experimental Data | Experimental Data |
| 2,4-D Ester | Experimental Data | Experimental Data | Experimental Data |
| Dicamba | Experimental Data | Experimental Data | Experimental Data |
| Triclopyr Ester | Experimental Data | Experimental Data | Experimental Data |
| Clopyralid | Experimental Data | Experimental Data | Experimental Data |
Chapter 4: Critical Factors Influencing Field Performance
While laboratory and greenhouse data provide a foundational understanding of efficacy, performance in the field is modulated by a complex interplay of factors.
-
Formulation (Amine vs. Ester): The choice of formulation is critical. Ester formulations are more lipid-soluble and can penetrate the plant cuticle more efficiently, often resulting in faster activity, especially in cooler temperatures.[11][12] However, they have a higher vapor pressure, making them more prone to volatilization (turning into a gas) and moving off-target, particularly as temperatures exceed 85°F.[13][15] Amine salt formulations are more water-soluble, less volatile, and generally a safer choice near sensitive, non-target plants in warm weather.[11][13][14] The methyl ester of 4-Amino-3-chloropicolinic Acid would be expected to behave similarly to other ester formulations.
-
Environmental Conditions: Temperature significantly influences herbicide efficacy.[16] High temperatures can increase the volatility of ester and dicamba formulations.[13][16] Furthermore, plants under stress from drought or extreme temperatures may have a thicker cuticle, reducing herbicide absorption and translocation, thereby decreasing efficacy.
-
Adjuvants: The addition of adjuvants, such as methylated seed oils (MSO) or non-ionic surfactants, can significantly enhance herbicide uptake and efficacy by improving spray deposition, spreading, and penetration of the leaf cuticle.[23] The effect can vary depending on the specific herbicide and adjuvant combination.[23]
-
Weed Species and Growth Stage: Herbicides exhibit differential activity across weed species. Younger, actively growing weeds are generally more susceptible to auxin herbicides than mature or stressed plants.[5] The development of resistance to synthetic auxins, while less common than with other herbicide modes of action, is a documented phenomenon and must be considered in long-term weed management strategies.[2]
Conclusion
The evaluation of a novel herbicide like this compound requires a systematic and logical approach. By comparing its performance against commercial standards in receptor binding, whole-plant bioassays, and selectivity trials, researchers can build a comprehensive profile of its potential. The data on its binding affinity will reveal its intrinsic potency at the target site, while the GR50 values will quantify its practical phytotoxicity. Finally, selectivity studies will determine its suitability for use in specific cropping systems. The methyl ester formulation suggests good foliar uptake, but its performance relative to established auxins in terms of weed control spectrum, crop safety, and environmental behavior will ultimately define its place in the agricultural landscape. This guide provides the experimental framework necessary to make that determination.
References
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Title: Aminocyclopyrachlor-methyl | C9H10ClN3O2 Source: PubChem URL: [Link]
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Title: Efficacy, uptake, and translocation of stem applied triclopyr ester in four formulation solvents Source: Virginia Tech URL: [Link]
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Title: Aspects regarding Clopyralid efficacy at 10 days after treatment. Source: ResearchGate URL: [Link]
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Title: Overcoming Triclopyr Confusion: Safety, Efficacy, and Selectivity Issues for Applicators Source: National Association on IPCs URL: [Link]
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Title: What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? Source: LinkedIn URL: [Link]
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Title: Triclopyr - Active Ingredient Page Source: Chemical Warehouse URL: [Link]
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Title: Gateway on Pesticide Hazards and Safe Pest Management Source: Beyond Pesticides URL: [Link]
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Title: Evaluation Of Clopyralid For Weed Control In California Sugar Beet Fields Source: Spreckels Sugar Company URL: [Link]
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Title: Aminocyclopyrachlor 1 - Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: MEMORANDUM - Regulations.gov Source: Regulations.gov URL: [Link]
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Title: Clopyralid Use, Usage and Benefits Source: Regulations.gov URL: [Link]
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Title: Effect of dose and adjuvant on uptake of triclopyr and dicamba into Pinus contorta needles Source: Wiley Online Library URL: [Link]
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Title: The differential binding and biological efficacy of auxin herbicides Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Alternative Integrated Weed Management Options for Clopyralid-Resistant Common Ragweed Source: MDPI URL: [Link]
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Title: Chemical structures of (A) aminocyclopyrachlor and (B) aminocyclopyrachlor-methyl ester. Source: ResearchGate URL: [Link]
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Title: Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control Source: Nature.com URL: [Link]
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Title: 17.3 Herbicides that Mimic or Interfere with Auxin Source: The Ohio State University Pressbooks URL: [Link]
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Title: Synthetic Auxin Resistant Weeds Source: Herbicide Resistance Action Committee URL: [Link]
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Title: Synthetic Auxins | Herbicide Symptoms Source: UC Agriculture and Natural Resources URL: [Link]
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Title: Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops Source: ResearchGate URL: [Link]
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Title: Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: What's the difference between these two? Can they both be used on lawns? I accidentally ordered the amine one when I normally use the regular 2-4-D Source: Reddit URL: [Link]
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Title: Substituted 4-amino-picolinic acids and their use as herbicides Source: European Patent Office URL: [Link]
- Title: HERBICIDE COMPOSITIONS UNDERSTANDING 4-AMINO-3-CHLOR-5-FLUORO-6- (4-CHLOR-2-FLUORO-3-METOX IFENYL)
- Title: HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)
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Title: Amines or Esters; Which Should You Use? Source: PennState Extension URL: [Link]
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Title: Ester or Amine, Which is Better? Source: Purdue University URL: [Link]
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Title: Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof Source: SciSpace URL: [Link]
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Title: Hydrogen Bonding Site Number Predicts Dicamba Volatilization from Amine Salts Source: PubMed URL: [Link]
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Title: Amine vs Ester Herbicides: Which Works Best? Source: DoMyOwn URL: [Link]
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Title: Evaluating the Volatility of Three Formulations of 2,4-D When Applied in the Field Source: ResearchGate URL: [Link]
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Title: Methyl Esters Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1 Source: PubMed URL: [Link]
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Title: CHOOSING, COMPARING, AND SELECTING HERBICIDE COMBINATIONS FOR BROADLEAF WEED CONTROL Source: Purdue University URL: [Link]
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Title: Dicamba 4 Source: Alligare URL: [Link]
- Title: Amino acid methyl ester hydrochloride preparation Source: Google Patents URL
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"environmental fate and impact of 4-Amino-3-chloropicolinic Acid Methyl Ester compared to other picolinates"
An In-Depth Comparative Guide to the Environmental Fate and Ecotoxicological Profile of Picolinate Herbicides: Benchmarking 4-Amino-3-chloropicolinic Acid Methyl Ester
Introduction: The Picolinate Class and the Need for Comparative Environmental Assessment
Picolinic acid derivatives represent a significant class of synthetic auxin herbicides, prized for their systemic action and effective post-emergence control of broadleaf weeds.[1][2] Compounds such as aminopyralid and clopyralid are widely used in agriculture, rangeland management, and industrial vegetation control.[3][4] They function by mimicking natural plant growth hormones, leading to disorganized and uncontrolled growth that is ultimately fatal to susceptible plant species.[5][6]
As new derivatives are synthesized, such as this compound, a comprehensive evaluation of their environmental behavior is paramount for ensuring ecological safety and sustainable use. While extensive data exists for established picolinates, information on newer esters is often scarce. This guide provides a comparative analysis of the environmental fate and ecotoxicological impact of this compound against its well-characterized relatives, aminopyralid and clopyralid. By examining the known behavior of these benchmark compounds, we can establish a scientifically grounded hypothesis for the environmental profile of the methyl ester, pending direct experimental validation.
This document is structured to provide researchers and drug development professionals with a detailed comparison of key environmental parameters, an explanation of the underlying scientific principles, and standardized protocols for generating the necessary experimental data.
Chemical Structures and Physicochemical Properties
The environmental behavior of a herbicide is intrinsically linked to its chemical structure and resulting physicochemical properties. The picolinates discussed share a core 4-aminopicolinic acid structure, with variations in substitution on the pyridine ring influencing factors like water solubility, soil sorption, and persistence.
| Property | This compound | Aminopyralid | Clopyralid |
| Structure | ![]() | ![]() | ![]() |
| CAS Number | 1391052-60-0[7] | 150114-71-9 | 1702-17-6 |
| Molecular Formula | C₇H₇ClN₂O₂[7] | C₆H₅Cl₂N₂O₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 186.6 g/mol [7] | 207.0 g/mol | 192.0 g/mol |
| Water Solubility | Data not available | 2,480 mg/L[8] | 1,000 ppm[9] |
| Primary Form | Ester | Weak Acid (pKa = 2.56)[8] | Weak Acid |
A critical feature of this compound is its ester functional group. In environmental systems, esters of acidic herbicides are often rapidly hydrolyzed to the corresponding parent acid. Therefore, it is hypothesized that the primary driver of its long-term environmental fate will be the properties of its resulting carboxylic acid form, 4-Amino-3-chloropicolinic acid.
Comparative Analysis of Environmental Fate
The fate of a herbicide in the environment encompasses its persistence, mobility, and the pathways by which it is degraded.[10] For picolinates, the key processes are microbial degradation and movement within the soil profile.
Persistence and Degradation
The primary route of degradation for picolinate herbicides in both soil and aquatic systems is microbial metabolism.[5][9] They are generally resistant to abiotic processes like hydrolysis and photodegradation.[9] This reliance on biological activity makes their persistence highly dependent on environmental conditions such as soil moisture, temperature, organic matter content, and the health of the microbial community.[11][12]
dot
Caption: General degradation pathway for picolinate herbicides in soil.
The persistence of these compounds is a double-edged sword; it provides extended weed control but also creates risks of carryover damage to sensitive rotational crops and contamination of compost.[4][6][13]
| Herbicide | Typical Soil Half-Life (Aerobic) | Key Persistence Factors |
| Aminopyralid | 32 - 533 days (typical ~35 days)[1][14] | Slower degradation in dry, cold conditions. Can persist in plant residues. |
| Clopyralid | 10 - 47 days[11] | Very stable in compost; degradation is fastest in warm, moist soils with high organic content.[5][11] |
| Picloram (for context) | 167 - 513 days[15] | Known for its high persistence, leading to significant crop rotation restrictions. |
For this compound, we predict a two-stage process: an initial, likely rapid, hydrolysis to the parent acid, followed by a slower, microbially-driven degradation of the acid at a rate comparable to other picolinates.
Mobility and Leaching Potential
Mobility determines how a herbicide moves within the soil profile and its potential to reach groundwater. This is primarily governed by its tendency to adsorb to soil particles (clay and organic matter).[16] Picolinic acids are anionic at typical soil pH, leading to repulsion from negatively charged soil colloids. Consequently, they generally exhibit low adsorption and are classified as mobile to very mobile.[8][9]
| Herbicide | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Mobility Classification | Factors Influencing Mobility |
| Aminopyralid | 0.7 - 42 L/kg | Mobile | Sorption is negatively correlated with pH and positively correlated with organic matter.[8] |
| Clopyralid | 5.8 - 147 L/kg | Very Mobile[9] | Leaching risk increases in coarse-textured soils with low organic matter.[11] |
The high water solubility and low adsorption of picolinates underscore the potential for leaching, particularly in sandy soils or under heavy rainfall conditions.[9][11] While field studies have sometimes shown minimal groundwater contamination, the intrinsic properties of these chemicals necessitate careful management to protect water resources.[5] Research comparing aminopyralid and the related herbicide picloram found that aminopyralid sorption to soil was slightly greater than that of picloram.[8]
Comparative Ecotoxicological Impact
A crucial aspect of any herbicide's environmental profile is its impact on non-target organisms. Toxicological data for picolinates consistently show a high degree of safety for fauna, a direct consequence of their plant-specific mode of action.[17]
Aquatic Toxicity
Picolinates are generally considered practically non-toxic to fish and aquatic invertebrates.[5][14][18] However, some aquatic plants and algae can be sensitive, which is expected given their herbicidal nature.[3][14]
| Organism | Aminopyralid | Clopyralid | Toxicity Category* |
| Fish (96-hr LC₅₀) | >100 mg/L (Rainbow Trout, Bluegill Sunfish)[18] | >100 mg/L (Rainbow Trout, Bluegill Sunfish)[5] | Practically Non-toxic |
| Aquatic Invertebrate (48-hr EC₅₀) | >100 mg/L (Daphnia magna) | >100 mg/L (Daphnia magna)[5] | Practically Non-toxic |
| Aquatic Plants (Algae, EC₅₀) | >88 mg/L (some species sensitive at lower conc.)[3] | Low toxicity to algae[19] | Slightly Toxic to Sensitive Species |
*Toxicity categories based on U.S. EPA classifications.[20]
Terrestrial Toxicity
Similar to the aquatic profile, toxicity to terrestrial wildlife is low. They do not bioaccumulate in animal tissues.[18]
| Organism | Aminopyralid | Clopyralid | Toxicity Category |
| Birds (Oral LD₅₀) | >2,250 mg/kg (Bobwhite Quail)[18] | 2000 mg/kg (Mallard Duck, Bobwhite Quail)[5] | Practically Non-toxic / Slightly Toxic |
| Mammals (Oral LD₅₀, Rat) | >5,000 mg/kg[18] | >5,000 mg/kg | Practically Non-toxic |
| Bees (Contact LD₅₀) | >100 µ g/bee | Relatively non-toxic[11] | Practically Non-toxic |
| Earthworms | 'Practically nontoxic'[14] | Low toxicity[19] | Practically Non-toxic |
The primary environmental risk associated with picolinate herbicides is not their direct toxicity to animals, but their potent herbicidal activity on sensitive, non-target terrestrial plants due to spray drift or persistence in soil and compost.[1][11]
Standardized Experimental Protocols for Environmental Assessment
To address the data gap for this compound and to ensure comparability, standardized testing methodologies must be employed. The following protocols, based on OECD guidelines, are fundamental for assessing environmental fate and impact.
Protocol 1: Aerobic Soil Metabolism (Adapted from OECD 307)
Objective: To determine the rate and route of degradation of a test substance in aerobic soil, including its rate of mineralization to CO₂ and the formation of metabolites.
Methodology:
-
Soil Selection: Source a viable, sieved (<2 mm) soil (e.g., a sandy loam). Characterize its pH, organic carbon content, texture, and microbial biomass. The causality here is that these parameters are the primary drivers of microbial degradation; their characterization is essential for data interpretation and comparison.
-
Test Substance Preparation: Prepare a stock solution of ¹⁴C-labeled this compound. Radiolabeling is critical for accurately tracking the substance and its transformation products at environmentally relevant concentrations.
-
Incubation Setup: Treat soil samples with the test substance. Adjust soil moisture to 40-60% of maximum water holding capacity. Incubate samples in the dark at a constant temperature (e.g., 20°C) in flow-through biometer flasks. This controlled environment isolates microbial degradation from other processes like photolysis.
-
Trapping Volatiles: Pass a stream of humidified, CO₂-free air through the flasks. Route the outflowing air through traps containing ethylene glycol (for organic volatiles) and potassium hydroxide (for ¹⁴C-CO₂). This quantifies the extent of mineralization, a key degradation endpoint.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate flasks.
-
Extraction and Analysis: Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify the parent compound and metabolites.
-
Data Analysis: Calculate the concentration of the parent compound, metabolites, and ¹⁴C-CO₂ at each time point. Determine the Degradation Time 50% (DT₅₀) and DT₉₀ for the parent compound using first-order kinetics.
dot
Caption: Workflow for an Aerobic Soil Metabolism Study.
Protocol 2: Soil Adsorption/Desorption Batch Equilibrium (Adapted from OECD 106)
Objective: To determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) of a chemical, which indicates its potential for leaching.
Methodology:
-
Soil and Solution Prep: Use a range of characterized soils (varying in organic carbon, clay content, and pH). Prepare a solution of the test substance in 0.01 M CaCl₂, which mimics the ionic strength of soil water and minimizes cation exchange effects.
-
Equilibration: Add the test solution to soil samples in centrifuge tubes at a known soil-to-solution ratio. Shake the tubes at a constant temperature for a period sufficient to reach equilibrium (determined in preliminary tests).
-
Analysis: Centrifuge the samples to separate the soil and aqueous phases. Analyze the concentration of the test substance remaining in the aqueous phase. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Calculation: Calculate the adsorption coefficient (Kd) as the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. Normalize this value to the soil's organic carbon content to obtain the Koc, allowing for comparison across different soils.
-
Desorption (Optional): After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution, re-equilibrate, and analyze the aqueous phase again to determine the reversibility of the adsorption.
Conclusion and Future Outlook
The established picolinate herbicides aminopyralid and clopyralid share a consistent environmental profile: they are primarily degraded by soil microbes, exhibit significant mobility in soil, and possess low toxicity to mammals, birds, fish, and insects.[5][11][14][18] Their main environmental risk is associated with their persistence and potential to harm non-target, sensitive broadleaf plants.[1][13]
For this compound, a conclusive environmental risk assessment is not possible without empirical data. However, based on chemical principles and the behavior of its analogs, we can formulate a strong working hypothesis:
-
Hydrolysis: The methyl ester will likely undergo rapid hydrolysis in soil and water to its parent carboxylic acid.
-
Fate of the Acid: The subsequent environmental fate will be dictated by this parent acid, which is expected to exhibit the high mobility and moderate-to-high persistence characteristic of the picolinate class.
-
Toxicity: The ecotoxicological profile is predicted to be one of low concern for fauna, consistent with its chemical relatives.
This guide underscores the necessity of conducting standardized fate and toxicology studies, as outlined, to validate these predictions. Such data is essential for the responsible development and registration of new herbicidal active ingredients, ensuring that agricultural innovation proceeds in harmony with environmental stewardship.
References
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Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 4-Amino-3-chloropicolinic Acid Methyl Ester
A Senior Application Scientist's Procedural Guide for Laboratory Safety and Chemical Handling
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of this pioneering work is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Amino-3-chloropicolinic Acid Methyl Ester (CAS 1391052-60-0), a substituted pyridine derivative. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to empower you to work safely and effectively.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is built upon a comprehensive analysis of closely related chemical structures, including aminopyridines and chloropicolinic acid esters. This approach allows us to anticipate potential hazards and establish robust safety protocols. The recommendations herein are grounded in the known hazard profiles of these analogous compounds, ensuring a cautious and proactive approach to safety.
Understanding the Hazard Profile: An Evidence-Based Assessment
The primary hazards associated with substituted aminopyridines and chloropicolinates include:
-
Acute Toxicity: Many aminopyridines are toxic if swallowed, inhaled, or in contact with skin.[1][2] Symptoms of exposure can range from headache and dizziness to more severe effects like convulsions.[3]
-
Skin and Eye Irritation/Corrosion: Direct contact with related pyridine carboxylic acids and their esters can cause skin irritation and serious eye damage.[4][5][6][7]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5]
Given these potential hazards, a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below is critical.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Solution Preparation and Handling | Chemical safety goggles or a face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Large-Scale Operations or Potential for Aerosol Generation | Face shield worn over chemical safety goggles | Elbow-length, chemical-resistant gloves (e.g., nitrile) | Chemical-resistant suit or coveralls | A NIOSH-approved respirator may be necessary based on risk assessment[3] |
| Spill Cleanup | Face shield worn over chemical safety goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls and boots | A NIOSH-approved respirator with appropriate cartridges |
Causality Behind PPE Choices:
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical safety goggles at a minimum.[5][7] A face shield provides an additional layer of protection against splashes during solution handling.
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[8] Double-gloving is a prudent measure during solution preparation to mitigate the risk of exposure from a potential tear or puncture in the outer glove.
-
Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or tasks with a higher risk of splashing, a chemical-resistant apron or suit is essential to prevent skin contact and absorption.[9]
-
Respiratory Protection: Handling the solid form of this compound should always be performed in a chemical fume hood to minimize the risk of inhaling dust particles.[8]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational procedure is key to minimizing exposure and ensuring reproducible results.
Preparation and Weighing:
-
Designated Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances. Handle with care to avoid generating dust.
Solution Preparation:
-
Solvent Selection: Choose your solvent based on your experimental needs, ensuring it is compatible with the compound.
-
Dissolution: Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
Emergency Response: Spill Management
In the event of a spill, a swift and organized response is crucial. The following workflow provides a clear action plan.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. nj.gov [nj.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

